molecular formula C6H8O4 B1313650 (S)-methyl 5-oxotetrahydrofuran-2-carboxylate CAS No. 21461-85-8

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Cat. No.: B1313650
CAS No.: 21461-85-8
M. Wt: 144.12 g/mol
InChI Key: AFHPZLNLFDYSTG-BYPYZUCNSA-N
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Description

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-5-oxooxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPZLNLFDYSTG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451596
Record name (S)-methyl 5-oxotetrahydrofuran-2-carboxylate
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21461-85-8
Record name Methyl (2S)-tetrahydro-5-oxo-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21461-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-methyl 5-oxotetrahydrofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate from L-glutamic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a valuable chiral building block in pharmaceutical and fine chemical industries. The synthesis commences from the readily available and enantiopure starting material, L-glutamic acid. This document will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-tested protocols, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Significance of a Chiral Lactone

This compound is a versatile intermediate possessing a stereocenter and a reactive lactone functionality. Its structural features make it a sought-after precursor for the synthesis of a wide array of complex molecules, including bioactive natural products and pharmaceuticals. The ability to synthesize this compound in a stereochemically defined manner from an inexpensive natural amino acid like L-glutamic acid presents a significant advantage in terms of cost-effectiveness and sustainability in drug development and manufacturing.

Synthetic Strategy: A Two-Step Transformation

The synthesis of this compound from L-glutamic acid is efficiently achieved through a two-step process:

  • Diazotization and Intramolecular Cyclization: The primary amine of L-glutamic acid is converted to a diazonium salt, which is an excellent leaving group. Subsequent intramolecular nucleophilic attack by the γ-carboxylic acid group leads to the formation of the five-membered lactone ring, yielding (S)-5-oxotetrahydrofuran-2-carboxylic acid. This reaction proceeds with retention of configuration at the α-carbon.

  • Esterification: The resulting carboxylic acid is then esterified to the desired methyl ester. This can be accomplished through various standard methods, with Fischer esterification being a common and effective choice.

This strategic approach leverages the inherent chirality of L-glutamic acid to produce the target molecule with high enantiopurity.

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and process optimization.

The Diazotization of α-Amino Acids

The conversion of a primary amine to a diazonium salt is a well-established reaction in organic chemistry.[1] In the context of α-amino acids, the reaction is initiated by the in-situ formation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[1] The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group of L-glutamic acid attacks the nitrosonium ion, initiating a cascade of proton transfers and dehydration steps that ultimately furnish the diazonium salt.

A key feature of the diazotization of α-amino acids is the subsequent intramolecular reaction. The diazonium group is an exceptionally good leaving group (N₂), and its departure is facilitated by the neighboring carboxyl group, which acts as an internal nucleophile. This intramolecular SN2-type reaction proceeds with inversion of configuration. However, due to the nature of the neighboring group participation, the overall stereochemical outcome is retention of the original stereochemistry of the L-glutamic acid.[2]

Diagram 1: Proposed Mechanism of Diazotization and Lactonization of L-Glutamic Acid

Caption: Overall synthetic pathway from L-glutamic acid.

Fischer-Speier Esterification

The esterification of the intermediate carboxylic acid to its methyl ester is typically achieved via the Fischer-Speier esterification.[3][4] This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol, acting as the nucleophile, then attacks the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final methyl ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is used, and/or the water formed is removed.[3]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Adherence to these procedures, coupled with in-process monitoring, will ensure a high-quality product.

Step 1: Synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Glutamic Acid147.1310.0 g0.068
Sodium Nitrite (NaNO₂)69.007.5 g0.109
Hydrochloric Acid (conc.)36.46~10 mL-
Deionized Water18.02~150 mL-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add L-glutamic acid (10.0 g, 0.068 mol) and deionized water (100 mL). Stir to form a suspension.

  • Cool the suspension to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve sodium nitrite (7.5 g, 0.109 mol) in deionized water (50 mL).

  • Slowly add the sodium nitrite solution to the L-glutamic acid suspension via the dropping funnel over a period of 1 hour, maintaining the reaction temperature at 0-5 °C. Vigorous stirring is essential during this addition.

  • After the addition is complete, slowly add concentrated hydrochloric acid (~10 mL) dropwise until the solution is acidic to litmus paper.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 18 hours. The solution will turn a pale yellow.

  • Remove the water from the reaction mixture by rotary evaporation under reduced pressure at a bath temperature not exceeding 50 °C. This will yield a viscous, oily residue.

  • To the residue, add ethyl acetate (150 mL) and stir for 30 minutes. A white solid (inorganic salts) will precipitate.

  • Filter the mixture to remove the solid precipitate. Wash the solid cake with additional ethyl acetate (2 x 50 mL).

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford (S)-5-oxotetrahydrofuran-2-carboxylic acid as a pale yellow oil or a solid syrup.[5] The product can be used in the next step without further purification.

Expected Yield: ~8.6 g (98%)

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-5-oxotetrahydrofuran-2-carboxylic acid130.10~8.6 g~0.066
Methanol32.04100 mL-
Sulfuric Acid (conc.)98.081 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Ethyl Acetate88.11As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Dissolve the crude (S)-5-oxotetrahydrofuran-2-carboxylic acid (~8.6 g) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Carefully add concentrated sulfuric acid (1 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a colorless oil.

Expected Yield: ~8.0 g (84% over two steps)

Diagram 2: Experimental Workflow

workflow start L-Glutamic Acid step1 Diazotization & Cyclization (NaNO₂, HCl, 0°C -> RT) start->step1 workup1 Aqueous Workup & Solvent Evaporation step1->workup1 intermediate (S)-5-oxotetrahydrofuran- 2-carboxylic acid workup1->intermediate step2 Fischer Esterification (CH₃OH, H₂SO₄, reflux) intermediate->step2 workup2 Extraction & Washing step2->workup2 purification Purification (Vacuum Distillation or Column Chromatography) workup2->purification product (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate purification->product

Caption: A streamlined workflow for the two-step synthesis.

Product Characterization: Validation of Synthesis

The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the methoxy group (a singlet around 3.8 ppm), the proton at the C2 position (a multiplet around 4.9 ppm), and the methylene protons of the lactone ring (multiplets between 2.2 and 2.7 ppm).
¹³C NMR The spectrum should display signals for the ester carbonyl carbon (~172 ppm), the lactone carbonyl carbon (~177 ppm), the methoxy carbon (~53 ppm), the C2 carbon (~78 ppm), and the two methylene carbons of the ring (~28 and ~29 ppm).
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (144.13 g/mol ).
Optical Rotation A measurement of the specific rotation should confirm the enantiomeric purity of the (S)-isomer.

Conclusion: A Robust and Scalable Synthesis

The synthesis of this compound from L-glutamic acid is a reliable and efficient process. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers and drug development professionals can consistently produce this valuable chiral intermediate in high yield and purity. The use of an inexpensive and readily available starting material further enhances the appeal of this synthetic route for large-scale applications.

References

  • NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

  • SpectraBase. Methyl 5-oxotetrahydrofuran-2-carboxylate. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Google Patents. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
  • ScienceMadness. 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs.
  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Organic Syntheses. Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-s. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • YouTube. CHEM 2325 Module 23: Esterification via Alkylation. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

  • NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • SpectraBase. Methyl 5-oxotetrahydrofuran-2-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

Sources

physicochemical properties of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Introduction

This compound is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. As a derivative of (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, it belongs to the γ-lactone class of compounds, a structural motif present in numerous natural products exhibiting diverse biological activities.[1] The presence of a defined stereocenter at the C2 position makes it a valuable chiral building block for the asymmetric synthesis of complex molecular targets.[2] This guide provides a comprehensive overview of its physicochemical properties, analytical characterization protocols, and chemical stability, offering a critical resource for researchers engaged in its synthesis, handling, and application. The strategic introduction of the methyl ester group, in place of the carboxylic acid, significantly modulates properties such as solubility and reactivity, which can be leveraged in drug design to enhance pharmacokinetic profiles.[3][4]

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and internationally recognized identifiers. This compound is structurally defined by a five-membered lactone ring with a methoxycarbonyl group at the C2 position, which is a chiral center with the (S) configuration.

IdentifierValueSource(s)
IUPAC Name methyl (2S)-5-oxooxolane-2-carboxylate[5]
CAS Number 3885-29-8[5]
Molecular Formula C₆H₈O₄[5]
Molecular Weight 144.13 g/mol [5]
Canonical SMILES COC(=O)C1CCC(=O)O1[5]
InChI Key AFHPZLNLFDYSTG-UHFFFAOYSA-N[5]

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and formulation possibilities. While some data for the methyl ester is sparse, properties can be inferred from its structure and data available for the parent carboxylic acid. The ester is generally more soluble in organic solvents than its carboxylic acid precursor.[3]

PropertyValueNotesSource(s)
Appearance White to light yellow crystalline powderData for the parent carboxylic acid.[6][7]
Melting Point 71-73 °CData for the parent carboxylic acid.[6][8]
Boiling Point 150-155 °C / 0.2 mmHgData for the parent carboxylic acid.[6][8]
Solubility Soluble in AcetoneData for the parent carboxylic acid.[6][7]
Optical Activity [α]20/D +14° (c=5, MeOH)Data for the parent carboxylic acid.[6][8]
pKa ~3.11 (Predicted)Data for the parent carboxylic acid. Not applicable to the ester.[6][7]
Solubility Profile: A Causal Analysis

The enhanced solubility of the methyl ester compared to its parent acid in less polar organic solvents is a direct consequence of the masking of the highly polar carboxylic acid group. The carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions and often dimerization, which increases lattice energy and reduces solubility. By converting the -COOH to a -COOCH₃ group, the hydrogen bond donating ability is eliminated, reducing the molecule's overall polarity and making it more compatible with a wider range of organic solvents. This is a critical consideration for its use in synthetic reactions where homogeneity is required.

Spectroscopic and Analytical Characterization

Unambiguous characterization is paramount for ensuring material quality and validating experimental outcomes. A multi-technique approach is necessary to confirm the structure, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The expected spectra provide a unique fingerprint of the compound.

  • ¹H NMR: The proton spectrum will feature a characteristic singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. The proton at the chiral center (C2) will appear as a multiplet, coupled to the two diastereotopic protons on C3. The C3 and C4 protons will present as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon spectrum will show six distinct signals. Key resonances include the two carbonyl carbons (lactone and ester) in the 170-180 ppm region, the methoxy carbon (-OCH₃) around 50-55 ppm, and three signals for the sp³ hybridized carbons of the tetrahydrofuran ring.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Solvent Choice Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by the carbonyl stretches.

  • Lactone C=O Stretch: A strong absorption band is expected around 1770 cm⁻¹. The higher frequency compared to a standard ketone is due to the ring strain of the five-membered ring.

  • Ester C=O Stretch: A strong absorption band is expected around 1740 cm⁻¹.

  • C-O Stretches: Multiple bands in the 1250-1000 cm⁻¹ region will correspond to the C-O single bond stretches of the ester and lactone moieties.

The absence of a broad absorption band in the 3300-2500 cm⁻¹ region confirms the successful esterification of the parent carboxylic acid.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Molecular Ion: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 145.1.

  • Fragmentation: Under Electron Ionization (EI), characteristic fragments may include the loss of the methoxy group ([M-31]⁺) or the methoxycarbonyl group ([M-59]⁺).

Chiral Analysis

For a compound defined by its stereochemistry, confirming enantiomeric purity is non-negotiable, particularly in a pharmaceutical context.

  • Column Selection: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating enantiomers of lactones and esters. The causality lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of hexane or heptane and an alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomers with reasonable retention times. A typical starting point is 90:10 (v/v) Hexane:Isopropanol.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

  • Detection: Use a UV detector, typically set to a wavelength where the carbonyl chromophore absorbs (e.g., 210-220 nm).

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100. This protocol is a self-validating system; a pure, single peak on a validated chiral method provides high confidence in the enantiopurity.[9]

Chemical Stability and Handling

Understanding a compound's stability is crucial for ensuring its integrity during storage and use.

Hydrolytic Stability

The γ-lactone ring is susceptible to hydrolysis, a ring-opening reaction, under both acidic and basic conditions, which is accelerated at higher temperatures.[10][11] Similarly, the methyl ester can be hydrolyzed back to the carboxylic acid. The mechanism in basic conditions involves nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing its electrophilicity towards attack by water.

Recommended Storage

To mitigate degradation, the compound should be stored in a cool, dry environment. Supplier recommendations often specify storage under an inert gas (nitrogen or argon) at 2-8°C.[6][7] This precaution is taken to protect against atmospheric moisture, which could lead to slow hydrolysis over time.

Synthesis and Reactivity Overview

The primary route to this compound involves the esterification of its parent carboxylic acid. The carboxylic acid itself is commonly synthesized from L-glutamic acid, a readily available chiral starting material.[6][12] An alternative, more direct asymmetric route involves the enantioselective hydrogenation of dialkyl 2-oxoglutarates over a modified platinum catalyst.[2]

G cluster_0 Synthetic Pathway A L-Glutamic Acid B (S)-(+)-5-Oxotetrahydrofuran- 2-carboxylic Acid A->B  NaNO₂, HCl (Diazotization & Lactonization) C (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate B->C  Methanol (MeOH), Acid Catalyst (Fischer Esterification)

Caption: Synthetic workflow from L-glutamic acid.

Relevance in Drug Discovery and Development

Chiral synthons are the cornerstone of modern pharmaceutical synthesis. This compound serves as a versatile intermediate, providing a scaffold with a defined stereocenter that can be elaborated into more complex drug candidates. The lactone can be opened to reveal two distinct functional groups, providing a handle for further chemical modification. The role of the methyl group is not passive; it improves solubility in organic media for synthesis and can block metabolic degradation at the carboxylate position, potentially improving the pharmacokinetic profile of a final drug molecule.[4]

G cluster_1 Role in Drug Development start (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate Chiral Synthon mod1 Lactone Ring Opening Reveals di-functional chain start:f0->mod1:f0 Chemical Transformation mod2 Ester Modification Amidation, Reduction, etc. start:f0->mod2:f0 Chemical Transformation end Complex Target Molecule API with defined stereochemistry mod1:f0->end:f0 Further Synthesis mod2:f0->end:f0 Further Synthesis

Caption: Role as a versatile chiral building block.

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely defined tool for the construction of chiral molecules. Its physicochemical properties, governed by the interplay between the lactone, the stereocenter, and the methyl ester, make it well-suited for applications in synthetic chemistry. A thorough understanding and application of the analytical techniques detailed herein are essential for any researcher or developer to ensure the quality, purity, and ultimate success of their scientific endeavors involving this valuable compound.

References

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. ChemSrc. Retrieved from [Link]

  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2021). Stability of Gamma-valerolactone Under Pulping Conditions as a Basis for Process Optimization and Chemical Recovery. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

  • Thieme. (n.d.). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. JACS. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Recognition of Chiral Carboxylates by Synthetic Receptors. PMC. Retrieved from [Link]

  • SciELO. (n.d.). Highly Stereoselective Synthesis of New γ-Lactone Subunits: Synthetic Studies toward (−)-Cleistenolide. SciELO. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Physics & Maths Tutor. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Retrieved from [Link]

  • LookChem. (n.d.). Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. LookChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed. (n.d.). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. University of Calgary. Retrieved from [Link]

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. MDPI. Retrieved from [Link]

  • YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to (S)-methyl 5-oxotetrahydrofuran-2-carboxylate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Key Chiral Building Block

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate, also known as (S)-γ-carbomethoxy-γ-butyrolactone, is a versatile chiral intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure combines a reactive lactone ring with a stereocenter, making it an invaluable synthon for introducing chirality into complex target molecules.[] This guide provides an in-depth look at its synthesis from readily available starting materials, its key physicochemical properties, and its strategic application in the development of pharmaceuticals.

While the parent carboxylic acid, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, is well-documented with CAS Number 21461-84-7 , the specific CAS number for the (S)-methyl ester is less commonly cited.[2] The racemic version, methyl 5-oxotetrahydrofuran-2-carboxylate, is associated with CAS Number 3885-29-8. For the purpose of unambiguous stereochemical representation, this guide will refer to the parent acid's CAS number as the foundational reference point for its derivatives.

The core value of this molecule lies in its utility as a chiral building block, derived from the natural chiral pool—specifically, L-glutamic acid.[2][3] This provenance ensures high enantiomeric purity, a critical requirement in modern drug development where single-enantiomer drugs are paramount for specificity and safety.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a chiral synthon are the foundation of its utility. The properties of the parent carboxylic acid are well-characterized and provide a baseline for understanding its methyl ester derivative.

Chemical Structure Diagram

Caption: Structure of this compound.

Data Summary: Physicochemical Properties

The following table summarizes the known properties of the parent compound, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, which are essential for handling, reaction setup, and purification. The properties of the methyl ester are inferred where not explicitly found.

PropertyValue for (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acidInferred Properties for Methyl Ester
CAS Number 21461-84-7Not consistently available for (S)-enantiomer
Molecular Formula C₅H₆O₄C₆H₈O₄
Molecular Weight 130.10 g/mol 144.12 g/mol
Appearance White to light yellow crystalline powder[2]Colorless to light yellow oil/low-melting solid
Melting Point 71-73 °C (lit.)Expected to be lower than the acid
Boiling Point 150-155 °C / 0.2 mmHg (lit.)Expected to be distillable under vacuum
Optical Rotation [α]20/D +14°, c=5 in methanolSpecific rotation will differ but maintain (+) sign
Solubility Soluble in acetone[2]Soluble in common organic solvents (EtOAc, DCM)
Storage 2-8°C under inert gas (Nitrogen or Argon)[2]2-8°C, sensitive to moisture

Synthesis Protocol: A Validated Pathway from L-Glutamic Acid

The most reliable and cost-effective synthesis of this compound begins with the readily available and enantiomerically pure amino acid, L-glutamic acid.[3] The process is a robust two-step sequence involving a diazotization-induced cyclization followed by a standard esterification.

Synthetic Workflow Diagram

workflow cluster_step1 Step 1: Lactonization cluster_step2 Step 2: Esterification A L-Glutamic Acid B (S)-5-oxotetrahydrofuran- 2-carboxylic acid A->B  NaNO₂, HCl, H₂O  -5°C to RT, 12h   C (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate B->C  Methanol (excess)  H₂SO₄ (cat.), Reflux   End Final Product C->End Start Start Start->A

Caption: Two-step synthesis of the target compound from L-Glutamic Acid.

Part 1: Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid (CAS: 21461-84-7)

This procedure is adapted from established literature methods.[2][4]

Causality and Experimental Rationale: The transformation of L-glutamic acid into the corresponding γ-lactone proceeds via a diazotization reaction. Sodium nitrite (NaNO₂) in the presence of a strong acid (HCl) generates nitrous acid in situ. This reacts with the primary amine of the amino acid to form a diazonium salt. This salt is an excellent leaving group (N₂ gas), and its departure facilitates an intramolecular nucleophilic attack by the γ-carboxylic acid, forming the stable five-membered lactone ring. Performing the initial addition at low temperatures (-5°C) is critical to control the exothermic reaction and prevent unwanted side reactions.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL conical flask equipped with a magnetic stirrer, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of deionized water. Cool the flask in an ice-salt bath to an internal temperature of -5°C.

  • Reagent Addition: In a separate beaker, dissolve sodium nitrite (7.0 g, 0.102 mol) in 20 mL of water. Slowly add this solution, along with 40 mL of water and concentrated HCl (approx. 8 mL), to the cooled glutamic acid solution dropwise, ensuring the temperature does not rise above 0°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir continuously at room temperature for 12 hours. The evolution of N₂ gas will be observed.

  • Workup & Isolation:

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure (vacuum evaporation) at a bath temperature below 50°C. This will yield a yellow, oily substance.

    • Dissolve the oily residue in ethyl acetate (EtOAc, 100 mL). Sodium chloride precipitate will form.

    • Filter the mixture to remove the solid NaCl, washing the solid with additional EtOAc (2 x 20 mL).

    • Combine the filtrate and washings and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Final Product: Filter off the Na₂SO₄ and concentrate the filtrate under reduced pressure to afford (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil (Expected yield: ~8.1 g, 91.6%).[2]

Self-Validation System:

  • Yield: A yield approaching 90% indicates successful conversion.

  • Spectroscopy: The product can be validated by ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 2.27-2.41 (m, 1H), 2.44-2.65 (m, 3H), 5.09 (m, 1H), and a broad signal for the carboxylic acid proton between 9.12-9.55 ppm.[2]

  • Mass Spectrometry: ESI-MS should show a peak at m/z 131.0 [M+H]⁺.[2]

Part 2: Fischer Esterification to this compound

This is a classic acid-catalyzed esterification.[5][6]

Causality and Experimental Rationale: The Fischer esterification is an equilibrium-controlled process.[5] An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is used as the solvent. This leverages Le Châtelier's principle. Water is generated as a byproduct; its removal also shifts the equilibrium forward.

Step-by-Step Protocol:

  • Reaction Setup: Place the crude (S)-5-oxo-2-tetrahydrofuran carboxylic acid (8.1 g, ~0.062 mol) in a 250 mL round-bottom flask. Add methanol (150 mL, a large excess) to dissolve the acid.

  • Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Workup & Isolation:

    • Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product, this compound, as a clear oil.

Self-Validation System:

  • TLC Analysis: Use a mobile phase like 1:1 Hexane:EtOAc. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Spectroscopy: ¹H NMR will confirm the structure. Key changes from the starting material include the disappearance of the broad acid proton peak and the appearance of a sharp singlet around δ 3.7 ppm for the methyl ester protons (-OCH₃).

  • Purity: Gas chromatography (GC) can be used to assess the purity and enantiomeric excess (ee%) of the final product.

Applications in Drug Development & Chiral Synthesis

The γ-butyrolactone motif is a privileged structure found in numerous natural products and FDA-approved drugs.[7] The value of this compound lies in its ability to serve as a reliable source of the (S)-stereocenter at the C2 position, which can be elaborated into more complex side chains.

Key Roles in Synthesis:

  • Chiral Synthon: It provides a pre-defined stereocenter, avoiding the need for asymmetric synthesis or chiral resolution at later, more complex stages of a synthetic route. This is a cornerstone of efficient pharmaceutical manufacturing.[]

  • Intermediate for Statins: The chiral diol side chain common to many statin drugs, such as Atorvastatin (Lipitor) and Rosuvastatin (Crestor), can be synthesized from chiral precursors derived from lactones like the title compound.[8][9][10] While various synthetic routes to statins exist, many rely on building blocks that establish the correct stereochemistry early in the process.[11][12][13] The lactone can be opened and the resulting chain extended to form the characteristic dihydroxyheptanoate side chain of these HMG-CoA reductase inhibitors.[8]

  • Derivatizing Agent: The parent carboxylic acid is used as a chiral derivatizing agent for alcohols, allowing for the separation of enantiomers and the determination of enantiomeric purity via techniques like GC or NMR.[14]

The strategic importance of this building block is its direct lineage from the chiral pool, offering an economical and reliable pathway to enantiomerically pure intermediates essential for the synthesis of life-saving medicines.

References

  • 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7 | Chemsrc . [Link]

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  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - NIH . [Link]

  • A General Approach to Chiral Building Blocks via Direct Amino Acid-Catalyzed Cascade Three-Component Reductive Alkylations - ACS Publications . [Link]

  • WO2005087723A1 - An improved process for the preparation of atorvastatin calcium - Google P
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  • Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem . [Link]

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applications of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate in Medicinal Chemistry

Foreword: The Strategic Value of Chiral Building Blocks in Modern Drug Discovery

In the landscape of contemporary drug development, the emphasis on stereochemical purity is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, with subtle changes in stereochemistry often leading to profound differences in efficacy and safety. It is within this context that chiral building blocks, such as this compound, emerge as indispensable tools for the medicinal chemist. These pre-synthesized, enantiomerically pure synthons provide a reliable and efficient means to introduce specific stereocenters into complex molecular architectures, thereby streamlining the path to novel drug candidates with optimized pharmacological profiles. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and, most importantly, the strategic .

Introduction to this compound: A Versatile Chiral Synthon

This compound, a derivative of (S)-pyroglutamic acid, is a bifunctional molecule featuring a γ-butyrolactone ring and a methyl ester. This unique combination of a reactive lactone and a readily modifiable ester group, coupled with a defined stereocenter at the C-2 position, makes it a highly valuable intermediate in asymmetric synthesis. The γ-butyrolactone moiety is a prevalent structural motif in a wide array of natural products and FDA-approved drugs, exhibiting diverse biological activities, including anticancer, and diuretic properties.[1] The (S)-configuration at the C-2 position allows for the stereospecific construction of more complex chiral molecules, a critical aspect in the design of drugs that interact with chiral biological targets like enzymes and receptors.

Table 1: Physicochemical Properties of this compound and its Parent Acid

PropertyThis compound(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid
CAS Number 3885-29-821461-84-7
Molecular Formula C₆H₈O₄C₅H₆O₄
Molecular Weight 144.13 g/mol 130.10 g/mol
Appearance -White to light yellow crystalline powder[2]
Melting Point -71-73 °C
Boiling Point -150-155 °C at 0.2 mmHg
Optical Activity -[α]20/D +14° (c=5 in methanol)

Synthesis of the Chiral Precursor: From Amino Acid to Lactone

The primary route to this compound begins with the synthesis of its parent carboxylic acid, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid. This chiral synthon is readily accessible from the inexpensive and naturally abundant amino acid, L-glutamic acid.[2] The synthesis proceeds via a diazotization reaction, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a conical flask, dissolve L-glutamic acid in deionized water.

  • Cool the solution to -5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water to the cooled L-glutamic acid solution, while simultaneously adding hydrochloric acid. Maintain the temperature at -5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir continuously at room temperature for 12 hours.

  • Subject the reaction mixture to vacuum evaporation at a temperature below 50°C to obtain a yellow oily substance.[2]

  • Dissolve the oily residue in ethyl acetate and filter to remove any solid precipitate. Wash the solid with additional ethyl acetate.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent by vacuum concentration to yield (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid as a light yellow oil.[3]

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard esterification reaction. A common and effective method is the Fischer-Speier esterification.

Materials:

  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic value of this compound lies in its ability to serve as a versatile starting material for a range of medicinally relevant scaffolds.

Synthesis of Anticancer Agents: The Case of Municatacin Analogs

The γ-butyrolactone core is a key feature of the annonaceous acetogenins, a class of natural products with potent cytotoxic and antitumor activities. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, the precursor to the title methyl ester, has been utilized in the preparation of municatacin analogs, which have shown cytotoxic activity against tumor cells. The synthesis leverages the stereocenter of the starting material to construct the chiral core of the target molecules.

Diagram: Synthetic Utility of this compound

Synthetic_Utility cluster_start Starting Material cluster_intermediates Key Transformations cluster_products Therapeutic Scaffolds start This compound intermediate1 Ring Opening start->intermediate1 intermediate2 Ester Hydrolysis/ Amidation start->intermediate2 intermediate3 Reduction start->intermediate3 product1 Anticancer Agents (e.g., Municatacin Analogs) intermediate1->product1 product2 Antiviral Nucleoside Analogs intermediate2->product2 product3 CNS-Active Compounds intermediate3->product3

Caption: Synthetic pathways from this compound.

A Gateway to Chiral Nucleoside Analogs for Antiviral Therapy

The furanose ring of nucleosides is a key determinant of their biological activity. The tetrahydrofuran core of this compound makes it an attractive starting material for the synthesis of novel nucleoside analogs.[4][5] By strategically opening the lactone ring and modifying the resulting functional groups, it is possible to construct carbocyclic nucleoside analogs where the ring oxygen is replaced by a methylene group. These modifications can enhance metabolic stability and alter the conformational preferences of the nucleoside, potentially leading to improved antiviral activity and reduced toxicity.

Future Perspectives and Conclusion

The utility of this compound as a chiral building block in medicinal chemistry is well-established, although its full potential is yet to be realized. Its ready availability from L-glutamic acid, combined with its versatile chemical functionality, ensures its continued relevance in the synthesis of complex, stereochemically defined molecules. Future applications are likely to expand into the development of new classes of therapeutics, particularly in areas where control of stereochemistry is critical for target engagement and selectivity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral synthons like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of medicines.

References

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  • Google Patents. CN101891716B - Synthesis method of S-beta-hydroxy-gamma-butyrolactone.
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The Versatile Chiral Building Block: A Technical Guide to (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds continues to drive innovation in asymmetric synthesis. Chiral building blocks, readily available from the chiral pool, serve as invaluable starting materials for the construction of complex molecular architectures. Among these, (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a derivative of L-glutamic acid, has emerged as a versatile and powerful synthon. This technical guide provides an in-depth exploration of its synthesis, key physicochemical properties, and strategic applications in the stereoselective synthesis of natural products and pharmaceutical agents. We will delve into the causality behind its reactivity and provide field-proven insights into its practical application, supported by detailed experimental protocols and authoritative references.

Introduction: The Strategic Advantage of a Chiral Lactone

This compound is a chiral γ-butyrolactone derivative that offers a unique combination of functionalities within a stereodefined framework. Its structure incorporates a lactone, an ester, and a chiral center at the C-2 position, making it a highly valuable intermediate for a variety of chemical transformations. The inherent chirality, derived from the readily available and inexpensive L-glutamic acid, obviates the need for often complex and costly asymmetric induction steps later in a synthetic sequence.

The lactone ring can be selectively opened by nucleophiles, the ester can be modified, and the carbon backbone can be functionalized, all while retaining the crucial stereochemical information. This guide will illuminate the pathways to harness this potential.

Synthesis and Physicochemical Properties

The journey to this compound begins with its parent carboxylic acid, which is accessible from the chiral pool.

Synthesis of the Precursor: (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid

The most common and efficient synthesis of the parent acid starts from L-glutamic acid. The reaction proceeds via a diazotization of the primary amine followed by an intramolecular cyclization.

Reaction Scheme:

G L_glutamic_acid L-Glutamic Acid NaNO2_HCl NaNO2, HCl, H2O 0-5 °C L_glutamic_acid->NaNO2_HCl diazonium_intermediate [Diazonium Salt Intermediate] NaNO2_HCl->diazonium_intermediate cyclization Intramolecular Cyclization diazonium_intermediate->cyclization product (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid cyclization->product G carboxylic_acid (S)-(+)-5-Oxotetrahydrofuran- 2-carboxylic Acid methanol_acid Methanol (excess) cat. H2SO4, reflux carboxylic_acid->methanol_acid methyl_ester (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate methanol_acid->methyl_ester

Caption: Fischer esterification to the target methyl ester.

Experimental Protocol: Synthesis of this compound

  • Dissolve (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base such as sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude methyl ester.

  • Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular FormulaC₆H₈O₄N/A
Molecular Weight144.12 g/mol N/A
AppearanceColorless oil or low-melting solid[1]
Boiling Point150-155 °C at 0.2 mmHg (for the parent acid)[2][3]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~4.8-4.9 (m, 1H, H-2), 3.75 (s, 3H, -OCH₃), 2.5-2.7 (m, 2H, H-4), 2.2-2.4 (m, 2H, H-3). The chemical shifts and multiplicities are based on the analysis of structurally similar compounds. [4]* ¹³C NMR (CDCl₃, 100 MHz): δ ~175 (C=O, lactone), ~171 (C=O, ester), ~78 (C-2), ~52 (-OCH₃), ~29 (C-4), ~28 (C-3).

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 113) and the carbomethoxy group (-COOCH₃, m/z 85). This prediction is based on the fragmentation of the analogous ethyl ester. [5][6]

Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a versatile chiral building block. Its stereocenter serves as a foundation for the synthesis of a wide array of complex molecules.

Diastereoselective Alkylation

The α-protons to the ester carbonyl can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate can then react with various electrophiles, such as alkyl halides, in a diastereoselective manner. The bulky lactone ring directs the incoming electrophile to the less hindered face, leading to high levels of stereocontrol. [7][8][9]

G start (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate step1 1. LDA, THF, -78 °C start->step1 step2 2. R-X (Electrophile) step1->step2 product α-Substituted product (New stereocenter formed) step2->product

Caption: Diastereoselective alkylation workflow.

This strategy is fundamental in constructing quaternary stereocenters, which are common motifs in many natural products and pharmaceuticals.

Synthesis of Antiviral Nucleoside Analogues

The tetrahydrofuran core of the building block is structurally reminiscent of the ribose sugar found in nucleosides. This has been exploited in the synthesis of novel nucleoside analogues with potential antiviral activity. [10][11][12][13][14]The lactone can be reduced and the resulting diol can be further manipulated to introduce a nucleobase, leading to carbocyclic nucleoside analogues where the ring oxygen is replaced by a methylene group.

Conceptual Synthetic Pathway:

  • Reduction of the Lactone: The lactone can be selectively reduced to the corresponding lactol, or fully reduced to a diol using reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LAH).

  • Functional Group Interconversion: The resulting hydroxyl groups can be protected and manipulated to install a suitable leaving group for the introduction of a nucleobase.

  • Coupling with Nucleobase: The activated sugar analogue is then coupled with a protected nucleobase (e.g., uracil, thymine, adenine) to form the desired nucleoside analogue.

Precursor to Lignan Natural Products

Lignans are a large class of natural products possessing a wide range of biological activities. Many lignans feature a central furofuran or tetrahydrofuran core. This compound can serve as a chiral precursor to these core structures. [15][16][17][18][19]Through a series of transformations including reduction, olefination, and cyclization reactions, the simple chiral lactone can be elaborated into complex lignan skeletons.

A Key Intermediate in the Synthesis of (+)-Biotin

While multiple synthetic routes to (+)-biotin (Vitamin H) exist, several strategies rely on chiral precursors that can be derived from or are analogous to this compound. [1][20][21]The stereocenter at C-2 of the lactone can be homologated and transformed to establish the correct stereochemistry of the thiophane ring of biotin. The lactone itself can be converted into a key thiolactone intermediate, a common precursor in many biotin syntheses.

Conclusion: A Cornerstone of the Chiral Pool

This compound represents a prime example of the power of chiral pool synthesis. Its ready availability from L-glutamic acid, coupled with its dense and versatile functionality, makes it an exceptionally valuable tool for the modern synthetic chemist. The ability to control stereochemistry through diastereoselective reactions and to utilize the inherent chirality to construct complex natural products and drug candidates underscores its importance. As the demand for enantiopure pharmaceuticals grows, the strategic application of such well-defined chiral building blocks will continue to be a cornerstone of efficient and elegant molecular design and synthesis.

References

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  • Universitat Autònoma de Barcelona. (2014). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Retrieved from [Link]

  • Lin-Miao, G., et al. (2021). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. FEMS Microbiology Reviews, 45(4). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. Retrieved from [Link]

  • Cardiff University ORCA. (2022). Rational design of novel nucleoside analogues reveals potent antiviral agents for EV71. Retrieved from [Link]

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  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (2018). Lignan synthesis a Biosynthesis of lignans; b proposed divergent.... Retrieved from [Link]

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  • ResearchGate. (2015). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

  • ResearchGate. (2010). A New Synthetic Entry to Furofuranoid Lignans, Methyl Piperitol and Fargesin. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. Retrieved from [Link]

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derivatives of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

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Analyzing Lactone Synthesis

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Expanding Scope, Filling Gaps

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A Technical Guide to the Spectroscopic Characterization of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a valuable chiral building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this specific molecule.

Introduction

This compound (CAS No. 21461-85-8) is a chiral heterocyclic compound featuring both a lactone (cyclic ester) and a methyl ester functional group. Its stereochemistry and bifunctional nature make it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Accurate and thorough spectroscopic analysis is paramount to confirm its identity, purity, and stereochemical integrity. This guide will explain the causality behind experimental choices and provide a framework for interpreting the spectral data.

Synthesis and Sample Preparation

A common route to this compound involves the esterification of its parent carboxylic acid, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid. The carboxylic acid can be synthesized from L-glutamic acid.

Experimental Protocol: Synthesis of this compound
  • Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid : L-glutamic acid is treated with an aqueous solution of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (typically around -5°C). This reaction facilitates a diazotization of the primary amine followed by an intramolecular nucleophilic attack of the carboxylate to form the lactone ring. The reaction mixture is typically stirred for several hours, allowing it to slowly warm to room temperature.

  • Work-up and Isolation of the Carboxylic Acid : The aqueous reaction mixture is then concentrated under reduced pressure. The resulting residue is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the solvent is evaporated to yield (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid.

  • Esterification to this compound : The crude carboxylic acid is dissolved in methanol (MeOH). A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added. The mixture is then heated to reflux for several hours to drive the Fischer esterification to completion.

  • Final Work-up and Purification : After cooling, the reaction mixture is neutralized, often with a saturated solution of sodium bicarbonate (NaHCO₃). The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed in vacuo. The final product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.

G cluster_0 Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid cluster_1 Esterification cluster_2 Purification L-Glutamic Acid L-Glutamic Acid Reaction Mixture Reaction Mixture L-Glutamic Acid->Reaction Mixture NaNO2, HCl, H2O, -5°C to RT Crude Carboxylic Acid Crude Carboxylic Acid Reaction Mixture->Crude Carboxylic Acid Work-up & Extraction Esterification Mixture Esterification Mixture Crude Carboxylic Acid->Esterification Mixture MeOH, cat. H2SO4, Reflux Crude Methyl Ester Crude Methyl Ester Esterification Mixture->Crude Methyl Ester Neutralization & Extraction Pure Product Pure Product Crude Methyl Ester->Pure Product Column Chromatography / Distillation

Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The choice of solvent is critical for NMR analysis; deuterated chloroform (CDCl₃) is a common choice for this compound due to its good solubilizing properties and relatively clean spectral window.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.85dd1HH-2
~3.80s3H-OCH₃
~2.70 - 2.50m2HH-4
~2.50 - 2.30m2HH-3

Interpretation:

  • H-2 (α-proton to both carbonyls) : This proton is expected to be the most downfield of the ring protons due to the deshielding effects of the adjacent ester and the ring oxygen. It will likely appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons at the C-3 position.

  • -OCH₃ (Methyl Ester Protons) : The three protons of the methyl ester group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. Its chemical shift around 3.80 ppm is characteristic of methyl esters.

  • H-4 (Protons adjacent to the lactone carbonyl) : These two protons are expected to be multiplets due to coupling with the H-3 protons. They are deshielded by the adjacent carbonyl group.

  • H-3 (Methylene Protons) : These protons will also appear as a complex multiplet due to coupling with both the H-2 and H-4 protons.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides information on the number of unique carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175C-5 (Lactone C=O)
~170Ester C=O
~78C-2
~53-OCH₃
~29C-4
~28C-3

Interpretation:

  • Carbonyl Carbons : Two distinct carbonyl signals are expected in the downfield region of the spectrum. The lactone carbonyl (C-5) is typically found at a slightly higher chemical shift than the ester carbonyl.[1]

  • C-2 : This carbon is attached to two oxygen atoms (the ring oxygen and the ester oxygen), causing a significant downfield shift.

  • -OCH₃ : The methyl ester carbon appears in the typical region for such groups.

  • C-3 and C-4 : These methylene carbons of the ring are found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions will be from the two distinct carbonyl groups.

Predicted IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
~1780Strong, SharpC=O stretch (γ-lactone)
~1740Strong, SharpC=O stretch (methyl ester)
~1200 - 1000StrongC-O stretch
~2950MediumC-H stretch (aliphatic)

Interpretation:

  • Carbonyl Stretching : The presence of two strong, sharp peaks in the carbonyl region is a key diagnostic feature. The γ-lactone carbonyl typically absorbs at a higher frequency (around 1770-1780 cm⁻¹) compared to the acyclic ester carbonyl (around 1735-1750 cm⁻¹) due to ring strain.[2][3][4][5] This difference is a crucial piece of evidence for the presence of both functional groups.

  • C-O Stretching : Strong absorptions in the 1200-1000 cm⁻¹ region are characteristic of the C-O single bonds of the ester and ether functionalities within the lactone.[6]

  • C-H Stretching : The absorption around 2950 cm⁻¹ is due to the stretching vibrations of the sp³-hybridized C-H bonds in the molecule.

G cluster_0 Interpretation Sample Sample IR Spectrometer IR Spectrometer Sample->IR Spectrometer IR Radiation IR Spectrum IR Spectrum IR Spectrometer->IR Spectrum Data Acquisition Vibrational Frequencies ~1780 cm⁻¹ ~1740 cm⁻¹ ~1200-1000 cm⁻¹ IR Spectrum->Vibrational Frequencies Analysis

Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this type of compound.

Predicted Mass Spectrum Data (EI)

m/zPossible Fragment
144[M]⁺ (Molecular Ion)
113[M - OCH₃]⁺
85[M - COOCH₃]⁺
59[COOCH₃]⁺

Interpretation:

  • Molecular Ion Peak : The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (144.13 g/mol ). The observation of this peak is crucial for confirming the molecular formula.

  • Fragmentation Pattern : Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) leading to an acylium ion at m/z 113. Another likely fragmentation is the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 85. The observation of a peak at m/z 59 is indicative of the [COOCH₃]⁺ fragment.[7]

Conclusion

The spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific chemical environments of the nuclei. IR spectroscopy provides definitive evidence for the presence of both the γ-lactone and methyl ester carbonyl groups through their distinct stretching frequencies. Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently identify and assess the purity of this important chiral building block.

References

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A Comprehensive Technical Guide to the Enantioselective Synthesis of Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Chiral Tetrahydrofurans

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its prevalence in lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide spectrum of biological activities including antitumor, antimicrobial, and antimalarial properties, underscores the critical importance of stereocontrolled synthesis of these heterocyclic systems.[1] The precise spatial arrangement of substituents on the THF ring is often paramount to their biological function, making enantioselective synthesis a key challenge and a vibrant area of research in modern organic chemistry. This guide provides an in-depth exploration of the core strategies for the enantioselective construction of tetrahydrofuran derivatives, offering field-proven insights for researchers, scientists, and professionals in drug development.

Foundational Strategies: Intramolecular Cyclization of Chiral Precursors

A cornerstone of tetrahydrofuran synthesis has historically been the intramolecular cyclization of acyclic precursors where the stereochemistry is pre-installed. While not a catalytic asymmetric method in the cyclization step itself, understanding these pathways is crucial as they often form the final ring-closing step in more complex catalytic sequences.

Intramolecular SN2 Reactions

The intramolecular Williamson ether synthesis, a classic SN2 reaction, involves the cyclization of a hydroxy-leaving group system. The stereochemical outcome is dictated by the configuration of the stereocenters in the starting material.

A prime example is the synthesis of 2,5-disubstituted tetrahydrofurans from γ-hydroxyketones bearing a chiral sulfoxide auxiliary. The auxiliary directs the stereoselective addition to a succinic anhydride derivative, establishing the initial stereocenter. Subsequent reduction and activation of the terminal alcohol as a leaving group, followed by intramolecular displacement, yields the target THF.[1]

Transition-Metal Catalysis: A Powerful Toolkit for Asymmetric THF Synthesis

Transition-metal catalysis has emerged as a highly versatile and powerful platform for the enantioselective synthesis of tetrahydrofurans. These methods often involve the formation of multiple bonds and stereocenters in a single, highly controlled transformation.

Palladium-Catalyzed Reactions

Palladium catalysts are workhorses in organic synthesis, and their application in THF synthesis is no exception.

Semmelhack and coworkers developed a palladium(II)-catalyzed Wacker-type carbonylation of unsaturated alcohols, providing a route to substituted tetrahydrofurans. This process involves the intramolecular nucleophilic attack of the hydroxyl group onto a palladium-activated alkene.

Trost has demonstrated a powerful one-pot, two-metal-catalyzed approach involving a ruthenium-catalyzed ene-yne coupling followed by a palladium-catalyzed asymmetric allylic cyclization. This sequence efficiently generates chiral tetrahydrofurans from simple alcohols and alkenes with good enantioselectivity.[1]

A palladium-catalyzed asymmetric desymmetric cycloisomerization of alkynyl-tethered cyclohexadienes provides access to optically pure hydrindanes containing a fused THF ring.[3] This method is notable for its high atom economy and the creation of both tertiary and quaternary stereocenters with excellent enantioselectivity.[3]

Experimental Protocol: Palladium-Catalyzed Desymmetric 1,5-Enyne Cycloisomerization [3]

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol %), the chiral ligand (e.g., (R)-BINAP, 10 mol %), and the alkynyl-tethered 2,5-cyclohexadiene substrate (1.0 equiv.).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 60 °C) under an inert atmosphere (e.g., argon) for the required time (e.g., 24-72 h), monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the optically active hydrindane product.

Rhodium-Catalyzed Cycloisomerization

Rhodium catalysts are particularly effective for the cycloisomerization of enynes. A rhodium-catalyzed enyne cycloisomerization can provide access to 1,4-dienes which can be further elaborated to tetrahydrofuran structures.[4]

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and efficient alternative for several key transformations.

A Cu(I)-Xantphos system can catalyze the intramolecular hydroalkoxylation of unactivated terminal alkenes. The use of a chiral ligand, such as (R)-DTBM-SEGPHOS, enables an enantioselective variant of this reaction, albeit with moderate enantioselectivity in some reported cases.[4]

A one-pot, sequential copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols provides a highly efficient route to 2,5-polysubstituted tetrahydrofurans.[2] This method achieves excellent enantioselectivities (up to 97% ee) and allows for the formation of multiple stereocenters.[2]

Logical Workflow: Cu-Catalyzed Asymmetric Henry Reaction and Iodocyclization

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_cyclization Cyclization Start1 γ,δ-Unsaturated Alcohol Henry Asymmetric Henry Reaction Start1->Henry Start2 Nitroalkane Start2->Henry Catalyst Cu(II)-Chiral Ligand Complex Catalyst->Henry cat. Intermediate Chiral Nitro Alcohol Intermediate Henry->Intermediate Cyclization Iodocyclization Intermediate->Cyclization Iodine Iodine Source (e.g., I₂) Iodine->Cyclization Product Enantioenriched 2,5-Disubstituted THF Cyclization->Product

Caption: Workflow for the sequential Cu-catalyzed asymmetric Henry reaction and iodocyclization.

Organocatalysis: A Metal-Free Approach to Chiral Tetrahydrofurans

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative that often operates under mild conditions with high stereocontrol.

Asymmetric Oxa-Michael Addition

The intramolecular oxa-Michael addition is a powerful strategy for the enantioselective synthesis of tetrahydrofurans. Chiral amines or Brønsted acids can catalyze the conjugate addition of a hydroxyl group to an α,β-unsaturated system. An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem double Michael addition strategy.[5]

A highly enantioselective cycloetherification for the synthesis of enantioenriched tetrahydrofurans from ε-hydroxy-α,β-unsaturated ketones can be achieved using a cation-binding oligoEG catalyst with KF as the base.[4]

Biocatalysis: Harnessing Nature's Catalysts

Enzymes offer unparalleled selectivity and efficiency, often under environmentally benign aqueous conditions. Their application in the synthesis of chiral tetrahydrofurans is a rapidly growing field.

Kinetic Resolution with Halohydrin Dehalogenases

Halohydrin dehalogenases (HHDHs) are versatile biocatalysts that have been successfully employed in the asymmetric synthesis of epoxides and oxetanes.[6] Recently, their catalytic capabilities have been extended to the kinetic resolution of δ-haloalcohols.[6][7] This approach provides highly efficient and enantiocomplementary access to a diverse range of chiral δ-haloalcohols and tetrahydrofurans with excellent optical purities (up to >99% ee) and good isolated yields.[6][7] A significant advantage of this biocatalytic method is its tolerance for high substrate concentrations, making it suitable for industrial applications.[6][7]

Data Summary: Biocatalytic Kinetic Resolution of δ-Haloalcohols [6]

SubstrateProduct 1 (δ-haloalcohol)Yield (%)ee (%)Product 2 (THF)Yield (%)ee (%)
(rac)-1a(S)-1a4995(R)-1b4897
Aryl SubstitutedChiral δ-haloalcoholup to 50>99Chiral THFup to 50>99
Heterocyclic SubstitutedChiral δ-haloalcoholup to 50>99Chiral THFup to 50>99
Alkyl SubstitutedChiral δ-haloalcoholup to 50>99Chiral THFup to 50>99
Enzyme-Mediated Baeyer-Villiger Oxidation

A chemo-enzymatic approach utilizing a stereoselective enzyme-mediated Baeyer-Villiger oxidation can be employed for the desymmetrization of prochiral ketones.[8] This strategy introduces chirality efficiently and provides optically active lactones that serve as versatile precursors for the synthesis of tetrahydrofuran-based natural products with high optical purities.[8]

Other Notable Strategies

[3+2] Cycloadditions and Annulations

[3+2] cycloaddition and annulation reactions are highly convergent strategies that can generate multiple bonds and stereocenters in a single step.[1] For instance, the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by Lewis acids like Sn(OTf)₂, can produce highly substituted tetrahydrofurans with excellent diastereoselectivity.[1]

C-H Functionalization

The direct functionalization of C-H bonds is a rapidly advancing field that offers highly atom-economical synthetic routes. An enantioselective C(sp³)-H functionalization of undirected oxacycles via photo-HAT/nickel dual catalysis enables the rapid construction of enantiomerically enriched tetrahydrofurans directly from simple hydrocarbon feedstocks.[4]

Reaction Mechanism: Photo-HAT/Nickel Dual Catalysis for C-H Functionalization

G cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited NiIII R-Ni(III)-X L_n PC->NiIII Oxidation PC_excited->PC SET SET Single Electron Transfer PC_excited->SET THF_radical THF Radical SET->THF_radical Ni0 Ni(0)L_n NiII R-Ni(II)-X L_n Ni0->NiII NiI Ni(I)L_n NiI->Ni0 Reduction NiII->NiIII Reductive_Elimination Reductive Elimination NiIII->Reductive_Elimination Reductive_Elimination->NiI Product Arylated THF Reductive_Elimination->Product THF Tetrahydrofuran THF->SET HAT THF_radical->NiIII ArX Aryl Halide (Ar-X) ArX->Ni0 Oxidative Addition

Caption: A simplified mechanism for the dual photoredox and nickel-catalyzed C-H arylation of tetrahydrofuran.

Conclusion and Future Outlook

The enantioselective synthesis of tetrahydrofuran derivatives has witnessed remarkable progress, driven by innovations in catalysis. From the foundational principles of intramolecular cyclization to the sophisticated applications of transition-metal, organo-, and biocatalysis, the synthetic chemist's toolbox has expanded significantly. The development of methods that are not only highly stereoselective but also atom-economical, scalable, and environmentally benign will continue to be a major focus. The integration of different catalytic strategies, such as the combination of biocatalysis with metal catalysis in one-pot cascades, holds immense promise for the efficient and sustainable synthesis of complex chiral tetrahydrofurans, paving the way for the discovery of new therapeutics and functional materials.

References

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A Technical Guide to the Role of Chiral Lactones in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic importance and application of chiral lactones in modern organic synthesis. Moving beyond a simple catalog of reactions, we delve into the causality behind synthetic choices, offering field-proven insights into how these valuable motifs are constructed and utilized. The protocols and pathways described herein are grounded in authoritative literature, providing a self-validating framework for professionals in chemical research and drug discovery.

Chapter 1: The Strategic Importance of Chirality and the Lactone Motif

The Imperative of Enantioselectivity in Drug Development

The three-dimensional arrangement of atoms in a molecule—its stereochemistry—is fundamental to its biological function. A significant portion of pharmaceuticals are chiral molecules, existing as non-superimposable mirror images called enantiomers.[1] These enantiomers often exhibit profound differences in their pharmacological, metabolic, and toxicological profiles because biological targets like enzymes and receptors are themselves chiral.[1][2] The tragic case of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was a potent teratogen, remains a stark reminder of this principle.[1] Consequently, regulatory bodies mandate the characterization of each enantiomer in a chiral drug, making enantioselective synthesis not just an academic challenge but a commercial and ethical necessity.[1] Chiral switching, the process of developing a single enantiomer from a previously marketed racemic mixture, has become a key strategy to enhance drug efficacy, safety, and pharmacokinetic properties.[3]

Lactones: Privileged Scaffolds in Nature and Medicine

Lactones, which are cyclic esters, are widespread structural motifs found in a vast array of natural products, including alkaloids, polyketides, and terpenoids.[4][5] This prevalence extends to active pharmaceutical ingredients (APIs), cosmetics, and flavor agents.[5] Their significance stems from two key attributes:

  • Biological Activity: Many natural products containing a lactone ring exhibit potent biological activities, making them attractive candidates for drug discovery and development.[6]

  • Synthetic Versatility: Chiral γ- and δ-lactones are not only targets in themselves but also serve as exceptionally versatile chiral building blocks.[7][] They provide a rigid scaffold from which multiple stereocenters can be established, and their ester functionality allows for a range of synthetic transformations, most notably ring-opening reactions to access chiral hydroxy acids and their derivatives.[7]

The convergence of the need for enantiopure compounds and the utility of the lactone motif makes the stereoselective synthesis of chiral lactones a cornerstone of modern organic chemistry.

Chapter 2: Core Strategies for the Asymmetric Synthesis of Chiral Lactones

The efficient construction of enantiomerically enriched lactones is a well-explored field, with several robust strategies having emerged. The choice of method is dictated by the desired ring size, substitution pattern, and the availability of starting materials.

Asymmetric Baeyer-Villiger Oxidation

The Baeyer-Villiger (BV) oxidation, the conversion of a ketone to an ester or lactone, is a powerful transformation.[9] Its asymmetric variant provides a direct route to chiral lactones from prochiral or racemic ketones.[4]

2.1.1 Biocatalysis: Baeyer-Villiger Monooxygenases (BVMOs)

Nature's catalysts, enzymes, offer unparalleled selectivity. Baeyer-Villiger Monooxygenases (BVMOs) are a class of enzymes that facilitate BV oxidations with exceptional regio- and enantioselectivity.[5] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) and molecular oxygen to oxidize cyclic ketones.[5] A key advantage of BVMOs is their ability to influence the migratory aptitude of the ketone substituents through interactions within the enzyme's active site, sometimes yielding the "abnormal" lactone product that is disfavored in chemical oxidations.[5]

The substrate scope for BVMOs is broad, encompassing simple to highly substituted cyclic ketones, making them a vital tool for green and sustainable synthesis.[5]

2.1.2 Chemical Catalysis

While biocatalysis offers high selectivity, chemical methods provide operational simplicity. Asymmetric BV oxidations can be achieved using chiral catalysts with common oxidants like hydrogen peroxide or peroxy acids.[9][10] For instance, planar-chiral bisflavin catalysts have been developed for asymmetric BV reactions with hydrogen peroxide, and various metal complexes can catalyze the desymmetrization of meso cyclic ketones.[9] A tellura-Baeyer-Villiger oxidation has even been reported, transforming a tellurophene into a chiral tellurinate lactone in a single step.[11]

Catalytic Asymmetric Hydrogenation of Keto-Acids and Esters

One of the most efficient and atom-economical methods for producing chiral lactones is the asymmetric hydrogenation of γ- or δ-keto acids (or their corresponding esters), which cyclize in situ to the lactone product.[12] This reaction simultaneously creates the chiral center and the lactone ring.

Causality Behind the Method: The success of this approach hinges on the development of sophisticated chiral catalysts, typically based on noble metals like Ruthenium (Ru), Iridium (Ir), and Rhodium (Rh), coordinated to chiral ligands.[12][13][14] The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation. Hydrogen is then delivered to one face of the ketone, leading to the formation of one enantiomer of the hydroxy acid preferentially. The subsequent acid-catalyzed lactonization is typically stereospecific.

Below is a generalized workflow illustrating the synthesis of a chiral lactone via this powerful methodology.

G cluster_start Starting Material cluster_catalysis Catalytic System cluster_process Core Process cluster_product Product KetoAcid γ-Keto Carboxylic Acid Reaction Asymmetric Hydrogenation & In Situ Lactonization KetoAcid->Reaction Catalyst Chiral Catalyst (e.g., Ru-BINAP) Catalyst->Reaction H2 H₂ Source (e.g., H₂, HCOOH) H2->Reaction Lactone Enantiopure γ-Lactone Reaction->Lactone

Caption: Asymmetric Hydrogenation Workflow.

Other Key Synthetic Strategies
  • Reductive Cyclization of Ketoesters: Engineered carbonyl reductases can perform highly stereoselective reductions of ketoesters to yield chiral lactones with excellent yields and enantiopurities, offering a green alternative to metal catalysis.[15]

  • Sharpless Asymmetric Dihydroxylation (AD): β,γ-unsaturated esters can be converted to enantiomerically enriched β-hydroxy-γ-lactones via a sequence involving Sharpless AD, which creates a chiral diol, followed by selective lactonization.[16]

  • Halolactonization: The intramolecular cyclization of a chiral unsaturated carboxylic acid initiated by a halogen source (e.g., I₂) is a classic and reliable method for lactone formation.[17]

  • Organocatalysis: Chiral N-heterocyclic carbenes and other organocatalysts have been employed in formal [2+2] cycloadditions to produce highly substituted β-lactones with excellent enantioselectivity.[18] A one-pot sequential process involving organocatalyzed Michael addition of boronic acids followed by an intramolecular Passerini reaction can also yield complex chiral γ-lactones.[19]

Chapter 3: Chiral Lactones as Versatile Synthetic Intermediates

The true power of chiral lactones lies in their utility as synthons for a wide range of other molecules. Their conformationally restricted framework allows for high diastereoselectivity in subsequent reactions, while the ester linkage provides a reliable site for chemical transformation.

Ring-Opening Reactions: A Gateway to Diverse Functionality

The most common transformation of a chiral lactone is its ring-opening via nucleophilic acyl substitution. This reaction converts the cyclic ester into a linear hydroxy acid derivative, preserving the stereocenter(s) established during the lactone's synthesis. The choice of nucleophile dictates the resulting product, making chiral lactones a versatile branching point in a synthetic sequence.

Causality Behind the Versatility: The polarization of the carbonyl group makes the carbonyl carbon highly electrophilic. Attack by a nucleophile, followed by cleavage of the endocyclic C-O bond, is thermodynamically favorable and releases the ring strain. This fundamental reactivity allows a single chiral lactone intermediate to be a precursor to a multitude of products.

G cluster_products Diverse Chiral Products Lactone Chiral Lactone HydroxyAcid Hydroxy Acid Lactone->HydroxyAcid H₂O / H⁺ or OH⁻ AminoAlcohol Amino Alcohol Lactone->AminoAlcohol 1. LiAlH₄ 2. (via amide) Diol Diol Lactone->Diol LiAlH₄ HydroxyAmide Hydroxy Amide Lactone->HydroxyAmide R₂NH

Caption: Versatility of Chiral Lactones via Ring-Opening.

Diastereoselective Transformations

The chiral centers within the lactone ring can direct the stereochemical outcome of reactions at other positions. For example, the enolate of a chiral lactone can be formed and subsequently alkylated. The existing stereocenter(s) will block one face of the enolate, leading to the diastereoselective formation of a new C-C bond. This strategy is invaluable for constructing molecules with multiple contiguous stereocenters.[20]

Chapter 4: Case Study & In-Depth Protocol: Synthesis of (+)-GR24

To illustrate the practical application of these principles, we will examine a key step in the synthesis of (+)-GR24, a bioactive strigolactone analogue, which relies on the asymmetric synthesis of a chiral multicyclic γ-lactone.[13]

Strategic Overview

The core of the synthesis involves the creation of the chiral lactone ring system from a prochiral γ-keto carboxylic acid via a dynamic kinetic resolution. This is achieved through a Ruthenium-catalyzed asymmetric transfer hydrogenation, which reduces the ketone and facilitates a subsequent stereospecific lactonization, yielding the desired product with high diastereo- and enantioselectivity.[13]

Detailed Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from the procedure reported by Zhou and co-workers for the synthesis of chiral multicyclic γ-lactones.[13]

Self-Validating System: This protocol is inherently self-validating. The success of the reaction is confirmed by achieving both high yield and, critically, high diastereomeric and enantiomeric excesses (>20:1 dr, 99% ee as reported[13]), which can be measured by standard analytical techniques (NMR and chiral HPLC, respectively). Failure to achieve this level of stereoselectivity would indicate issues with the catalyst, reagents, or reaction conditions.

Materials & Reagents:

  • γ-Keto carboxylic acid substrate (1.0 equiv)

  • [RuCl₂(p-cymene)]₂ (0.005 equiv)

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN] (0.01 equiv)

  • Formic acid-triethylamine azeotropic mixture (HCOOH-NEt₃, 5:2 molar ratio) (5.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Preparation: To a dry, argon-flushed Schlenk tube, add [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.01 equiv).

  • Solvent Addition: Add anhydrous DCM via syringe to the Schlenk tube.

  • Activation: Stir the resulting orange solution at room temperature for 30 minutes to allow for the formation of the active Ru-catalyst complex. Causality: This pre-stirring step is crucial for the formation of the active catalytic species before the introduction of the substrate, ensuring the reaction proceeds efficiently.

  • Substrate Addition: In a separate flask, dissolve the γ-keto carboxylic acid substrate (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add the HCOOH-NEt₃ azeotrope (5.0 equiv) to the substrate solution. Causality: The formic acid serves as the hydrogen source for the transfer hydrogenation, while triethylamine acts as the base required for the catalytic cycle.

  • Reaction Initiation: Transfer the substrate/formic acid solution to the Schlenk tube containing the activated catalyst via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., 28 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure chiral γ-lactone.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Substrate Scope

The robustness of the Ru-catalyzed hydrogenation method is demonstrated by its effectiveness across various substrates, consistently delivering high yields and stereoselectivities.[13]

EntrySubstrate (γ-Keto Acid)Yield (%)dree (%)
1Phenyl-substituted92>20:199
2Naphthyl-substituted91>20:199
3Thienyl-substituted85>20:199
4Furyl-substituted89>20:199
5Alkyl-substituted (Cyclohexyl)88>20:199
Data synthesized from Zhou, Q., et al. (2016).[13]

Chapter 5: Conclusion and Future Perspectives

Chiral lactones are indispensable tools in the arsenal of the modern synthetic chemist. Their prevalence in biologically active molecules makes them important synthetic targets, while their chemical reactivity makes them versatile and reliable chiral building blocks. The development of powerful asymmetric catalytic methods, including both chemical and enzymatic approaches, has made these structures more accessible than ever. As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the strategic synthesis and application of chiral lactones will undoubtedly play an ever-increasing role in advancing the frontiers of organic synthesis and drug development.

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The Alchemist's Guide to Butenolides: A Technical Treatise on Furan-Based Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Allure of the Butenolide Scaffold

The butenolide ring, an unsaturated γ-lactone, is a privileged scaffold in the annals of chemical biology and drug discovery. Its prevalence in a vast array of natural products, from the vitamin C we depend on to complex anticancer agents, underscores its evolutionary selection as a key pharmacophore.[1][2] For researchers, scientists, and drug development professionals, the efficient and modular synthesis of substituted butenolides is not merely an academic exercise; it is a critical chokepoint in the pipeline of innovation. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the logic of synthetic strategy itself—a journey from readily available furanic starting materials to the coveted butenolide core, with an emphasis on the "why" that underpins the "how."

Chapter 1: The Furan as a Latent Butenolide—Strategic Considerations

The humble furan ring, an aromatic heterocycle, represents a masked 1,4-dicarbonyl synthon. The strategic cleavage of this stable aromatic system through oxidation is the cornerstone of its transformation into a butenolide. The choice of oxidative method is paramount and is dictated by the desired substitution pattern, functional group tolerance, and scalability. This guide will dissect the most robust and field-proven of these oxidative transformations.

Chapter 2: Harnessing Light and Air: Photo-oxidative Synthesis with Singlet Oxygen

The reaction of furans with singlet oxygen (¹O₂) is an elegant and increasingly popular method for butenolide synthesis, prized for its mild conditions and operational simplicity.[2] This transformation is a cornerstone of green chemistry approaches to complex molecule synthesis.

The Underlying Principle: A [4+2] Cycloaddition Cascade

The core of this methodology is a Diels-Alder reaction between the furan nucleus and singlet oxygen, which acts as a potent dienophile. This cycloaddition generates a transient but crucial endoperoxide intermediate. Subsequent rearrangement of this intermediate, often facilitated by a workup procedure, yields the butenolide scaffold.[3]

Mechanism: Singlet Oxygen-Mediated Furan Oxidation

G cluster_0 Step 1: Singlet Oxygen Generation cluster_1 Step 2: Furan Oxidation & Rearrangement Sensitizer Photosensitizer (e.g., Rose Bengal) Sensitizer_hv Photosensitizer* (Triplet State) Sensitizer->Sensitizer_hv hν (Light) O2_singlet ¹O₂ (Singlet Oxygen) Sensitizer_hv->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State) Furan Furan Derivative Endoperoxide Endoperoxide Intermediate Furan->Endoperoxide + ¹O₂ ([4+2] Cycloaddition) Butenolide Butenolide Product Endoperoxide->Butenolide Rearrangement

Caption: Workflow for singlet oxygen-mediated butenolide synthesis.

Field-Proven Protocol: Modular Synthesis of Functionalized Butenolides

This protocol, adapted from the work of Gui et al., demonstrates a powerful two-step sequence involving photo-oxidation followed by an iron(II)-mediated radical fragmentation to install diverse functionalities.[2]

Experimental Protocol: Photo-oxidation of a Furan Derivative

  • Preparation: In a Pyrex reaction tube equipped with a magnetic stir bar, dissolve the furan starting material (1.0 equiv.) in methanol (0.05 M).

  • Sensitizer Addition: Add Rose Bengal (0.05 equiv.) to the solution.

  • Oxygenation: Seal the tube with a balloon filled with oxygen.

  • Irradiation: Immerse the reaction tube in a water bath to maintain room temperature and irradiate with a 150 W floodlight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting furan.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude hydroperoxide is typically used in the next step without further purification.

Experimental Protocol: Iron(II)-Mediated Radical Fragmentation

  • Inert Atmosphere: To a separate flask under an argon atmosphere, add a solution of the crude hydroperoxide (1.0 equiv.) in the chosen solvent system (e.g., MeOH, DMSO/H₂O).

  • Reagent Addition: Add the desired radical trapping reagent (e.g., N-iodosuccinimide for iodination) and an iron(II) salt (e.g., FeSO₄·7H₂O, 1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, as indicated by a color change.

  • Quenching and Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to afford the functionalized butenolide.

Furan SubstrateRadical TrapProductYield (%)Reference
Cyclohexane-fused furann-dodecyl mercaptanReduced Butenolide90[2]
Dihydrocarvone-derived furanTEMPO, then heatTerminal Olefin ButenolideGood[2]
Furan with TBS-protected alcoholN-IodosuccinimideIodinated ButenolideHigh[2]

Table 1: Representative yields for the modular synthesis of butenolides via oxidative fragmentation.

Chapter 3: The Power of Hypervalent Iodine: Controlled Oxidative Cyclizations

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering a metal-free alternative for a variety of oxidative transformations.[4] Their application in the synthesis of butenolides from furan derivatives allows for a high degree of control and the introduction of diverse substituents.

Mechanistic Rationale: Electrophilic Activation and Nucleophilic Capture

The general principle involves the activation of a furan derivative, often a 2-silyloxyfuran, by a hypervalent iodine(III) reagent such as iodosobenzene or (diacetoxyiodo)benzene (PIDA). This generates a highly electrophilic intermediate that is susceptible to nucleophilic attack. The choice of nucleophile dictates the nature of the substituent at the 5-position of the resulting butenolide.

Mechanism: Hypervalent Iodine-Mediated Butenolide Synthesis

G Furan 2-Silyloxyfuran Intermediate Electrophilic Intermediate Furan->Intermediate + PhI(OAc)₂ IodineReagent Hypervalent Iodine(III) Reagent (e.g., PhI(OAc)₂) Product 5-Substituted-2(5H)-furanone Intermediate->Product + Nu-H, - PhI, - AcOH, - AcOSiR₃ Nucleophile Nucleophile (Nu-H)

Caption: General pathway for hypervalent iodine-mediated butenolide synthesis.

Field-Proven Protocol: Synthesis of 4-Substituted Furan-2-ones

This protocol, based on the work of Kiyokawa et al., demonstrates the oxidative cyclization of β,γ-unsaturated carboxylic acids to yield 4-substituted butenolides.[4] The in situ generation of a highly electrophilic iodine(III) species is crucial for the success of this transformation.

Experimental Protocol: Oxidative Cyclization using a Hypervalent Iodine Reagent

  • Reagent Preparation: In a reaction flask under an inert atmosphere, dissolve (diacetoxyiodo)benzene (1.2 equiv.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Activator Addition: Add trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf, 2.4 equiv.) dropwise to the solution and stir for 10 minutes to generate the active PhI(OTf)₂ species in situ.

  • Substrate Addition: Add a solution of the β,γ-unsaturated carboxylic acid (1.0 equiv.) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Substrate (β,γ-Unsaturated Carboxylic Acid)Product (4-Substituted Butenolide)Yield (%)Reference
(E)-2-Methyl-4-phenylbut-3-enoic acid4-Phenyl-2(5H)-furanone85[4]
(E)-2,2-Dimethyl-4-phenylbut-3-enoic acid5,5-Dimethyl-4-phenyl-2(5H)-furanone92[4]
(E)-4-(4-Methoxyphenyl)-2-methylbut-3-enoic acid4-(4-Methoxyphenyl)-2(5H)-furanone78[4]

Table 2: Representative yields for the hypervalent iodine-mediated synthesis of 4-substituted butenolides.

Chapter 4: Other Oxidative Approaches to Butenolides from Furans

While singlet oxygen and hypervalent iodine reagents represent major strategies, other oxidative methods offer unique advantages for specific applications.

Transition Metal Catalysis: The Mn(III)/Co(II) System

The use of a mixed Mn(III)/Co(II) catalytic system under an oxygen atmosphere provides an effective method for the oxidative ring-opening of furans bearing a β-ketoester group.[1][5][6] The reaction proceeds through an endoperoxide intermediate to generate a 1,4-dicarbonyl moiety, which then undergoes an intramolecular cyclization. This method is particularly useful for constructing complex polycyclic systems.

Electrochemical Synthesis: A Green Alternative

Electrochemical oxidation offers a reagent-free method for the conversion of furans to butenolides. This approach avoids the use of stoichiometric chemical oxidants, aligning with the principles of green chemistry. Galvanostatic conversion of 2,4-diarylfurans, for example, can lead to the formation of dimeric butenolides through a C-C homocoupling mechanism involving furanoxy radicals.[3]

Peroxy Acids: The Case of m-CPBA

Meta-chloroperoxybenzoic acid (m-CPBA) is a classic oxidant in organic synthesis. In the context of furan chemistry, it can be employed for oxidative spirocyclization reactions. For instance, β-furyl amides can be converted to spiro-γ-butenolide-γ-butyrolactones in a one-pot procedure.[7] The reaction is believed to proceed through an amide-directed epoxidation of the furan ring.

Chapter 5: The Achmatowicz Reaction: A Classic Transformation

No technical guide on the synthesis of butenolide-related structures from furans would be complete without a discussion of the Achmatowicz reaction.[8] This reaction involves the oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. While not a direct synthesis of a butenolide, the dihydropyranone products are exceptionally versatile intermediates that can be readily converted to a wide range of biologically active molecules, including butenolides, through subsequent transformations.

Workflow: The Achmatowicz Reaction

G FurfurylAlcohol Furfuryl Alcohol Dihydropyranone 6-Hydroxy-2H-pyran-3(6H)-one FurfurylAlcohol->Dihydropyranone Oxidative Ring Expansion Oxidant Oxidant (e.g., NBS, m-CPBA) FurtherProducts Diverse Bioactive Molecules (including Butenolides) Dihydropyranone->FurtherProducts Further Transformations

Caption: The Achmatowicz reaction as a gateway to complex molecules.

Conclusion: From Furan to Function

The transformation of furan derivatives into butenolides is a testament to the power of oxidative chemistry. From the elegance of photo-oxidation to the controlled precision of hypervalent iodine reagents, the modern synthetic chemist has a diverse and powerful toolkit at their disposal. The choice of method is a strategic one, guided by the principles of efficiency, selectivity, and functional group compatibility. As the demand for novel therapeutics and biologically active probes continues to grow, the ability to rationally design and execute the synthesis of butenolide scaffolds from simple furan precursors will remain a critical and enabling skill in the molecular sciences. The protocols and principles outlined in this guide are intended to serve not as a rigid set of instructions, but as a foundation for creativity and innovation in the synthesis of these vital chemical entities.[9][10]

References

  • Kiyokawa, K., Takemoto, K., Yahata, S., Kojima, T., & Minakata, S. (2017). Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones. Synthesis, 49(13), 2907-2912. [Link]

  • Bao, J., Tian, H., Yang, P., Deng, J., & Gui, J. (2020). Modular Synthesis of Functionalized Butenolides by Oxidative Furan Fragmentation. ChemRxiv. [Link]

  • Kitzinger, K. M., & Johnson, J. S. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters, 25(40), 7439–7443. [Link]

  • Chen, Z., et al. (2022). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Nature Communications, 13(1), 1-11. [Link]

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  • Kul'nevich, V. G., & Kruchinin, V. A. (2000). Oxidation of furans (Review). Chemistry of Heterocyclic Compounds, 36(8), 871-883. [Link]

  • Nguyen, S. S., Ferreira, A. J., Long, Z. G., Heiss, T. K., Dorn, R. S., Row, R. D., & Prescher, J. A. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673–8678. [Link]

  • Barea, C., et al. (2020). Electrosynthesis of dimeric Butenolides by C-C-Homocoupling in the Oxidation of 2,4-Diarylfurans under Aqueous conditions. Electrochimica Acta, 349, 136378. [Link]

  • Sibi, M. P., & Tatamidani, H. (2016). Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis. Organic & Biomolecular Chemistry, 14(3), 749-761. [Link]

  • Kim, E., & Kim, S. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 11(49), 30968-30972. [Link]

  • Cernak, T. A., & Lambert, K. M. (2011). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Current Organic Synthesis, 8(1), 64-86. [Link]

  • Vassilikogiannakis, G., & Stratakis, M. (2012). Using Singlet Oxygen to Synthesize Polyoxygenated Natural Products from Furans. Accounts of Chemical Research, 45(8), 1339-1349. [Link]

  • Montagnon, T., et al. (2013). Merging singlet-oxygen induced furan oxidations with organocatalysis: synthesis of enantiopure cyclopentanones and hydrindanes. Organic & Biomolecular Chemistry, 11(2), 268-278. [Link]

  • Sharma, V., & Kumar, P. (2012). A REVIEW ARICLE ON SYNTHESIS AND BIOLOGICAL PROPERTY OF SOME NOVEL BUTENOLIDE DERIVATIVES. PharmaTutor, 1(1), 1-13. [Link]

  • Macmillan, D. S. (2003). The Chemistry of Hypervalent Iodine. Macmillan Group Meeting. [Link]

  • El Arba, M., Dibrell, S. E., Meece, F., & Frantz, D. E. (2018). Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. Organic Letters, 20(18), 5886–5888. [Link]

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The Tetrahydrofuran Scaffold: A Privileged Motif in Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a cornerstone in the architecture of a vast array of biologically active molecules.[1] Its prevalence in natural products, from complex polyketides to lignans, underscores its evolutionary selection as a key structural motif for interacting with biological targets.[1][2] In medicinal chemistry, the THF scaffold is not merely a passive linker but an active contributor to a molecule's pharmacological profile, influencing everything from target affinity to pharmacokinetic properties. This guide provides a comprehensive technical overview of the biological activities of tetrahydrofuran-based compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers in their quest to develop novel therapeutics based on this versatile scaffold.

The Tetrahydrofuran Moiety: A Building Block for Bioactivity

The significance of the tetrahydrofuran ring in drug design and natural product chemistry cannot be overstated. This simple heterocycle offers a unique combination of properties that make it an attractive component in the design of bioactive molecules.[1]

Key Attributes of the Tetrahydrofuran Scaffold:

  • Structural Rigidity and Conformational Control: The cyclic nature of the THF ring imparts a degree of rigidity to a molecule, which can be crucial for pre-organizing pharmacophoric groups into the optimal orientation for binding to a biological target.[2]

  • Hydrogen Bonding Capacity: The ether oxygen of the THF ring can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the active sites of enzymes and receptors. This has been demonstrated to be a potency-enhancing feature in numerous drug candidates.

  • Modulation of Physicochemical Properties: The incorporation of a THF moiety can influence a compound's lipophilicity and polarity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This strategic placement can improve a drug's overall developability.

  • Prevalence in Nature: The widespread occurrence of the THF motif in natural products with potent biological activities, such as anticancer, antimicrobial, antifungal, and neurotoxic effects, provides a rich starting point for drug discovery programs.[1]

Therapeutic Applications and Mechanisms of Action

Tetrahydrofuran-based compounds have demonstrated efficacy across a broad spectrum of therapeutic areas. This section will explore some of the most significant applications and the underlying molecular mechanisms.

Anticancer Activity

A significant number of natural and synthetic THF-containing compounds exhibit potent anticancer activity. A prime example is the family of Annonaceous acetogenins , which are characterized by one to three THF rings within a long fatty acid chain.[3]

Mechanism of Action: Endoplasmic Reticulum Stress and Apoptosis

Certain THF-containing acetogenins have been shown to be potent and selective inducers of the Endoplasmic Reticulum (ER) Stress Response in cancer cells.[4] This mechanism offers a promising avenue for overcoming drug resistance in certain malignancies.[4]

  • Induction of ER Stress: These compounds can trigger the release of calcium ions (Ca2+) from the ER into the cytosol.[4]

  • Activation of the Unfolded Protein Response (UPR): The disruption of calcium homeostasis leads to an accumulation of unfolded proteins in the ER, activating the UPR. Key signaling proteins involved include PERK, IRE1α, and ATF6.

  • Apoptotic Cell Death: If the ER stress is prolonged and cannot be resolved by the protective arms of the UPR, the cell is driven towards apoptosis. This is often mediated by the upregulation of pro-apoptotic factors like CHOP/GADD153.[4]

  • Cell Cycle Arrest: In addition to inducing apoptosis, many THF-containing anticancer agents cause cell cycle arrest, often at the G2/M phase, further contributing to their antiproliferative effects.[4]

ER_Stress_Pathway

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay: HIV-1 Protease

This fluorometric assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 protease.

Principle:

The assay uses a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is cleaved by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M sodium acetate, 1 M sodium chloride, 1 mM EDTA, 1 mM DTT, 10% DMSO, 1 mg/mL BSA, pH 4.7). [5] * Prepare a stock solution of the HIV-1 protease substrate in the assay buffer. [5] * Prepare a solution of recombinant HIV-1 protease enzyme. 2[5]. Assay Setup:

    • In a 96-well black plate, add the test compound at various concentrations.

    • Add the HIV-1 protease substrate solution to each well. 3[5]. Reaction Initiation:

    • Initiate the reaction by adding the HIV-1 protease enzyme solution to each well. [5] * Incubate the plate for 1 hour at 37°C. 4[5]. Reaction Quenching:

    • Stop the reaction by adding a quenching solution, such as 5.5% trifluoroacetic acid (TFA). 5[5]. Fluorescence Measurement:

    • Measure the fluorescence intensity at an emission wavelength of 490 nm with an excitation wavelength of 340 nm. 6[5]. Data Analysis:

    • Calculate the percentage of inhibition relative to an uninhibited control.

    • Determine the IC₅₀ value for the test compound.

In Vivo Efficacy Study: Subcutaneous Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo anticancer efficacy of a THF-based compound.

Principle:

Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Preparation:

    • Harvest cancer cells that are in the logarithmic growth phase. [6] * Resuspend the cells in a suitable medium, optionally mixed with Matrigel to improve tumor formation. 2[7]. Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old). 3[3]. Tumor Inoculation:

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse. 4[3][8]. Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size.

    • Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Endpoint Analysis:

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of the compound.

Toxicology and Safety Considerations

While the THF scaffold is a valuable tool in drug discovery, it is essential to consider the toxicological profile of THF-based compounds.

  • Tetrahydrofuran (Solvent): THF as a solvent is considered to have relatively low acute toxicity. However, chronic exposure has been suspected of causing cancer, and it can cause skin dehydration upon contact. T[9]he FDA has recommended a permissible daily exposure (PDE) for THF as a residual solvent in pharmaceuticals of 7.2 mg/day, placing it in Class 2, which includes non-genotoxic carcinogens. *[10] Substituted THF Derivatives: The toxicity of substituted THF compounds is highly dependent on the specific structure of the molecule.

    • Darunavir: Common side effects include nausea, diarrhea, headache, and rash. Severe adverse events can include liver problems and hypersensitivity reactions like Stevens-Johnson syndrome. [11][12] * 2-Methyltetrahydrofuran (MeTHF): Toxicological studies have established a human permitted daily exposure limit of 6.2 mg/day, and it is considered non-genotoxic and non-mutagenic. *[13] Off-Target Effects: It is crucial to evaluate the potential for off-target binding of THF-containing drugs, as this can lead to unexpected side effects. For instance, some HIV protease inhibitors have been shown to interact with human metalloproteases, which could contribute to adverse effects.

The tetrahydrofuran scaffold has firmly established itself as a privileged motif in the realm of biologically active compounds. Its unique structural and chemical properties have been leveraged by nature and medicinal chemists alike to create molecules with potent and diverse pharmacological activities. From combating cancer and viral infections to protecting neurons and fighting fungal pathogens, the therapeutic potential of THF-based compounds is vast and continues to be an exciting area of research.

The future of drug discovery with THF-based compounds will likely involve:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex THF-containing molecules will accelerate the discovery of new drug candidates.

  • Targeted Drug Delivery: Incorporating THF-based drugs into targeted delivery systems can enhance their efficacy and reduce off-target toxicity.

  • Polypharmacology: Designing THF-based compounds that can modulate multiple targets simultaneously may offer new therapeutic strategies for complex diseases.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: The use of computational tools to predict the biological activity and toxicity of novel THF compounds will streamline the drug discovery process.

[15][16]By combining innovative synthetic chemistry, a deep understanding of molecular mechanisms, and rigorous biological evaluation, the full therapeutic potential of the tetrahydrofuran scaffold can be realized, leading to the development of the next generation of life-saving medicines.

References

  • Mechanistic Study of Tetrahydrofuran- acetogenins In Triggering Endoplasmic Reticulum Stress Response-apotoposis in Human Nasopharyngeal Carcinoma - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (2025, August 16). Retrieved January 22, 2026, from [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Tetrahydrofuran - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Guidance for Industry: PDE for Tetrahydrofuran - FDA. (n.d.). Retrieved January 22, 2026, from [Link]

  • Clinical pharmacokinetics of darunavir - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Darunavir - LiverTox - NCBI Bookshelf - NIH. (2024, July 18). Retrieved January 22, 2026, from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. (n.d.). Retrieved January 22, 2026, from [Link]

  • Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • 4.5. Inhibition of HIV-1 Protease - Bio-protocol. (n.d.). Retrieved January 22, 2026, from [Link]

  • Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Review of Quantitative Structure-Activity Relationship (QSAR) Models to Predict Thyroid Hormone System Disruption by Chemical Substances - PubMed. (2025, September 19). Retrieved January 22, 2026, from [Link]

  • Common HIV Drugs Can Hit the Wrong Target, Cause Adverse Effects | HCPLive. (2016, August 26). Retrieved January 22, 2026, from [Link]

  • Mechanism and Kinetics of HIV-1 Protease Activation - PMC - PubMed Central. (2024, November 25). Retrieved January 22, 2026, from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (n.d.). Retrieved January 22, 2026, from [Link]

  • Advances in the roles and mechanisms of lignans against Alzheimer's disease - Frontiers. (2022, October 11). Retrieved January 22, 2026, from [Link]

  • Dihydrofolate reductase inhibitors: a quantitative structure–activity relationship study using 2D-QSAR and 3D - CONICET. (2016, November 3). Retrieved January 22, 2026, from [Link]

  • Antifungal Activities of Natural Products and Their Hybrid Molecules - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Darunavir Patient Drug Record | NIH. (n.d.). Retrieved January 22, 2026, from [Link]

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Unlocking Novel Chemical Space: A Technical Guide to the Strategic Application of (S)-Methyl 5-Oxotetrahydrofuran-2-carboxylate in Reaction Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Methyl 5-oxotetrahydrofuran-2-carboxylate, a chiral building block readily derived from L-glutamic acid, represents a versatile and underutilized synthon for the discovery of novel chemical transformations and the efficient construction of complex molecular architectures. This guide provides an in-depth technical exploration of its synthetic potential, moving beyond routine applications to showcase its utility in forging new reaction pathways. We will dissect the inherent reactivity of this molecule, offering a scientifically grounded perspective on its application in asymmetric synthesis, including cycloaddition reactions, organocatalyzed transformations, and the synthesis of intricate spirocyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful chiral synthon to access novel and biologically relevant chemical matter.

Introduction: The Strategic Value of a Chiral Lactone

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive the exploration of novel chiral building blocks. γ-Butyrolactones, in particular, are privileged structures found in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] this compound emerges as a particularly attractive starting material due to its rigid conformational framework, multiple functional group handles, and the stereochemical information embedded at the C2 position. Its strategic value lies in its ability to serve as a linchpin for the development of novel synthetic methodologies, enabling the construction of complex molecules with high levels of stereocontrol. This guide will illuminate the pathways to unlocking this potential.

Synthesis and Physicochemical Properties of the Core Synthon

A robust and scalable synthesis of the parent carboxylic acid, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, is crucial for its widespread application. The most common and efficient route commences from the readily available and inexpensive chiral pool starting material, L-glutamic acid.[2][3]

Optimized Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid

The synthesis proceeds via a diazotization of the primary amine of L-glutamic acid, followed by an intramolecular cyclization.

Protocol:

  • To a suspension of L-glutamic acid (10.0 g, 68 mmol) in water (100 mL) at 0°C, a solution of sodium nitrite (7.5 g, 108.7 mmol) in water (50 mL) is added dropwise with vigorous stirring.

  • Concentrated hydrochloric acid (10 mL) diluted with water (40 mL) is then added slowly, maintaining the temperature at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.[2]

  • The water is removed under reduced pressure, and the residue is taken up in ethyl acetate (200 mL).

  • The mixture is stirred for 30 minutes and filtered to remove inorganic salts.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid as a pale yellow oil.

This procedure consistently provides the desired product in high yield and excellent enantiomeric purity. The corresponding methyl ester can be readily prepared using standard esterification conditions (e.g., methanol and a catalytic amount of strong acid).

Physicochemical Properties
PropertyValueReference
(S)-Acid (CAS: 21461-84-7)
Molecular FormulaC₅H₆O₄[4]
Molecular Weight130.10 g/mol [4]
Melting Point71-73 °C[4]
Optical Rotation[α]20/D +14° (c=5 in methanol)[4]
(S)-Methyl Ester (CAS: 3885-29-8)
Molecular FormulaC₆H₈O₄
Molecular Weight144.13 g/mol [5]

Discovery of Novel Reactions: A Mechanistic Approach

The true potential of this compound is realized when it is employed as a platform for the discovery of new chemical reactions. Its unique combination of a lactone, an ester, and a chiral center allows for a diverse range of transformations.

Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids

While not a reaction of the title compound itself, the asymmetric synthesis of 2-aryl substituted analogs from achiral precursors highlights the importance of this structural motif and provides a pathway to derivatives that would be difficult to access otherwise. A notable method involves the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones using a titanium-based chiral catalyst.[6]

Conceptual Workflow:

sub 3-Aryl-2-hydroxycyclopent-2-en-1-one cat Ti(Oi-Pr)₄ / Chiral Diethyl Tartrate t-BuOOH sub->cat Asymmetric Oxidation prod Enantioenriched 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acid cat->prod

Caption: Asymmetric oxidation to form chiral γ-lactones.

This transformation provides access to a range of enantioenriched 2-aryl-γ-butyrolactones, which are valuable precursors for biologically active compounds. The electron-donating or -withdrawing nature of the substituent on the aryl ring can influence the reaction rate and enantioselectivity.[6]

[3+2] Dipolar Cycloaddition Reactions

The tetrahydrofuran scaffold can be synthesized via cycloaddition reactions, and this approach can be extended to the discovery of novel derivatives. For instance, a microwave-assisted 1,3-dipolar cycloaddition of oximes with acrylates can lead to isoxazolines that are subsequently transformed into γ-lactones.[7][8]

Experimental Protocol (Adapted for the synthesis of a substituted γ-lactone):

  • A mixture of an appropriate aldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq) in a 1:1 ethanol/water solution is stirred at room temperature.

  • A 2 M aqueous solution of potassium hydroxide is added slowly, and the mixture is stirred for 3 hours.

  • After acidification with 1 M HCl, the resulting oxime is extracted with dichloromethane, dried, and concentrated.

  • The crude oxime and an acrylate (e.g., methyl acrylate) are subjected to microwave irradiation in the presence of an oxidant like diacetoxyiodobenzene to facilitate the [3+2] cycloaddition.

  • The resulting isoxazoline can then be hydrolyzed and cyclized under acidic conditions to yield the corresponding 5-oxotetrahydrofuran-2-carboxylic acid derivative.[7]

This methodology offers a rapid and efficient route to highly functionalized γ-lactones that would be challenging to prepare using traditional methods.

Organocatalyzed Tandem Reactions for Spirocycle Synthesis

The construction of spirocyclic scaffolds is a significant challenge in organic synthesis, yet these motifs are prevalent in natural products and are of great interest in drug discovery.[9] this compound is an excellent candidate for the development of novel tandem reactions leading to spirocyclic butyrolactones.

Hypothetical Tandem Reaction:

A potential novel transformation could involve an organocatalyzed Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization with the enolate of the butyrolactone.

start This compound + α,β-Unsaturated Aldehyde cat Chiral Organocatalyst (e.g., Proline derivative) start->cat Michael Addition michael Intermediate A (Michael Adduct) cat->michael cyclization Intermediate B (Intramolecular Aldol Adduct) michael->cyclization Intramolecular Aldol Reaction spiro Diastereomerically Enriched Spirocyclic Butyrolactone cyclization->spiro Dehydration

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Utilizing (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate as a pivotal chiral building block. The γ-butyrolactone scaffold is a privileged structure found in a vast array of natural products and pharmacologically active compounds.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for key synthetic transformations, including diastereoselective alkylation and selective ester reduction. By elucidating the causality behind experimental choices, these self-validating protocols are designed to empower chemists to construct complex, stereochemically rich molecules with precision and confidence.

Introduction: The Strategic Value of Chiral γ-Lactones

In modern drug discovery and total synthesis, the efficient construction of stereochemically defined molecules is paramount. Chiral building blocks, often derived from the "chiral pool," serve as invaluable starting materials, embedding stereochemical information at the outset of a synthetic sequence and minimizing the need for complex resolution or asymmetric catalysis steps later on.[3] this compound, readily prepared from the inexpensive amino acid L-glutamic acid, is an exemplary chiral synthon.[4][5][6] Its rigid γ-butyrolactone core and multiple functional handles—an ester, a lactone, and acidic α-protons—provide a versatile platform for diversification, enabling the synthesis of highly substituted and stereochemically complex targets.[1][7]

The inherent (S)-chirality at the C2 position serves as a powerful stereochemical control element, directing the formation of new stereocenters with high diastereoselectivity. This guide details robust protocols to leverage this built-in chirality for advanced synthetic applications.

Figure 1: Structure and Key Reactive Sites

Caption: Key reactive sites of this compound.

Core Protocol: Diastereoselective α-Alkylation

One of the most powerful transformations of this building block is the diastereoselective alkylation of the enolate. The existing stereocenter at C2 effectively shields one face of the planar enolate, forcing the incoming electrophile to approach from the less sterically hindered face, resulting in a high degree of stereocontrol.

2.1. Mechanistic Rationale

The process begins with the deprotonation of the C3-proton by a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), at cryogenic temperatures (-78 °C). This generates a lithium enolate. The choice of a bulky base like LDA and low temperature is critical to ensure kinetic control, preventing side reactions such as ester condensation or epimerization. The subsequent addition of an alkylating agent (e.g., an alkyl halide) results in the formation of a new carbon-carbon bond, creating a second stereocenter at C3. The stereochemical outcome is dictated by the approach of the electrophile from the face opposite to the C2-carboxylate group.

Figure 2: Workflow for Diastereoselective α-Alkylation

Caption: Step-by-step workflow for the alkylation protocol.

2.2. Detailed Experimental Protocol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly prepared or commercial LDA (1.1 eq, typically 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting pale-yellow solution at -78 °C for 1 hour.

  • Alkylation: Add the electrophile (e.g., benzyl bromide or methyl iodide, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired α-alkylated product.

  • Characterization: Confirm the structure and determine the diastereomeric ratio (d.r.) using ¹H NMR spectroscopy and chiral HPLC analysis.

2.3. Data Presentation: Representative Alkylation Results

Electrophile (R-X)ProductTypical YieldTypical d.r. (trans:cis)
Methyl Iodide3-methyl-5-oxotetrahydrofuran-2-carboxylate85-95%>95:5
Benzyl Bromide3-benzyl-5-oxotetrahydrofuran-2-carboxylate80-90%>95:5
Allyl Bromide3-allyl-5-oxotetrahydrofuran-2-carboxylate75-85%>90:10

Note: Yields and d.r. are typical and may vary based on specific reaction conditions and scale.

Core Protocol: Selective Reduction of the Methyl Ester

Transforming the C2-methyl ester into a primary alcohol yields another versatile chiral building block, (S)-5-(hydroxymethyl)tetrahydrofuran-2-one, a precursor for many natural products.[8] The primary challenge is to achieve this reduction without affecting the lactone carbonyl. While strong hydrides like LiAlH₄ would reduce both carbonyls, milder reagents offer the required chemoselectivity.

3.1. Mechanistic Rationale

Lithium borohydride (LiBH₄) is an effective reagent for this transformation. Esters are generally more reactive towards nucleophilic reducing agents than lactones. This difference in reactivity allows for selective reduction under carefully controlled conditions. The reaction is typically performed in a polar aprotic solvent like THF at temperatures ranging from 0 °C to room temperature.

Figure 3: Workflow for Selective Ester Reduction

Caption: Step-by-step workflow for the selective reduction protocol.

3.2. Detailed Experimental Protocol

  • Apparatus Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Carefully add lithium borohydride (LiBH₄, 2.0 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-8 hours).

  • Quenching: Cool the reaction back to 0 °C and quench by the very slow, dropwise addition of 1 M HCl (aq) until gas evolution ceases. Caution: This process is exothermic and generates hydrogen gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (S)-5-(hydroxymethyl)tetrahydrofuran-2-one.

3.3. Data Presentation: Comparison of Reducing Agents

Reducing AgentEquivalentsTemperatureTypical YieldComments
LiBH₄ 2.00 °C to RT85-95%Good selectivity, standard conditions.
NaBH₄ / LiCl 3.0 / 3.0Reflux80-90%In-situ generation of a more reactive borohydride.
BH₃·SMe₂ 1.50 °C to RT70-85%Can also be effective; requires careful handling due to stench.

Safety & Handling

  • Anhydrous Solvents: THF is highly flammable and can form explosive peroxides. Always use from a freshly opened bottle or a solvent purification system.

  • Strong Bases: LDA is corrosive and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyrophoric/Reactive Reagents: Metal hydrides (LiBH₄) and borane complexes react vigorously with water and protic solvents, releasing flammable hydrogen gas. Quench reactions carefully at low temperatures behind a blast shield.

  • Cryogenic Baths: Handle dry ice and liquid nitrogen with cryogenic gloves to prevent severe burns. Ensure adequate ventilation to prevent asphyxiation from evaporating nitrogen or CO₂.

Conclusion

This compound is a robust and highly effective chiral building block for asymmetric synthesis. The protocols detailed herein for diastereoselective alkylation and selective ester reduction provide reliable and reproducible methods for generating more complex chiral intermediates. The key to success lies in the careful control of reaction parameters—particularly temperature and stoichiometry—and a foundational understanding of the mechanistic principles that govern the stereochemical outcome. These methods open a clear pathway for the efficient synthesis of a wide range of biologically significant molecules.

References

  • Traxler, M. F., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. Available at: [Link]

  • Reid, M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]

  • Hennessy, S., et al. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences. Available at: [Link]

  • Reid, M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

  • Traxler, M. F., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. PMC - NIH. Available at: [Link]

  • Lopp, M., et al. Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. Request PDF on ResearchGate. Available at: [Link]

  • Semak, V., et al. (2008). Preparation of α-methyl-γ-butyrolactone: Mechanism of its formation and utilization in 2-methyl-1-tetralone synthesis. Semantic Scholar. Available at: [Link]

  • Rojas, D. P., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ACS Omega. Available at: [Link]

  • Yanagisawa, A., et al. (2011). Catalytic Enantioselective Synthesis of Chiral γ-butyrolactones. Organic Letters. Available at: [Link]

  • Kaur, M., et al. Synthetic Approaches Towards Structurally Diverse γ-Butyrolactone Natural Product-Like Compounds. Request PDF on ResearchGate. Available at: [Link]

  • Zografos, A. L., et al. (2012). A selective C-H insertion/olefination protocol for the synthesis of α-methylene-γ-butyrolactone natural products. Organic & Biomolecular Chemistry. Available at: [Link]

  • De, S., et al. (2019). Bio-based building blocks from 5-hydroxymethylfurfural via 1-hydroxyhexane-2,5-dione as intermediate. Chemical Science. Available at: [Link]

  • Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • LookChem. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. Available at: [Link]

  • Nagasawa, Y., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications. Available at: [Link]

  • Sibi, M. P., et al. (2001). A Model for Stereoselectivity in the Asymmetric Radical Addition to Alkylidenemalonates Bearing 8-Phenylmenthyl Groups as Chiral Auxiliaries. The Journal of Organic Chemistry. Available at: [Link]

  • Jadhav, P. K., et al. (1986). Chiral Synthesis via Organoboranes. 39. A Facile Synthesis of .gamma.-Substituted-.gamma.-butyrolactones in Exceptionally High Enantiomeric Purity. The Journal of Organic Chemistry. Available at: [Link]

  • Tomioka, K., et al. (1991). Stereoselective reactions. 14. Efficient enantioselective construction of quaternary carbon centers by the sequential dialkylation of (S)-.gamma.-[(trityloxy)methyl]-.gamma.-butyrolactone. Synthesis of optically active .beta.,.beta.-disubstituted .gamma.-butyrolactones. The Journal of Organic Chemistry. Available at: [Link]

  • Mahía, J., et al. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Chirality. Available at: [Link]

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  • Sbardella, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available at: [Link]

  • Zhang, Y., et al. (2020). Chemoselective Polymerization of Fully Biorenewable α-Methylene-γ-Butyrolactone Using Organophosphazene/Urea Binary Catalysts Toward Sustainable Polyesters. CCS Chemistry. Available at: [Link]

  • AvBaeyer. (2017). 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. Sciencemadness.org. Available at: [Link]

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  • Murakami, H., et al. (2021). Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Acid Hybrid Catalysts. Asian Journal of Organic Chemistry. Available at: [Link]

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Application Notes & Protocols: Stereoselective Reduction of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral γ-Hydroxylactones

The γ-butyrolactone framework is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules. Specifically, chiral 5-hydroxytetrahydrofuran-2-carboxylates serve as pivotal building blocks in the synthesis of complex therapeutic agents, including HIV protease inhibitors and nucleoside analogues.[1] The stereochemistry at the C2 and C5 positions is critical, as different diastereomers can exhibit vastly different biological activities.

The substrate, (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, possesses a pre-existing stereocenter at C2. The primary synthetic challenge lies in the diastereoselective reduction of the C5-ketone. This reduction can lead to two possible diastereomers: the cis-(2S,5S) and the trans-(2S,5R) isomers. Achieving high diastereoselectivity is paramount to avoid tedious separation processes and to ensure the stereochemical integrity of the final target molecule.

This guide provides an in-depth analysis of methodologies to control this stereoselective reduction. We will explore the mechanistic underpinnings of leading chemo-catalytic and enzymatic strategies and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.

Part 1: Mechanistic Principles of Stereoselective Control

The choice of reducing agent and catalyst is the primary determinant of the stereochemical outcome. The facial selectivity of the hydride attack on the prochiral ketone is governed by the chiral environment created by the catalyst.

Chemo-Catalytic Asymmetric Reduction

A. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·SMe₂ or BH₃·THF).[2][3][4] The reaction proceeds through a highly organized, six-membered, chair-like transition state.

Causality of Selectivity: The mechanism involves two key coordination events.[3][5] First, the Lewis basic nitrogen of the oxazaborolidine coordinates to the borane, activating it as a hydride donor. Second, the endocyclic, Lewis acidic boron of the catalyst coordinates to the carbonyl oxygen of the substrate. For steric reasons, the catalyst-borane complex coordinates to the ketone from the sterically more accessible face (directing the larger substituent away from the catalyst's chiral group), which then facilitates a highly selective intramolecular hydride transfer.[5][6] The rigidity of the bicyclic catalyst structure is crucial for achieving high levels of stereocontrol.[3][5] It is imperative to conduct this reaction under strictly anhydrous conditions, as water can significantly diminish the enantiomeric excess.[3]

G cluster_0 CBS Reduction Mechanism Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Catalyst-Borane Activated Complex Catalyst->Activated_Complex Coordination Borane BH₃ Source (e.g., BH₃·THF) Borane->Activated_Complex Ketone (S)-Substrate Transition_State Six-Membered Transition State Ketone->Transition_State Coordination Activated_Complex->Transition_State Forms Complex Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Product Chiral Alcohol (cis or trans) Product_Complex->Product Workup (e.g., H₂O, H⁺)

Caption: CBS Reduction catalytic cycle.

B. Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing a C₂-symmetric chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[7][8] The reduction is performed under hydrogen gas pressure.

Causality of Selectivity: The precatalyst, typically a Ru(II)-BINAP dihalide, is first activated by hydrogen. The substrate then coordinates to the chiral metal center. The axial chirality of the BINAP ligand creates a highly defined chiral pocket.[9] One of the four quadrants around the metal is sterically unhindered, allowing the ketone to bind in a specific orientation. This locks the conformation of the substrate, exposing one face of the carbonyl to a concerted hydride transfer from the metal and a proton transfer from the amine ligand, a mechanism often referred to as a "metal-ligand bifunctional" catalysis.[8][10]

G cluster_1 Noyori Hydrogenation Workflow Precatalyst Ru(II)-BINAP Precatalyst Catalyst Active Ru-Hydride Catalyst Precatalyst->Catalyst Activation H2_1 H₂ Gas H2_1->Catalyst Complex Substrate-Catalyst Complex Catalyst->Complex Coordination Substrate Ketone Substrate Substrate->Complex Product Chiral Alcohol Complex->Product Asymmetric Hydride Transfer Product->Catalyst Product Release & Catalyst Regeneration H2_2 H₂ Gas H2_2->Catalyst

Caption: Noyori Asymmetric Hydrogenation workflow.

Biocatalytic (Enzymatic) Reduction

Enzymes, particularly ketoreductases (KREDs), offer exceptional selectivity under mild, environmentally benign conditions (aqueous media, room temperature).[11] Whole-cell systems like fermenting baker's yeast (Saccharomyces cerevisiae) are also widely used and contain a variety of reductases.[12]

Causality of Selectivity: The high diastereoselectivity originates from the enzyme's three-dimensional active site, which precisely orients the substrate relative to a hydride-donating cofactor (typically NADPH or NADH). The reduction generally follows Prelog's rule, where the hydride is delivered to the Re or Si face of the carbonyl depending on the specific enzyme's topology. The existing (S)-stereocenter on the substrate binds in a specific pocket, locking the molecule into a single conformation for the hydride attack on the C5-ketone. This substrate recognition results in the formation of predominantly one diastereomer.

G cluster_2 Enzymatic Reduction Cycle Enzyme Ketoreductase (KRED) ES_Complex Enzyme-Substrate -NADPH Complex Enzyme->ES_Complex NADPH NADPH (Cofactor) NADPH->ES_Complex NADP NADP⁺ Substrate Ketone Substrate->ES_Complex Product Alcohol ES_Complex->Enzyme Product Release ES_Complex->NADP Cofactor Oxidation ES_Complex->Product Stereoselective Hydride Transfer

Caption: General cycle for enzymatic ketone reduction.

Part 2: Comparative Analysis of Reduction Methodologies

The selection of a specific protocol depends on the desired diastereomer, available equipment (e.g., high-pressure reactors), and cost considerations.

Method/Catalyst SystemTarget DiastereomerTypical d.r. (cis:trans)Yield (%)Key Conditions & Causality
CBS Reduction with (S)-Me-CBScis-(2S,5S)>95:585-95Low temp (-40 to 0 °C), Anhydrous THF. The (S)-catalyst directs hydride attack to the Re-face of the ketone, which, relative to the existing C2 stereocenter, favors the cis product.[2][6]
Noyori Hydrogenation with Ru-(S)-BINAPtrans-(2S,5R)>98:290-99H₂ (10-50 atm), EtOH/MeOH, Room Temp. The chiral pocket of the (S)-BINAP ligand orients the substrate for hydride delivery to the opposite face compared to the CBS system, yielding the trans isomer.[7][9]
Heterogeneous Hydrogenation (Cinchona-modified Pt/Al₂O₃)cis-(2S,5S)~90:10~80H₂ (20 bar), Acetic Acid. The chiral modifier (cinchona alkaloid) adsorbs onto the platinum surface, creating chiral sites that favor hydrogenation from one face.[13][14]
Baker's Yeast (S. cerevisiae)cis-(2S,5S)>99:160-85Aqueous buffer, Glucose, 30 °C. The dominant reductases in baker's yeast follow Prelog's rule, leading to the (S)-alcohol at the new stereocenter, resulting in the cis product.[12]

Part 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous reactions require careful handling of reagents.

Protocol 1: cis-Selective Reduction via CBS Catalysis to Yield (2S,5S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate

Principle: This protocol uses the (S)-Me-CBS catalyst to direct the borane-mediated reduction to stereoselectively form the cis diastereomer. Low temperature is critical to maximize selectivity by minimizing the uncatalyzed, non-selective background reaction.

Materials & Reagents:

  • This compound (1.0 eq)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 0.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reaction Mixture: To the flask, add this compound (e.g., 1.44 g, 10 mmol) and dissolve it in anhydrous THF (50 mL).

  • Cooling & Catalyst Addition: Cool the solution to -20 °C using a dry ice/acetone bath. Add the (S)-Me-CBS solution (1.0 mL, 1.0 mmol, 0.1 eq) dropwise via syringe.

  • Hydride Addition: Add the borane-dimethyl sulfide complex (0.6 mL, ~6 mmol, 0.6 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -15 °C. The slow addition is crucial to maintain catalytic turnover and prevent side reactions.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at -20 °C. This safely neutralizes any excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Concentrate the mixture under reduced pressure. Add saturated aqueous NH₄Cl (20 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 30% to 50% EtOAc in hexanes) to afford the pure cis-(2S,5S) product as a colorless oil.

Protocol 2: Enzymatic cis-Selective Reduction Using Baker's Yeast

Principle: This protocol leverages the inherent ketoreductases within common baker's yeast for a green and highly selective reduction. Glucose is added as an energy source to regenerate the NADPH cofactor required by the enzymes.

Materials & Reagents:

  • This compound (1.0 eq)

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • D-Glucose

  • Tap water (dechlorinated by standing overnight)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • Yeast Activation: In a 500 mL Erlenmeyer flask, suspend active dry baker's yeast (20 g) and glucose (25 g) in warm (30-35 °C) tap water (200 mL). Stir the mixture for 30 minutes at room temperature to initiate fermentation.

  • Substrate Addition: Dissolve this compound (720 mg, 5 mmol) in a minimal amount of ethanol (~1 mL) and add it to the fermenting yeast mixture.

  • Incubation: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Vigorously stir or shake the flask at room temperature (or in a 30 °C incubator) for 24-48 hours.

  • Reaction Monitoring: Monitor the reaction progress by extracting a small aliquot with EtOAc and analyzing by TLC or GC.

  • Work-up: Once the reaction is complete, add Celite® (approx. 10 g) to the mixture and stir for 15 minutes to create a filterable slurry.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with ethyl acetate (100 mL). Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography as described in Protocol 1 to yield the highly pure cis-(2S,5S) product.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Grokipedia. Corey–Itsuno reduction. Grokipedia. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective ketone hydroacylation using Noyori's transfer hydrogenation catalyst. Journal of the American Chemical Society, 135(15), 5553-5556. [Link]

  • Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and related reactions. Dalton Transactions, (39), 7941-7953. [Link]

  • SynArchive. Itsuno-Corey Reduction. SynArchive. [Link]

  • NROChemistry. Noyori Hydrogenation. NROChemistry. [Link]

  • Wikipedia. Asymmetric hydrogenation. Wikipedia. [Link]

  • Bartók, M., Balázsik, K., Szöri, K., Felföldi, K., & Török, B. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (6), 555-556. [Link]

  • Seebach, D., & Züger, M. (1982). Über die Reduktion von β-Ketoestern mit Bäckerhefe. Helvetica Chimica Acta, 65(2), 495-503. [Link]

  • Balázsik, K., Szöri, K., Felföldi, K., Török, B., & Bartók, M. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (6), 555-556. [Link]

  • Royal Society of Chemistry. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. RSC Publishing. [Link]

  • Deol, B. S., Ridley, D. D., & Simpson, G. W. (1976). Asymmetric reductions of carbonyl compounds by yeast. II. Preparation of optically active α- and β-hydroxy carboxylic acid derivatives. Australian Journal of Chemistry, 29(11), 2459-2467. [Link]

  • Bariotaki, A., Kalaitzakis, D., & Smonou, I. (2012). Enzymatic reductions for the regio- and stereoselective synthesis of hydroxy-keto esters and dihydroxy esters. Organic Letters, 14(8), 2002-2005. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

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Application Note: Strategic Use of Protecting Groups for Selective Reactions with (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-methyl 5-oxotetrahydrofuran-2-carboxylate is a valuable chiral building block in medicinal chemistry and natural product synthesis, prized for its densely functionalized structure. It incorporates a ketone, an ester, and a critical stereocenter at the C2 position. This arrangement presents a significant synthetic challenge: how to selectively perform a transformation on one carbonyl group without affecting the other, while simultaneously preserving the stereochemical integrity of the molecule. This application note provides a detailed guide to navigating these challenges, outlining field-proven strategies, decision-making frameworks, and step-by-step protocols for the selective protection and reaction of this versatile substrate.

Introduction: The Synthetic Challenge

The synthetic utility of this compound stems from its two distinct electrophilic sites: the C5 ketone and the C2 methyl ester. The inherent reactivity difference between these groups—ketones are generally more susceptible to nucleophilic attack than esters—forms the basis of many synthetic strategies.[1] However, this differential is not always sufficient to ensure absolute chemoselectivity, especially with powerful nucleophiles or reducing agents.

Furthermore, the chiral center at the C2 position, being α to the ester carbonyl, is susceptible to epimerization under harsh basic or acidic conditions. Any successful synthetic strategy must therefore address three core questions:

  • Chemoselectivity: How to target either the ketone or the ester exclusively?

  • Stereopreservation: How to prevent epimerization of the existing C2 stereocenter?

  • Stereocontrol: If a new stereocenter is created (e.g., by reducing the ketone), how to control its configuration?

This document provides a strategic framework and detailed protocols to address these questions effectively.

Strategic Decision-Making Workflow

Choosing the correct synthetic route depends entirely on the desired molecular transformation. The following decision tree illustrates the primary strategic pathways.

G start Desired Transformation on This compound q1 Which functional group is the target? start->q1 target_ester Target: C2-Ester (e.g., Saponification, Amidation, Grignard Addition) q1->target_ester Ester target_ketone Target: C5-Ketone (e.g., Reduction, Grignard Addition, Wittig Reaction) q1->target_ketone Ketone strategy1 Strategy 1: Protect the Ketone (Ketal Formation) target_ester->strategy1 q2 Is diastereoselectivity required at C5? target_ketone->q2 strategy2 Strategy 2: Chemoselective Reaction (e.g., NaBH4 Reduction) q2->strategy2 No / Not Critical strategy3 Strategy 3: Diastereoselective Reagent (e.g., CBS Reduction) q2->strategy3 Yes

Figure 1. Decision workflow for selecting a synthetic strategy.

Strategy 1: Targeting the Ester via Ketone Protection

Scientific Rationale: To perform reactions at the less reactive ester carbonyl, the more reactive ketone must be masked.[1] The most common and robust method is to convert the ketone into a cyclic ketal, typically using ethylene glycol.[2] Ketal protecting groups are exceptionally stable to a wide range of nucleophilic and basic conditions (e.g., Grignard reagents, organolithiums, hydrides, and hydroxide), making them ideal for this purpose.[3] The protection is reversible under acidic conditions.

Protocol 3.1: Ketal Protection of the C5-Ketone

This protocol is adapted from established procedures for the protection of β-keto esters and is highly effective for this γ-keto ester system.[1]

Materials:

  • This compound

  • Ethylene glycol (≥ 5 equivalents)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, ~0.05 eq.)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), toluene (approx. 0.2 M), ethylene glycol (5.0 eq.), and a catalytic amount of TsOH·H₂O (0.05 eq.).

  • Fit the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel and dilute with ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected product, (S)-methyl 5,5-(ethylenedioxy)tetrahydrofuran-2-carboxylate.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 3.2: Deprotection of the Ketal

Scientific Rationale: Ketal cleavage is an acid-catalyzed hydrolysis. The equilibrium is driven towards the ketone by the presence of excess water. Mild acidic conditions are chosen to minimize the risk of side reactions, including epimerization.

Procedure:

  • Dissolve the ketal-protected substrate in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or dilute hydrochloric acid (1 M HCl).

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC until deprotection is complete.

  • Neutralize the acid by carefully adding saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

G cluster_0 Strategy 1: Reaction at the Ester A B A->B  Protection (Ethylene Glycol, TsOH) C B->C  Reaction at Ester (e.g., Saponification) D C->D  Deprotection (H3O+)

Figure 2. Reaction scheme for Strategy 1.

Strategy 2: Chemoselective Reaction at the Ketone

Scientific Rationale: For many transformations, the inherent higher electrophilicity of the ketone compared to the ester is sufficient to achieve high chemoselectivity without any protecting groups.[1] A classic example is the reduction using sodium borohydride (NaBH₄). NaBH₄ is a mild reducing agent that rapidly reduces ketones but reacts very slowly with esters, allowing for selective transformation of the C5-carbonyl.[4]

Protocol 4.1: Chemoselective Reduction of the C5-Ketone with NaBH₄

This protocol provides a general method for the selective reduction of the ketone, which will produce a mixture of diastereomeric alcohols at the C5 position.[4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄, 1.0-1.5 eq.)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

Procedure:

  • Dissolve the keto-ester (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5-10 °C.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

  • Remove most of the methanol via rotary evaporation.

  • Extract the aqueous residue multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product, methyl 5-hydroxytetrahydrofuran-2-carboxylate, as a mixture of diastereomers.

Strategy 3: Diastereoselective Reaction at the Ketone

Scientific Rationale: The reduction of the prochiral C5-ketone creates a new stereocenter. While the existing C2 stereocenter can exert some influence (substrate control), it often leads to poor diastereoselectivity. To achieve high levels of stereocontrol, a reagent-controlled asymmetric reaction is required. The Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction is a premier method for the highly enantioselective (and in this case, diastereoselective) reduction of ketones.[5][6] It employs a chiral oxazaborolidine catalyst that complexes with borane and the substrate's ketone, forcing hydride delivery to occur from a specific face.[7]

Protocol 5.1: Diastereoselective CBS Reduction of the C5-Ketone

Materials:

  • This compound

  • (R)- or (S)-Me-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 1 M in toluene, 0.1 eq.)

  • Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂, ~1.0 M in THF, 1.0 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 1 M HCl

Procedure:

  • CRITICAL: This reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[6][7]

  • To a flame-dried, three-neck flask under argon, add the CBS catalyst solution (0.1 eq.).

  • Cool the catalyst to 0 °C and slowly add the BMS solution (0.6 eq.) dropwise. Stir for 10 minutes to allow for complex formation.

  • In a separate flask, dissolve the keto-ester (1.0 eq.) in anhydrous THF.

  • Slowly add the keto-ester solution to the pre-formed catalyst-borane complex at 0 °C over 30 minutes using a syringe pump.

  • Stir the reaction at 0 °C, monitoring by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then carefully add 1 M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the desired diastereomer of methyl 5-hydroxytetrahydrofuran-2-carboxylate with high stereoselectivity.

Data and Strategy Comparison

ParameterStrategy 1: Ketal Protection Strategy 2: NaBH₄ Reduction Strategy 3: CBS Reduction
Primary Goal React selectively at the C2-ester.Reduce the C5-ketone chemoselectively.Reduce the C5-ketone with high diastereoselectivity.
Key Reagents Ethylene glycol, TsOH (protection); H₃O⁺ (deprotection).Sodium borohydride (NaBH₄).Chiral CBS catalyst, Borane (BMS).
Stereocontrol at C5 N/A (ketone is protected).Low to none; yields a mixture of diastereomers.High; yields one major diastereomer (>95% d.e. typical).[5]
Epimerization Risk Low, if mild acid catalysts (e.g., PPTS) are used.Low; reaction is fast and conducted under neutral/mildly basic conditions.Low; reaction is conducted under anhydrous, non-basic conditions.
Key Consideration Adds two steps (protection/deprotection) to the synthetic sequence.Simple, fast, and inexpensive. Lacks stereocontrol.Requires strictly anhydrous conditions and specialized reagents.[7]

Conclusion

The successful functionalization of this compound hinges on a clear understanding of the desired chemical outcome. For transformations involving the ester, protection of the more reactive ketone as a ketal is a robust and reliable strategy. For simple, non-stereoselective reductions of the ketone, the inherent chemoselectivity of reagents like NaBH₄ is sufficient. However, for applications where the stereochemistry of the resulting C5-alcohol is critical, a powerful diastereoselective method such as the CBS reduction is essential. By selecting the appropriate strategy from this guide, researchers can unlock the full synthetic potential of this valuable chiral intermediate.

References

  • Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters and Zinc Carbenoids. Org. Synth., 91, 248-259. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]

  • Feng, X., et al. (2024). Synthesis of γ-Butyrolactones with Chiral Quaternary–Tertiary Stereocenters via Catalytic Asymmetric Mukaiyama–Michael Addition. Organic Letters. Available at: [Link]

  • Tanaka, F., et al. (2022). Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. Organic Letters. Available at: [Link]

  • Tanaka, F. (2023). Selective Reactions of β-Ketocarbonyl Derivatives at γ-Positions: Control of Reaction Sites and Product Stereochemistries through Aminocatalysis. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (n.d.). Catalytic Enantioselective Synthesis of Chiral γ-butyrolactones. Retrieved from [Link]

  • de Miranda, A. S., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(15), 3358. Available at: [Link]

  • ResearchGate. (n.d.). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. Retrieved from [Link]

  • Li, J., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5334-5343. Available at: [Link]

  • Royal Society of Chemistry. (2022). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • Seebach, D., et al. (1984). Asymmetric reduction of the prochiral carbonyl group of aliphatic .gamma.- and .delta.-keto acids by use of fermenting bakers' yeast. The Journal of Organic Chemistry, 49(16), 2937-2942. Available at: [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Arai, N., et al. (2018). Chemoselectivity Control in the Asymmetric Hydrogenation of γ- and δ-Keto Esters into Hydroxy Esters or Diols. Angewandte Chemie International Edition, 57(5), 1386-1389. Available at: [Link]

  • Organic Letters. (2011). Catalytic Enantioselective Synthesis of Chiral γ-Butyrolactones. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of all four diastereoisomers of chiral γ‐butyrolactone 1. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Journal of Chemical Education. Available at: [Link]

  • HUSCAP. (2018). Chemoselectivity Control in the Asymmetric Hydrogenation of γ- and δ-Keto Esters into Hydroxy Esters or Diols. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Retrieved from [Link]

  • University of Evansville. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Letters. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available at: [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology. Available at: [Link]

Sources

Application Note: Reaction Conditions for the Aminolysis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aminolysis of lactones is a powerful, atom-economical transformation for the synthesis of amides, yielding a product with a hydroxyl group that can be further functionalized.[1] (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, readily derived from L-glutamic acid, is a chiral building block of significant interest in medicinal chemistry and materials science.[2][3] Its reaction with amines provides access to a diverse range of chiral N-substituted (S)-4-hydroxy-glutamine derivatives. These products are valuable intermediates for the synthesis of pharmaceuticals and other biologically active molecules. This application note provides a comprehensive guide to the reaction conditions for the aminolysis of this compound, including a discussion of catalytic and uncatalyzed methods, a detailed experimental protocol, and an analysis of key reaction parameters.

Reaction Mechanism and Key Considerations

The aminolysis of this compound involves the nucleophilic attack of an amine on the carbonyl carbon of the lactone ring. This is followed by ring opening to form the corresponding amide. The reaction can proceed through two main pathways: direct aminolysis of the lactone or aminolysis of the methyl ester. The lactone is generally more electrophilic and therefore more susceptible to nucleophilic attack.

Several factors influence the outcome of the reaction, including the nucleophilicity of the amine, steric hindrance, reaction temperature, and the choice of solvent. Due to the stability of the five-membered lactone ring, forcing conditions such as high temperatures or the use of a catalyst are often necessary to achieve reasonable reaction rates and yields.[1]

Catalytic vs. Uncatalyzed Aminolysis

While the direct reaction of amines with lactones is possible, it often requires high temperatures and long reaction times. The use of catalysts can significantly improve the efficiency and mildness of the reaction.

  • Lewis Acids: Lewis acids such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can activate the lactone carbonyl group towards nucleophilic attack by the amine.[4][5] This allows the reaction to proceed under milder conditions and with stoichiometric amounts of the amine.[4][5]

  • Organocatalysts: Organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective catalysts for lactone aminolysis.[1] The proposed mechanism involves the formation of a highly reactive acyl-TBD intermediate.

Experimental Protocols

This section provides a detailed protocol for the aminolysis of this compound with benzylamine as a model amine.

Materials and Equipment
  • This compound

  • Benzylamine

  • Anhydrous solvent (e.g., Toluene, THF, or Acetonitrile)

  • Catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or LiNTf₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Catalytic Aminolysis using TBD (Proposed Protocol)
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (or another suitable aprotic solvent).

  • Add benzylamine (1.1 eq) to the solution.

  • Add the TBD catalyst (0.1 eq).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (S)-N-benzyl-4-hydroxy-2-((methoxycarbonyl)methyl)butanamide.

Lewis Acid-Catalyzed Aminolysis using LiNTf₂ (Proposed Protocol)
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and LiNTf₂ (0.1 eq).

  • Add anhydrous chloroform.[4]

  • Add benzylamine (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Workflow Diagram

Aminolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware under Inert Atmosphere add_sm Add this compound start->add_sm add_solvent Add Anhydrous Solvent add_sm->add_solvent add_amine Add Amine add_solvent->add_amine add_catalyst Add Catalyst (Optional) add_amine->add_catalyst react Stir at Appropriate Temperature add_catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction (if necessary) monitor->quench Upon Completion extract Aqueous Workup/Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end Isolated Product

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Tetrahydrofurans

The tetrahydrofuran (THF) ring system is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. The stereochemical configuration of substituents on the THF ring is often critical for biological activity, making the development of stereoselective synthetic methodologies a paramount objective in medicinal chemistry and drug development. (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, readily accessible from L-glutamic acid, represents a versatile chiral building block.[1] Its catalytic hydrogenation to the corresponding 5-hydroxy derivative introduces a second stereocenter, offering a direct route to valuable diastereomerically enriched intermediates for complex molecule synthesis.

This guide provides a comprehensive overview of the principles, key considerations, and detailed protocols for the diastereoselective catalytic hydrogenation of this compound. We will delve into catalyst selection, the mechanistic underpinnings of stereocontrol, and robust analytical methods for product characterization, empowering researchers to confidently execute and optimize this critical transformation.

Mechanistic Insights: The Quest for Diastereoselectivity

The catalytic hydrogenation of the ketone moiety in this compound can, in principle, yield two diastereomers: the cis-(2S,5S) and the trans-(2S,5R) isomers of methyl 5-hydroxytetrahydrofuran-2-carboxylate. The stereochemical outcome is dictated by the facial selectivity of hydride delivery to the carbonyl group, which can be influenced by both the inherent chirality of the substrate (substrate control) and the use of a chiral catalyst (catalyst control).

Substrate-Controlled Diastereoselectivity: The existing (S)-stereocenter at the C2 position can direct the incoming hydride to one face of the ketone. This is often rationalized by considering the conformational preferences of the molecule on the catalyst surface. The ester group at C2 can coordinate to the metal center, leading to a preferred orientation that exposes one face of the carbonyl for hydrogenation.

Catalyst-Controlled Diastereoselectivity: Chiral catalysts, particularly those based on Ruthenium, Rhodium, and Iridium with chiral phosphine ligands, are instrumental in achieving high levels of diastereoselectivity, often overriding the inherent facial bias of the substrate.[2][3][4] These catalysts create a chiral environment around the active site, forcing the substrate to bind in a specific orientation that favors hydride attack from a particular direction.

G cluster_0 Catalytic Cycle Catalyst [M]-H (Active Catalyst) Complex Substrate-Catalyst Complex Catalyst->Complex Coordination Substrate This compound Substrate->Complex Hydride_Transfer Hydride Transfer (Stereodetermining Step) Complex->Hydride_Transfer Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product_Complex->Catalyst Release Product cis/trans-methyl 5-hydroxytetrahydrofuran-2-carboxylate Product_Complex->Product

Figure 1: A generalized workflow for the catalytic hydrogenation of this compound.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical parameter in achieving high diastereoselectivity. Below is a summary of commonly employed catalyst systems for the hydrogenation of γ-keto esters and related compounds.

Catalyst SystemTypical SubstratesKey AdvantagesPotential Limitations
Ruthenium-based Catalysts γ- and δ-Keto estersHigh activity and enantioselectivity, broad substrate scope.[4]Can sometimes lead to over-reduction or side reactions.
Rhodium-based Catalysts Unsaturated heterocyclesExcellent for selective C=C bond hydrogenation, can be tuned for C=O reduction.[1]May require specific ligands for high diastereoselectivity in ketone reduction.
Iridium-based Catalysts KetoestersHigh efficiency and enantioselectivity, particularly for benzo-fused and biaryl-bridged systems.[2]Can be more expensive than Ru or Rh catalysts.
Platinum-based Catalysts α-Ketoglutaric acid estersEffective for asymmetric hydrogenation to form related 5-oxotetrahydrofuran-2-carboxylates.Diastereoselectivity for the target substrate needs to be evaluated.

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation using a Ruthenium Catalyst

This protocol is a general guideline based on established procedures for the asymmetric hydrogenation of γ-keto esters.[4] Optimization of reaction conditions is recommended for the specific substrate.

Materials:

  • This compound

  • [RuCl((S,S)-TsDPEN)(p-cymene)] or a similar chiral Ruthenium catalyst

  • Anhydrous isopropanol (i-PrOH)

  • Potassium tert-butoxide (t-BuOK)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • Catalyst Activation (in situ):

    • In a glovebox or under an inert atmosphere, add the chiral Ruthenium catalyst (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)], 1-2 mol%) to a Schlenk flask.

    • Add anhydrous isopropanol (sufficient to dissolve the catalyst).

    • Add a solution of potassium tert-butoxide in isopropanol (1.1 equivalents relative to the catalyst).

    • Stir the mixture at room temperature for 30 minutes to generate the active catalyst.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous isopropanol.

    • Transfer the substrate solution to the activated catalyst solution under an inert atmosphere.

    • Transfer the resulting reaction mixture to a high-pressure hydrogenation vessel.

    • Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Carefully depressurize the reaction vessel and purge with an inert gas.

    • Quench the reaction by the addition of a few drops of acetic acid.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomeric products.

G Start Start Catalyst_Prep Catalyst Preparation (Ru-catalyst + t-BuOK in i-PrOH) Start->Catalyst_Prep Substrate_Prep Substrate Preparation (Dissolve in i-PrOH) Start->Substrate_Prep Reaction_Setup Combine Catalyst and Substrate in Autoclave Catalyst_Prep->Reaction_Setup Substrate_Prep->Reaction_Setup Hydrogenation Hydrogenation (H2 pressure, Temp, Time) Reaction_Setup->Hydrogenation Workup Reaction Quench and Solvent Removal Hydrogenation->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis End End Analysis->End

Figure 2: Workflow for the Ruthenium-catalyzed diastereoselective hydrogenation.

Product Characterization: Distinguishing Diastereomers

The two diastereomeric products, cis-(2S,5S) and trans-(2S,5R)-methyl 5-hydroxytetrahydrofuran-2-carboxylate, can be distinguished and quantified using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The relative stereochemistry of the C2 and C5 substituents can often be determined by analyzing the coupling constants between the protons at these positions and the adjacent protons. In general, the coupling constants for cis isomers are different from those of trans isomers in five-membered rings.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the tetrahydrofuran ring will differ between the two diastereomers.

  • NOESY/ROESY: Two-dimensional NMR experiments can be used to identify through-space correlations between protons, providing definitive evidence for the relative stereochemistry. For the cis isomer, a nuclear Overhauser effect (NOE) would be expected between the protons at C2 and C5.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC can be used to separate the two diastereomers, allowing for the determination of the diastereomeric ratio (d.r.).

  • The mass spectra of the two isomers will likely be very similar, but their retention times on a suitable GC column will differ.

Troubleshooting and Optimization

  • Low Conversion:

    • Cause: Inactive catalyst, insufficient hydrogen pressure, or low reaction temperature.

    • Solution: Ensure the catalyst is properly activated and handled under inert conditions. Increase the hydrogen pressure and/or reaction temperature. Consider a higher catalyst loading.

  • Low Diastereoselectivity:

    • Cause: The chosen catalyst may not provide sufficient stereocontrol. The reaction conditions may not be optimal.

    • Solution: Screen a variety of chiral ligands and metal precursors. Optimize the solvent, temperature, and pressure. The addition of certain additives can sometimes enhance diastereoselectivity.

  • Side Reactions:

    • Cause: Over-reduction of the ester functionality or ring-opening.

    • Solution: Use milder reaction conditions (lower temperature and pressure). Choose a catalyst known for its chemoselectivity for ketone reduction over ester reduction.

Conclusion

The catalytic hydrogenation of this compound is a powerful strategy for the synthesis of valuable chiral building blocks. By carefully selecting the appropriate catalyst and optimizing reaction conditions, high levels of diastereoselectivity can be achieved. This guide provides a solid foundation for researchers to successfully implement and adapt this methodology for their specific synthetic goals. The insights into the mechanism, catalyst choice, and analytical techniques will aid in the rational design of experiments and the efficient development of stereoselective transformations.

References

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  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters.
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  • (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)
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  • Stereoselective synthesis of pyroglutamate natural product analogs from α-Aminoacids and their anti-cancer evaluation. Rowan University Rowan Digital Works, 2015.
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  • Chemoselectivity Control in the Asymmetric Hydrogenation of γ- and δ-Keto Esters into Hydroxy Esters or Diols.
  • Efficient Stereoselective Synthesis of Structurally Diverse γ‐ and δ‐Lactones Using an Engineered Carbonyl Reductase. Angewandte Chemie International Edition, 2020, 59(35), 15031-15036.
  • Ruthenium-Catalyzed Hydrogen Transfer Reactions. Diva-Portal.org, 2010.
  • Electrooxidative palladium- and enantioselective rhodium-catalyzed [3 + 2] spiroannulations. Chemical Science, 2022, 13(3), 747-753.
  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry, 2022, 4(11), 3736-3746.
  • Recyclable immobilized rhodium catalysts in the diastereoselective hydrogenation of unsaturated steroids. Journal of Molecular Catalysis A: Chemical, 2006, 259(1-2), 195-201.
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  • Regio- and Enantioselective Synthesis of N-alkyl 1,2- and 1,6-dihydropyridines through Rhodium-Catalyzed Nucleophilic Dearomatization.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Highly Stereoselective Synthesis of New γ-Lactone Subunits: Synthetic Studies toward (−)-Cleistenolide. Journal of the Brazilian Chemical Society, 2018, 29(10), 2135-2144.
  • Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Angewandte Chemie International Edition, 2021, 60(41), 22359-22364.
  • Synthesis of (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)
  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 2022, 27(15), 4703.

Sources

Application Notes & Protocols: (S)-Methyl 5-Oxotetrahydrofuran-2-carboxylate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Auxiliary Derived from the Chiral Pool

(S)-Methyl 5-oxotetrahydrofuran-2-carboxylate is a highly effective chiral auxiliary in asymmetric synthesis. Derived from the readily available and inexpensive L-glutamic acid, it provides a robust platform for the stereocontrolled formation of new chiral centers.[1][2] Its rigid bicyclic-like structure, when attached to a prochiral substrate, effectively shields one face of the molecule, directing the approach of reagents to the opposite face with high diastereoselectivity. This lactone-based auxiliary has found significant application in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric Diels-Alder reactions.[3][4]

The primary advantages of employing this compound include:

  • High Diastereoselectivity: The rigid conformation provides excellent facial discrimination.

  • Accessibility: It is easily synthesized in its enantiomerically pure form from L-glutamic acid.[1]

  • Predictable Stereochemistry: The stereochemical outcome of reactions is often highly predictable.

  • Versatile Cleavage Conditions: The auxiliary can be removed under various conditions to afford the desired chiral product.

This document provides a comprehensive guide to the synthesis and application of this compound as a chiral auxiliary, complete with detailed protocols and mechanistic insights.

Synthesis of the Chiral Auxiliary

The synthesis of the parent acid, (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, is a well-established procedure starting from L-glutamic acid.[1][2] The subsequent esterification to the methyl ester is a standard procedure.

Protocol 2.1: Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid

This protocol is adapted from established literature procedures.[1]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a conical flask, dissolve L-glutamic acid (e.g., 10.07 g, 0.068 mol) in water (20 mL).[1]

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (e.g., 7.0 g, 0.102 mol) in water (20 mL) to the cooled glutamic acid solution. Concurrently, add a solution of HCl (e.g., 10 mL concentrated HCl diluted to 40 mL with water) dropwise, maintaining the temperature below 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir continuously for 12 hours.[1]

  • Concentrate the reaction mixture under reduced pressure at a temperature below 50 °C to obtain a yellow oily residue.[1]

  • Dissolve the oily substance in ethyl acetate and filter to remove any solid precipitate. Wash the solid with additional ethyl acetate.[1]

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent by vacuum concentration to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil.[1] A typical yield is around 91.6%.[1]

Protocol 2.2: Synthesis of this compound

Materials:

  • (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid in an excess of anhydrous methanol.

  • Cool the solution in an ice bath and add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of residue).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to afford this compound.

Application in Asymmetric Diels-Alder Reactions

One of the most powerful applications of this chiral auxiliary is in controlling the stereochemistry of the Diels-Alder reaction. The auxiliary is first acylated to a dienophile, which then undergoes a [4+2] cycloaddition with a diene. The steric bulk of the auxiliary directs the approach of the diene to the less hindered face of the dienophile.

Caption: Workflow for Asymmetric Diels-Alder Reaction.

Protocol 3.1: Asymmetric Diels-Alder Reaction of an Acrylate Derivative

Materials:

  • This compound derived acrylate

  • Cyclopentadiene (freshly cracked)

  • Lewis Acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.0 M in hexanes)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral acrylate in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 equivalents of Et₂AlCl) to the solution and stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (e.g., 3 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:

DieneDienophileLewis AcidTemp (°C)Yield (%)Diastereomeric Excess (%)
CyclopentadieneChiral AcrylateEt₂AlCl-78>90>95 (endo)
IsopreneChiral AcrylateEt₂AlCl-78~85>90
FuranChiral AcrylateZnCl₂0~70~80 (exo)

Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of reagents.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol exerted by the this compound auxiliary stems from the chelation of the Lewis acid to the carbonyl groups of the ester and the lactone. This coordination locks the acrylate into a rigid conformation, where one face is effectively blocked by the auxiliary's ring system. The diene then preferentially attacks from the less sterically hindered face.

Stereochemical_Model cluster_0 Chelated Intermediate cluster_1 Diene Approach cluster_2 Product Formation Chelated_Complex Lewis Acid Chelated Complex (Rigid Conformation) LA Lewis Acid Chelate_Complex Chelate_Complex LA->Chelate_Complex Acrylate Chiral Acrylate Acrylate->Chelate_Complex Unhindered_Face Unhindered Face Chelate_Complex->Unhindered_Face Hindered_Face Sterically Hindered Face Chelate_Complex->Hindered_Face Major_Diastereomer Major Diastereomer Unhindered_Face->Major_Diastereomer Minor_Diastereomer Minor Diastereomer Hindered_Face->Minor_Diastereomer Diene Diene Diene->Unhindered_Face Favored Attack Diene->Hindered_Face Disfavored Attack

Caption: Rationale for Diastereoselective Diels-Alder Reaction.

Cleavage of the Auxiliary

After the desired stereocenter(s) have been established, the chiral auxiliary must be removed. A key advantage of this auxiliary is the variety of methods available for its cleavage, allowing for the synthesis of a range of final products.

Protocol 5.1: Reductive Cleavage to a Chiral Alcohol

Materials:

  • Diels-Alder adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Rochelle's salt (potassium sodium tartrate), saturated aqueous solution

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (e.g., 2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the Diels-Alder adduct in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water, following the Fieser workup procedure.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure. The crude product, a chiral alcohol, can be purified by column chromatography. The chiral auxiliary is recovered as a diol.

Protocol 5.2: Hydrolytic Cleavage to a Chiral Carboxylic Acid

Materials:

  • Diels-Alder adduct

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve the Diels-Alder adduct in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (e.g., 5 equivalents) and stir the mixture at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the chiral carboxylic acid.

Conclusion

This compound is a powerful and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation from a cheap, naturally occurring starting material, coupled with its ability to induce high levels of stereoselectivity in key carbon-carbon bond-forming reactions, makes it an invaluable tool for the synthesis of enantiomerically pure compounds in both academic and industrial settings. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers looking to employ this auxiliary in their synthetic endeavors.

References

  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
  • Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.Revista de la Sociedad Química de México.
  • (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis.ChemicalBook.
  • Production of targeted aromatics by using Diels–Alder classes of reactions with furans and olefins over ZSM-5.Green Chemistry.
  • Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids.
  • Synthesis of L-glutamic acid-5-methyl ester.
  • Diels Alder Reaction.Edubirdie.
  • 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid)
  • Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids.
  • Diels-Alder reactions of five-membered heterocycles containing one heteroatom.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Chiral Heterocyclic Scaffolds from (S)-Methyl 5-Oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic utilization of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a readily accessible chiral building block derived from L-glutamic acid, for the enantioselective synthesis of high-value heterocyclic compounds. We provide an in-depth exploration of its reactivity, focusing on the diastereoselective construction of medicinally relevant pyrazole and pyridazinone core structures. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed mechanistic insights, step-by-step, validated protocols, and workflow diagrams to facilitate the application of this versatile synthon in modern synthetic chemistry.

Introduction: The Strategic Value of this compound

In the landscape of asymmetric synthesis, the development of complex molecular architectures from simple, enantiopure starting materials is a paramount objective. This compound stands out as a preeminent chiral synthon, prized for its dense functionality and stereochemical integrity.[1][2][3] Typically derived via the diazotization of L-glutamic acid, this molecule offers a rigid γ-lactone framework with a defined stereocenter at the C2 position.[4]

Its true synthetic potential lies in its dual electrophilic nature. The molecule is effectively a masked γ-keto acid ester. The lactone carbonyl (C5) and the ester carbonyl (C1) provide two distinct reaction sites for nucleophilic attack. This arrangement is ideal for reaction with dinucleophiles to construct five- and six-membered heterocyclic rings, embedding the original chirality into the new scaffold. This guide will focus on two such high-impact transformations: the synthesis of chiral pyrazolones and pyridazinones.

Core Synthetic Strategy: Annulation with Dinucleophiles

The fundamental synthetic approach involves the reaction of the γ-keto ester with binucleophilic reagents, most commonly hydrazine derivatives. The reaction proceeds via a sequential condensation and cyclization mechanism, where the more reactive ketone (or its open-chain equivalent) is attacked first, followed by an intramolecular cyclization involving the ester moiety. This strategy provides a convergent and efficient route to complex chiral heterocycles.

G Start (S)-Methyl 5-oxotetrahydrofuran-2-carboxylate Intermediate Open-chain intermediate (γ-Keto Ester) Start->Intermediate Ring Opening (Implicit in Reaction) Nuc Dinucleophile (e.g., Hydrazine, Substituted Hydrazine) Het5 5-Membered Heterocycles (e.g., Pyrazolones) Nuc->Het5 [4+1] Annulation Het6 6-Membered Heterocycles (e.g., Pyridazinones) Nuc->Het6 [4+2] Annulation Intermediate->Het5 [4+1] Annulation Intermediate->Het6 [4+2] Annulation

Sources

Application Notes & Protocols: Large-Scale Synthesis of Chiral Lactones from (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and scalable methodologies for the synthesis of valuable chiral γ-butyrolactone derivatives starting from the readily available (S)-methyl 5-oxotetrahydrofuran-2-carboxylate. Chiral γ-butyrolactones are pivotal structural motifs in numerous natural products and serve as indispensable building blocks in the pharmaceutical industry for the development of novel therapeutics.[1] This document provides senior researchers, process chemists, and drug development professionals with detailed, field-proven protocols for two primary synthetic transformations: diastereoselective reduction and diastereoselective alkylation. Further downstream modifications, including decarboxylation, are also discussed. The protocols are designed with scalability in mind, addressing critical parameters for safety, efficiency, and purification on a large scale.

Introduction: The Strategic Importance of Chiral γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] The stereochemical configuration of substituents on the lactone ring is often critical for biological activity, making enantiomerically pure compounds highly sought after. This compound, accessible from L-glutamic acid, is an excellent chiral starting material. Its existing stereocenter at the C2 position provides a powerful tool for directing the stereochemical outcome of subsequent transformations at the C4 and C5 positions, enabling the synthesis of a diverse library of chiral molecules.

This guide focuses on two primary strategies to leverage the inherent chirality of the starting material for the large-scale production of complex lactones.

Synthetic Strategy I: Diastereoselective Reduction of the C5-Ketone

The reduction of the ketone at the C5 position of this compound yields a 5-hydroxy-tetrahydrofuran-2-carboxylate. This reaction can produce two diastereomers, cis and trans, depending on the facial selectivity of the hydride attack. The stereochemical outcome is influenced by the steric hindrance imposed by the C2-methoxycarbonyl group and the choice of reducing agent.

Mechanistic Insight & Reagent Selection

Sodium borohydride (NaBH₄) is a cost-effective and safe reducing agent for large-scale operations.[3] In alcoholic solvents like methanol or ethanol, NaBH₄ delivers a hydride ion (H⁻). The approach of the hydride to the carbonyl carbon can occur from either the face syn (on the same side as) or anti (on the opposite side of) the C2 substituent. Typically, the hydride will attack from the less sterically hindered face, which is the anti position relative to the bulky ester group, leading to the formation of the cis diastereomer as the major product. More sterically demanding hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), can offer higher diastereoselectivity.

G cluster_reduction Diastereoselective Reduction Workflow SM (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate Reaction Dissolve in Methanol Cool to 0-5 °C SM->Reaction Addition Portion-wise addition of Sodium Borohydride (NaBH4) Reaction->Addition Quench Quench with Acetone then Acidify (e.g., aq. HCl) Addition->Quench Extraction Work-up: Extract with Ethyl Acetate or DCM Quench->Extraction Purification Purification: Distillation or Crystallization Extraction->Purification Product cis/trans-(2S,5R/S)-methyl 5-hydroxy- tetrahydrofuran-2-carboxylate Purification->Product G cluster_alkylation Diastereoselective Alkylation Workflow SM (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate Enolate Enolate Formation: Add substrate to LDA in THF at -78 °C SM->Enolate Alkylation Alkylation: Add Electrophile (R-X) at -78 °C Enolate->Alkylation Quench Quench with saturated aq. NH4Cl solution Alkylation->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purification Purification: Large-Scale Chromatography or Crystallization Workup->Purification Product trans/cis-(2S,4R/S)-4-alkyl-methyl 5-oxotetrahydrofuran-2-carboxylate Purification->Product

Caption: Workflow for the diastereoselective alkylation of the starting keto-lactone.

Large-Scale Protocol for Diastereoselective Alkylation

Materials:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous (20-30 L/kg of starting material)

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: A large, multi-necked, flame-dried reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnels is required. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon).

  • LDA Preparation (In Situ): Charge the reactor with anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -10 °C. Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below 0 °C. Stir for 30 minutes at this temperature to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C (acetone/dry ice bath). In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA solution over 1-2 hours, keeping the internal temperature at -78 °C. Stir for an additional hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.1 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C. The reaction is typically rapid.

  • Reaction Monitoring: Stir at -78 °C for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench by slowly adding pre-chilled saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature slowly.

  • Work-up and Extraction: Add water and separate the layers. Extract the aqueous layer with EtOAc (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by large-scale column chromatography or, if the product is crystalline, by recrystallization.

Expected Outcome
ParameterExpected ResultNotes
Yield 60-80%Yields can vary depending on the electrophile used.
Diastereomeric Ratio (trans:cis) >10:1High diastereoselectivity is expected with chelation control. [4]
Purification Preparative HPLC/SFC or CrystallizationFor large quantities, simulated moving bed (SMB) chromatography or crystallization are preferred. [5]

Downstream Transformation: Decarboxylation

The ester group at C2 can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield a 4-substituted-γ-butyrolactone. This is particularly useful after an alkylation step.

Protocol Outline:

  • Saponification: The methyl ester is hydrolyzed using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a THF/water mixture.

  • Acidification: Careful acidification with an acid like 1M HCl protonates the carboxylate.

  • Decarboxylation: The resulting β-keto acid (if the lactone is considered part of the "keto" system) is often unstable and can be decarboxylated by gentle heating. [6][7]The reaction involves a cyclic transition state, leading to the loss of CO₂ and formation of an enol, which tautomerizes to the final lactone product. [8]

Large-Scale Purification Strategies

For industrial-scale production, traditional silica gel chromatography is often impractical and costly.

  • Crystallization: If the desired diastereomer is a solid and has significantly different solubility from other isomers or impurities, crystallization is the most economical and scalable purification method. [9][10]* Distillation: For liquid lactones with sufficient thermal stability, fractional distillation under high vacuum can be an effective method for purification.

  • Preparative Chromatography: Techniques like Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are used for high-purity separations at scale, especially in the pharmaceutical industry. [5]

Safety and Handling for Large-Scale Synthesis

  • Sodium Borohydride (NaBH₄):

    • Hazard: Reacts with water and acids to produce flammable hydrogen gas. [11]Corrosive and toxic if ingested or in contact with skin. [12] * Precautions: Handle in a well-ventilated area, away from water and ignition sources. [13]Use personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves. [14][15]Addition to protic solvents should be slow and controlled to manage the exothermic reaction and gas evolution.

  • Lithium Diisopropylamide (LDA) / n-Butyllithium (n-BuLi):

    • Hazard: Both are highly flammable and pyrophoric (may ignite spontaneously on contact with air). [16]They react violently with water and are corrosive. [17] * Precautions: Must be handled under a strict inert atmosphere (nitrogen or argon) using syringe or cannula techniques. [18][19]Wear appropriate PPE, including a flame-retardant coat and safety glasses. Ensure fire-extinguishing equipment (Class D for metal fires) is readily available. All glassware must be thoroughly dried.

Characterization and Quality Control

  • Structure Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) should be used to confirm the chemical structure of the synthesized lactones.

  • Purity Assessment: HPLC or Gas Chromatography (GC) is used to determine the chemical purity.

  • Stereochemical Analysis: The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude product. Enantiomeric excess (e.e.) is determined using chiral HPLC or chiral GC.

References

  • G. Cainelli, M. Panunzio. Synthesis of Chiral Lactones and Lactams.In: Stereoselective Synthesis. Springer, Berlin, Heidelberg.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • J. Sui, N. Wang, J. Wang. Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 2023, 14, 10755-10771. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. [Link]

  • O. Bsharat. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 2025, 53(2), 49-53. [Link]

  • University of California. Sodium borohydride - Standard Operating Procedure. [Link]

  • V. Kannappan. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chromatography Today. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Organic Chemistry Portal. Sodium borohydride. [Link]

  • Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • Y. Tu, et al. Stereodivergent Synthesis of Enantioenriched γ-Butyrolactones Bearing Two Vicinal Stereocenters Enabled by Synergistic Copper and Iridium Catalysis. Angewandte Chemie International Edition, 2021, 60(47), 24995-25003. [Link]

  • The Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • M. E. G. Mosquera, et al. Recent advances in the field of chiral crystallization. Crystal Growth & Design, 2022, 22(10), 6249-6265. [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • SWGDRUG.org. gamma-butyrolactone Monograph. [Link]

  • Technobis Crystallization Systems. Advancements in chiral crystallization. [Link]

  • A. J. T. Smith, et al. Use of Lithium Diisopropylamide in Flow: Operability and Safety Challenges Encountered on a Multigram Scale. Organic Process Research & Development, 2021, 25(4), 957-964. [Link]

  • Ohio State University. Sodium Borohydride SOP. [Link]

  • PubChem. Gamma-Butyrolactone. [Link]

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microwave-assisted synthesis involving (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of Chiral Amide Scaffolds via Microwave-Assisted Aminolysis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Accelerating Chiral Synthesis with Microwave Technology

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound, a readily available chiral building block derived from L-glutamic acid, serves as a valuable precursor for a variety of pharmacologically relevant molecules, including pyroglutamic acid derivatives.[1][2] Traditional methods for the aminolysis of this lactone ester often require harsh conditions and extended reaction times. This application note details a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates, improves yields, and simplifies purification.[3][4] By leveraging the unique heating mechanism of microwave energy, the direct, solvent-free aminolysis of this compound can be achieved in minutes instead of hours, offering a superior alternative to conventional synthetic routes.[5][6]

The Scientific Principle: Why Microwaves Excel

Conventional heating relies on the slow and inefficient transfer of thermal energy from an external source through convection and conduction.[4][7] In contrast, MAOS employs dielectric heating. Microwave radiation interacts directly with polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field.[7] This process, known as dipolar polarization, along with ionic conduction, generates rapid and uniform heating throughout the bulk of the material, avoiding the vessel wall superheating and temperature gradients common in classical methods.[4][7]

This targeted energy input is particularly effective for lactone aminolysis, a reaction that can be sluggish under conventional heating. The high temperatures achievable in sealed microwave vials (far above the solvent's atmospheric boiling point) dramatically increase reaction kinetics.[8] The result is a significant reduction in reaction time, often from many hours to mere minutes, with a concurrent decrease in the formation of side products.[4][7]

Safety Imperative: Professional Tools for a Powerful Technique

It is critical to distinguish between a domestic microwave oven and a dedicated laboratory microwave reactor. Laboratory reactors are engineered with high-pressure-resistant, chemically inert vessels and feature real-time monitoring of temperature and pressure to prevent runaway reactions.[9][10][11] The use of a domestic microwave oven for chemical synthesis is exceptionally dangerous and strictly prohibited. [10]

Reaction Mechanism: Nucleophilic Ring-Opening

The core transformation is a nucleophilic acyl substitution reaction. The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the lactone. This leads to the opening of the tetrahydrofuran ring to form a stable hydroxy amide product. The microwave energy efficiently overcomes the activation energy barrier for this ring-opening step.

Caption: Mechanism of amine-induced lactone ring-opening.

Detailed Application Protocol

This protocol describes the synthesis of (S)-N-benzyl-4-(methoxycarbonyl)-4-hydroxybutanamide using benzylamine as a representative primary amine. The method is solvent-free, aligning with green chemistry principles.[12][6]

Materials and Equipment
Reagents & Materials Equipment
This compoundDedicated Microwave Synthesis Reactor
Benzylamine10 mL microwave process vials
Ethyl acetate (EtOAc)Small magnetic stir bars
HexanesRotary evaporator
Saturated aqueous NaHCO₃Glassware for liquid-liquid extraction
Brine (Saturated aqueous NaCl)Silica gel for column chromatography
Anhydrous Magnesium Sulfate (MgSO₄)TLC plates (silica gel 60 F₂₅₄)
Deuterated chloroform (CDCl₃) for NMRNMR Spectrometer, Mass Spectrometer
Experimental Workflow

Caption: Overall experimental workflow diagram.

Reagent Preparation and Stoichiometry

The following table outlines the quantities for a typical reaction.

CompoundMW ( g/mol )EquivalentsAmount
This compound158.151.0316 mg (2.0 mmol)
Benzylamine107.152.1450 mg (4.2 mmol)

Rationale: An excess of the amine is used to ensure complete consumption of the limiting lactone starting material and to drive the reaction to completion.[13]

Step-by-Step Synthesis Protocol
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Reagent Addition: Add this compound (316 mg, 2.0 mmol) to the vial. Subsequently, add benzylamine (450 mg, 4.2 mmol).

  • Sealing: Securely cap the vessel using a specialized crimper.

  • Microwave Setup: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as specified in the table below.

ParameterValueRationale
Temperature160 °CEnsures a high reaction rate, based on typical conditions for direct amidation.[13]
Ramp Time2 minAllows for smooth and controlled heating to the target temperature.
Hold Time15 minSufficient time for the reaction to reach completion at the set temperature.
Power (Max)300 WA standard power setting; the instrument will modulate power to maintain temperature.[14]
StirringMediumEnsures homogeneous mixing and even temperature distribution.
Pre-stirring30 secMixes reactants before heating begins.
  • Irradiation: Start the microwave program. The instrument will automatically monitor and control the internal temperature and pressure.

  • Cooling: After the hold time is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully removing it from the reactor cavity.[11]

  • Reaction Monitoring: Uncap the vial in a fume hood. Spot a small aliquot of the crude reaction mixture on a TLC plate and elute with a 1:1 mixture of ethyl acetate and hexanes to confirm the consumption of the starting material.

Work-up and Purification
  • Dilution: Dilute the crude reaction mixture with 25 mL of ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel. Wash sequentially with 15 mL of saturated aqueous NaHCO₃ and 15 mL of brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure hydroxy amide product. The simplified work-up is a noted advantage of this high-yield method.[12][6]

Conclusion and Outlook

This application note provides a validated, high-efficiency protocol for the aminolysis of this compound using microwave-assisted, solvent-free conditions. The method offers dramatic improvements in reaction speed, procedural simplicity, and adherence to green chemistry principles over conventional approaches.[4] This protocol is readily adaptable for various primary and secondary amines, opening a rapid pathway for the synthesis of diverse chiral hydroxy amide libraries crucial for pharmaceutical research and development.

References

  • ResearchGate. Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. Available from: [Link]

  • Sci-Hub. ChemInform Abstract: Microwave‐Assisted Synthesis of Amide under Solvent‐Free Conditions. Available from: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Available from: [Link]

  • BS Publications. PART - 1 INTRODUCTION - Microwave-Assisted Organic Reactions. Available from: [Link]

  • International Journal of Chemical Science. Microwave assisted organic synthesis (MAOS). Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Available from: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Available from: [Link]

  • European Patent Office. SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. Available from: [Link]

  • ResearchGate. Ring-Opening Polymerization of Cyclic Ethers Initiated by Benzazaphosphole-W(CO)(5)/Silver Hexafluoroantimonate. Available from: [Link]

  • ResearchGate. Microwave-Assisted Aminolysis of Lactones Under Solvent- and Catalyst- Free Conditions. Available from: [Link]

  • NIH National Center for Biotechnology Information. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Available from: [Link]

  • ResearchGate. Microwave Synthesis and Characterization of Some Novel γ -Lactams which are Studied to Antioxidant and Biological Activity. Available from: [Link]

  • Microwave-Assisted Aminolysis of Lactones Under Solvent- and Catalyst- Free Conditions. Available from: [Link]

  • MDPI. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Available from: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]

  • MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available from: [Link]

  • Organic Syntheses. Microwave-assisted organic synthesis (MAOS). Available from: [Link]

  • NIH National Center for Biotechnology Information. Microwave-assisted xylanase reaction: impact in the production of prebiotic xylooligosaccharides. Available from: [Link]

  • DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. Available from: [Link]

  • Chemsrc. 5-Oxotetrahydrofuran-2-carboxylic acid. Available from: [Link]

  • NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. Available from: [Link]

  • PubChem. Methyl 5-oxotetrahydrofuran-2-carboxylate. Available from: [Link]

  • Journal of the American Chemical Society. The Mechanism of Aminolysis of Esters. Available from: [Link]

  • SpectraBase. Methyl 5-oxotetrahydrofuran-2-carboxylate - MS (GC) - Spectrum. Available from: [Link]

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Troubleshooting & Optimization

purification techniques for (S)-methyl 5-oxotetrahydrofuran-2-carboxylate to remove side products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable chiral building block and encounter challenges in achieving the desired purity. This guide provides in-depth, field-proven insights into troubleshooting common issues, removing persistent side products, and ensuring high enantiomeric integrity.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various complex molecules. Its stereocenter and functional groups make it a versatile synthon, but these same features present unique purification challenges. The typical synthesis, often starting from L-glutamic acid, can introduce a range of impurities—from unreacted starting materials to diastereomeric and enantiomeric contaminants.[1][2] This guide will walk you through identifying these impurities and systematically eliminating them.

Section 1: Identifying the Problem - Common Impurities and Side Products

Understanding the potential impurities is the first step toward a successful purification strategy. The synthesis pathway itself is the primary source of side products. The diagram below illustrates the common synthetic route from L-glutamic acid and highlights the stages where key impurities are introduced.

Synthesis_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities L-Glutamic_Acid L-Glutamic Acid Diazotization Diazotization (NaNO2, HCl) L-Glutamic_Acid->Diazotization Impurity1 Unreacted L-Glutamic Acid L-Glutamic_Acid->Impurity1 Incomplete Reaction Lactone_Acid (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid Diazotization->Lactone_Acid Impurity4 (R)-Enantiomer (from racemization) Diazotization->Impurity4 Harsh Conditions Esterification Esterification (MeOH, Acid Catalyst) Lactone_Acid->Esterification Impurity2 (S)-2-Hydroxyglutaric Acid (Ring-Opened Form) Lactone_Acid->Impurity2 Hydrolysis Impurity3 Unreacted Carboxylic Acid Lactone_Acid->Impurity3 Incomplete Esterification Target_Ester (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate Esterification->Target_Ester Esterification->Impurity4 Harsh Conditions

Caption: Synthesis pathway and points of impurity introduction.

Frequently Asked Question: What are the most common impurities I might encounter?

Answer: Based on the standard synthesis route, you should anticipate four primary types of impurities. Each requires a different strategy for removal.

Impurity Source Recommended Removal Technique
L-Glutamic Acid Incomplete diazotization reaction.Aqueous basic wash (e.g., NaHCO₃) during workup.
(S)-2-Hydroxyglutaric Acid Ring-opening of the lactone by water or methanol, especially under acidic or basic conditions.[2]Anhydrous conditions; can be partially reversed by removing solvent under vacuum. Best separated by column chromatography.
(S)-5-Oxotetrahydrofuran-2-carboxylic Acid Incomplete esterification.Aqueous basic wash (e.g., NaHCO₃) during workup.
(R)-methyl 5-oxotetrahydrofuran-2-carboxylate Racemization of the chiral center under harsh pH or high temperature conditions.Chiral HPLC or resolution of the precursor acid via diastereomeric salt formation.

Section 2: Troubleshooting Purification - A Step-by-Step Guide

This section addresses specific experimental observations and provides actionable solutions.

FAQ 1: My crude product is a dark, oily, and complex mixture. Where do I begin?

Answer: A complex crude product necessitates a robust, multi-step purification approach. Do not proceed directly to advanced techniques like crystallization or distillation.

Causality: The dark color often indicates polymeric byproducts from the diazotization step, while the oily consistency suggests a mixture of your product, starting materials, and solvents. The primary goal is to perform a bulk separation to isolate the neutral organic components.

Recommended Workflow:

  • Aqueous Workup: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities.

  • Base Wash: Perform a critical wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will extract acidic impurities like unreacted L-glutamic acid and the precursor carboxylic acid into the aqueous layer. Self-Validation: Test the aqueous layer with pH paper to confirm it is basic (pH > 8).

  • Brine Wash & Dry: Wash with saturated NaCl solution (brine) to remove residual water, then dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Remove the solvent under reduced pressure to yield a cleaner, pre-purified crude product. This material is now ready for chromatographic purification.

FAQ 2: My pre-purified product shows multiple spots near the product spot on a TLC plate. How do I resolve them?

Answer: This is a classic scenario for flash column chromatography. The closely eluting spots are likely structurally related impurities, such as the ring-opened hydroxy acid or other minor byproducts.

Causality: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The polarity of the target molecule—a lactone and an ester—makes it well-suited for separation from more polar (hydroxy acid) or less polar impurities.

Recommended Protocol: See Protocol 3.1: Flash Column Chromatography for a detailed step-by-step guide. The key to success is selecting the correct solvent system (mobile phase).

Solvent System (Mobile Phase) Typical Ratio (v/v) Notes on Application
Hexane / Ethyl Acetate 3:1 to 1:1The standard choice. Start with a lower polarity mix (e.g., 3:1) and gradually increase the ethyl acetate concentration if the product elutes too slowly.
Dichloromethane / Methanol 100:1 to 20:1Useful for more polar impurities. The high polarity of methanol allows for the elution of compounds that may stick to the silica gel. Use with caution as it can sometimes cause ester hydrolysis on the column.
Toluene / Acetone 10:1 to 5:1An alternative system that can sometimes provide different selectivity compared to hexane/EtOAc.
FAQ 3: My product is >95% pure by NMR, but it has a persistent yellow tint. How can I get a colorless solid/oil?

Answer: For final polishing to remove color and trace impurities, recrystallization (if the product is solid) or vacuum distillation are the methods of choice.

Causality: A yellow tint often comes from highly conjugated, high-molecular-weight impurities that are present in very small amounts but are intensely colored. These are often poorly soluble and can be removed by crystallization, or they are non-volatile and can be left behind during distillation.

  • (A) Recrystallization: The product's parent carboxylic acid has a reported melting point of 71-73 °C, suggesting the methyl ester may also be a low-melting solid or amenable to crystallization from a cold solvent. See Protocol 3.2: Recrystallization .

  • (B) Short-Path Vacuum Distillation: This technique is ideal for thermally stable liquids. It separates compounds based on boiling point. Since your product is the main component, it will distill over, leaving non-volatile impurities behind. The precursor acid boils at 150-155 °C at 0.2 mmHg, so the methyl ester will have a slightly lower boiling point under vacuum.

Section 3: Advanced Purification - Ensuring Enantiomeric Purity

For applications in drug development, enantiomeric purity is critical. Contamination with the (R)-enantiomer is a significant issue that requires specialized techniques.

FAQ 4: How do I confirm the enantiomeric excess (ee) of my final product?

Answer: Standard techniques like NMR and achiral chromatography cannot distinguish between enantiomers. You must use a chiral analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times.[3][4]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but uses a chiral capillary column and is suitable for volatile compounds like the target methyl ester.[5]

FAQ 5: My product has a low ee value. How can I separate the (S) and (R) enantiomers?

Answer: Direct separation of the ester enantiomers is difficult and often requires expensive preparative chiral HPLC. A more practical and cost-effective strategy is to resolve the enantiomers at the precursor carboxylic acid stage.

Causality: It is far easier to resolve a chiral acid than a chiral ester. Chiral acids can react with a single enantiomer of a chiral base to form diastereomeric salts.[6][7] Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

Chiral_Resolution Racemic_Acid (R/S)-Lactone Acid (Racemic Mixture) Chiral_Base Add (R)-1-Phenylethylamine (Chiral Resolving Agent) Racemic_Acid->Chiral_Base Diastereomers Diastereomeric Salts: (S)-acid-(R)-base (R)-acid-(R)-base Chiral_Base->Diastereomers Crystallization Fractional Crystallization (Exploits different solubility) Diastereomers->Crystallization Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Acidification_S Acidify Separated_Salts->Acidification_S Acidification_R Acidify Separated_Salts->Acidification_R Pure_S_Acid Pure (S)-Lactone Acid Acidification_S->Pure_S_Acid Pure_R_Acid Pure (R)-Lactone Acid Acidification_R->Pure_R_Acid Esterification_S Esterify Pure_S_Acid->Esterification_S Final_Product Pure (S)-Methyl Ester Esterification_S->Final_Product

Caption: Workflow for chiral resolution of the precursor acid.

See Protocol 3.3: Chiral Resolution of the Precursor Carboxylic Acid for a detailed methodology.

Section 4: Standard Operating Protocols

Protocol 3.1: Flash Column Chromatography
  • Prepare the Column: Select an appropriately sized glass column and slurry-pack it with silica gel in a low-polarity solvent (e.g., 9:1 Hexane/EtOAc). Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve your pre-purified crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin eluting with the chosen mobile phase. Apply positive pressure (flash) to achieve a steady flow rate.

  • Collect Fractions: Collect small, uniform fractions in test tubes.

  • Monitor Fractions: Spot each fraction (or every few fractions) onto a TLC plate and develop it in the same mobile phase. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Combine and Concentrate: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure.

Protocol 3.2: Recrystallization
  • Solvent Selection: Find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Test small amounts in various solvents (e.g., isopropanol, ethyl acetate/hexane, toluene).

  • Dissolve the Compound: Place the compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Protocol 3.3: Chiral Resolution of the Precursor Carboxylic Acid
  • Salt Formation: Dissolve the racemic (R/S)-5-oxotetrahydrofuran-2-carboxylic acid in a suitable solvent like ethanol or isopropanol. In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same solvent.

  • Combine and Crystallize: Slowly add the amine solution to the acid solution. Warm the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

  • Isolate First Diastereomer: Collect the resulting crystals by vacuum filtration. This crop will be enriched in one diastereomer. The enantiomeric purity of the crystals can be checked by liberating the acid (see step 5) and analyzing it by chiral HPLC.

  • Recrystallize for Purity: Recrystallize the solid from the same solvent to improve its diastereomeric purity. Repeat until a constant optical rotation is achieved.

  • Liberate the Chiral Acid: Dissolve the pure diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a low pH (~1-2).

  • Extract and Isolate: Extract the liberated chiral carboxylic acid with an organic solvent (e.g., EtOAc). Dry the organic layer and concentrate it to yield the enantiomerically pure (S)-acid.

  • Esterify: Convert the pure acid to the desired methyl ester using your standard esterification protocol.

References

  • Choi, K. E., & Schilsky, R. L. (1988). Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography. Analytical Biochemistry, 168(2), 398-404. [Link]

  • Cai, W., et al. (2014). Isolation and Purification of Sesquiterpene Lactones from Ixeris sonchifolia (Bunge) Hance by High-Speed Counter-Current Chromatography and Semi-Preparative High Performance Liquid Chromatography. Tropical Journal of Pharmaceutical Research, 13(12), 2055-2060. [Link]

  • Oguma, T., et al. (2001). High-performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological & Pharmaceutical Bulletin, 24(2), 176-180. [Link]

  • LibreTexts Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • OpenStax. 5.8 Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Ripa, G., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6031. [Link]

  • Nakahara, S., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(18), 5656-5664. [Link]

  • Google Patents.

Sources

Technical Support Center: Troubleshooting Asymmetric Synthesis with Chiral Lactone Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on asymmetric synthesis utilizing chiral lactone starting materials. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. Drawing from established principles and field-proven insights, this resource aims to be a trustworthy companion in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues of Diastereoselectivity

Question 1: My reaction is producing a low diastereomeric ratio (d.r.). What are the common causes and how can I improve the diastereoselectivity?

Answer:

Low diastereoselectivity is a frequent challenge when creating a new stereocenter in the presence of an existing one within the chiral lactone. The outcome of such reactions is governed by a delicate interplay of steric and electronic factors in the transition state.

Causality Behind Poor Diastereoselectivity:

  • Insufficient Facial Shielding: The existing chiral center(s) on the lactone may not be providing enough steric hindrance to effectively block one face of the reacting center (e.g., an enolate or the carbonyl group) from the incoming reagent.

  • Reaction Conditions: Temperature, solvent, and the choice of reagents can significantly influence the energy difference between the diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to a mixture of products.

  • Substrate Control vs. Reagent Control: In some cases, the inherent stereochemical bias of the substrate (substrate control) may oppose the stereochemical preference of the chiral reagent or catalyst being used (reagent control), resulting in a diminished diastereomeric ratio.[1]

Troubleshooting Protocol to Enhance Diastereoselectivity:

  • Lower the Reaction Temperature: Reducing the temperature of the reaction will favor the transition state with the lower activation energy, often leading to a higher diastereomeric ratio. It is recommended to screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C).

  • Solvent Screening: The polarity and coordinating ability of the solvent can impact the geometry of the transition state. A systematic screening of solvents with varying properties (e.g., THF, diethyl ether, dichloromethane, toluene) is advised.

  • Choice of Lewis Acid/Base: In reactions involving enolates, the choice of the counter-ion or Lewis acid can dramatically influence the stereochemical outcome. For instance, in Evans aldol reactions, boron enolates often provide higher diastereoselectivity compared to lithium enolates due to the formation of a more rigid six-membered ring chair transition state.[2][3][4]

  • Additive Effects: In some cases, the addition of salts like lithium chloride can enhance diastereoselectivity in alkylation reactions of chiral enolates by promoting a more organized transition state.[5]

  • Modify the Substrate: If possible, consider modifying the lactone substrate to include a bulkier protecting group near the reacting center to enhance steric hindrance and facial shielding.

Table 1: Effect of Reaction Parameters on Diastereoselectivity

ParameterCondition AOutcome A (d.r.)Condition BOutcome B (d.r.)Rationale
Temperature0 °C3:1-78 °C>10:1Lower temperature favors the lowest energy transition state.
Lewis AcidTiCl₄5:1Bu₂BOTf15:1Boron creates a more rigid Zimmerman-Traxler transition state.[3]
SolventCH₂Cl₂4:1Toluene8:1A less polar solvent can lead to a more organized transition state.
Section 2: Epimerization and Racemization

Question 2: I am observing epimerization at the stereocenter alpha to the lactone carbonyl. How can I prevent this loss of stereochemical integrity?

Answer:

The stereocenter alpha to a carbonyl group is susceptible to epimerization, especially under basic or acidic conditions, due to the acidity of the alpha-proton.

The Mechanism of Epimerization:

Epimerization at the α-carbon typically proceeds through the formation of a planar enol or enolate intermediate.[6] Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of diastereomers. This process is often catalyzed by bases, which facilitate the abstraction of the alpha-proton.[7][8] Even weak bases, such as byproducts from coupling reactions (e.g., urea from EDC coupling), can promote epimerization.[7]

dot

Epimerization_Mechanism cluster_0 Base-Catalyzed Epimerization Start (R)-Lactone (Chiral) Enolate Planar Enolate (Achiral) Start->Enolate + Base - H⁺ End_R (R)-Lactone Enolate->End_R + H⁺ End_S (S)-Lactone Enolate->End_S + H⁺

Caption: Base-catalyzed epimerization of a chiral lactone.

Strategies to Suppress Epimerization:

  • Strictly Control pH: Avoid strongly basic or acidic conditions during the reaction and work-up. Use buffered solutions or non-nucleophilic bases where possible.

  • Choice of Base: When a base is necessary, opt for sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine, proton sponge) over smaller, more nucleophilic ones (e.g., triethylamine).

  • Temperature Management: Keep the reaction temperature as low as possible to minimize the rate of enolization/enolate formation.

  • Reagent Selection: In coupling reactions, choose reagents known to suppress racemization. For example, adding HOBt or HOAt to carbodiimide-mediated couplings can reduce the risk of epimerization.[8]

  • Protecting Group Strategy: If the epimerizable center is part of a larger fragment being introduced, consider installing it late in the synthetic sequence to minimize its exposure to potentially epimerizing conditions.

Experimental Protocol: Epimerization Test

To determine at which stage epimerization is occurring:

  • Take an aliquot of your starting material and analyze its diastereomeric purity by chiral HPLC or NMR with a chiral shift reagent.

  • After each synthetic step (e.g., after the main reaction, after work-up, after purification), take another aliquot and analyze its diastereomeric purity.

  • This will pinpoint the exact step causing the loss of stereochemical integrity, allowing you to focus your troubleshooting efforts.

Section 3: Unwanted Ring-Opening of the Lactone

Question 3: My chiral lactone is undergoing undesired ring-opening during my reaction or work-up. What conditions favor this, and how can I maintain the cyclic structure?

Answer:

The stability of a lactone ring is influenced by its size, substitution pattern, and the reaction conditions it is subjected to. Unwanted ring-opening is typically a result of nucleophilic attack at the carbonyl carbon.

Factors Influencing Lactone Stability:

  • Ring Strain: Smaller lactones (e.g., β-lactones) are more strained and thus more susceptible to ring-opening than larger, less strained lactones (e.g., δ- or ε-lactones).

  • Nucleophiles: Strong nucleophiles, including hydroxides, alkoxides, and amines, can readily attack the electrophilic carbonyl carbon, leading to the cleavage of the ester bond.

  • pH: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the lactone.

Troubleshooting Unwanted Lactone Ring-Opening:

  • Avoid Strong Nucleophiles: If your reaction involves a nucleophile, consider using a milder or more sterically hindered one. Alternatively, protect other functional groups in the molecule that could act as intramolecular nucleophiles.

  • Control pH During Work-up: Maintain a neutral or slightly acidic pH during aqueous work-up to prevent base-catalyzed hydrolysis. Use a buffered wash (e.g., saturated ammonium chloride solution) instead of pure water if necessary.

  • Anhydrous Conditions: If the reaction chemistry allows, perform the reaction under strictly anhydrous conditions to prevent hydrolysis.

  • Temperature Control: Higher temperatures can accelerate the rate of nucleophilic attack and hydrolysis. Conduct the reaction and subsequent steps at the lowest feasible temperature.

dot

Lactone_Stability_Workflow Start Reaction with Chiral Lactone Check_Stability Is Lactone Ring Opening? Start->Check_Stability Success Lactone Intact (Proceed) Check_Stability->Success No Failure Ring-Opened Product Check_Stability->Failure Yes Troubleshoot_pH Adjust Work-up pH (Neutral/Slightly Acidic) Failure->Troubleshoot_pH Troubleshoot_Nucleophile Use Milder/Hindered Nucleophile Failure->Troubleshoot_Nucleophile Troubleshoot_Temp Lower Reaction Temperature Failure->Troubleshoot_Temp

Sources

Technical Support Center: Improving Enantioselectivity in the Catalytic Hydrogenation of Furan Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective catalytic hydrogenation of furan precursors. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their stereoselective synthesis of valuable chiral tetrahydrofuran derivatives. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing enantioselectivity in the hydrogenation of furan precursors?

A1: Achieving high enantioselectivity is a multifactorial challenge. The key pillars to consider are:

  • Chiral Ligand and Metal Combination: The choice of the chiral ligand and the transition metal (commonly Ruthenium, Rhodium, or Iridium) is paramount.[1] The ligand creates a chiral environment around the metal center, which dictates the facial selectivity of hydrogen addition to the prochiral furan ring.[2]

  • Substrate Structure: The substitution pattern on the furan ring significantly impacts how the substrate coordinates to the catalyst. Steric and electronic effects of the substituents can either enhance or hinder the desired stereochemical outcome.

  • Reaction Conditions: Temperature, hydrogen pressure, and solvent choice can dramatically influence both the reaction rate and the enantiomeric excess (% ee).[3] These parameters must be carefully optimized for each specific substrate-catalyst system.

  • Catalyst Purity and Activation: The purity of the catalyst and the pre-catalyst activation procedure are critical. Impurities can poison the catalyst or lead to the formation of non-selective catalytic species.

Q2: My reaction shows high conversion but low enantioselectivity (% ee). What are the likely causes?

A2: This is a common issue that often points to one of the following:

  • Non-selective Background Reaction: A portion of the reaction may be catalyzed by a non-chiral or racemic species. This can arise from catalyst decomposition or the presence of impurities.

  • Incorrect Catalyst-Substrate Matching: The chosen chiral ligand may not be optimal for the specific furan precursor. The "lock-and-key" interaction between the substrate and the chiral catalyst is crucial for high enantioselectivity.

  • Suboptimal Reaction Conditions: The reaction temperature might be too high, leading to a loss of selectivity. Alternatively, the solvent may not be ideal for promoting the desired chiral recognition.

  • Racemization of the Product: While less common for tetrahydrofurans under typical hydrogenation conditions, the possibility of product racemization under certain conditions (e.g., presence of acid/base impurities) should be considered.

Q3: Can the support material for a heterogeneous catalyst affect enantioselectivity?

A3: Absolutely. For heterogeneous catalysts, the support can play a significant role. The interaction between the chiral catalyst and the support material can sometimes alter the catalyst's conformation, which in turn can reduce enantioselectivity.[4] To mitigate this, catalysts are often attached to the support using long linkers.[4] However, in some cases, the support can have a beneficial effect by influencing the local concentration of reactants or by stabilizing the active catalytic species.[4]

Q4: How do I choose the right analytical method to determine the enantiomeric excess (% ee)?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . The choice between HPLC and GC depends on the volatility and thermal stability of your product. For most tetrahydrofuran derivatives, chiral HPLC is the preferred method. It is essential to have racemic standards of your product to develop a robust separation method and correctly identify the enantiomers.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the enantioselective hydrogenation of furan precursors.

Problem 1: Low or No Catalytic Activity
Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Poisoning Ensure all reagents and solvents are of high purity and free from potential catalyst poisons (e.g., sulfur compounds, strong coordinating species). Purify starting materials if necessary.Many transition metal catalysts are sensitive to impurities that can irreversibly bind to the active site, rendering the catalyst inactive.
Improper Catalyst Activation Review the literature for the specific pre-catalyst used. Some catalysts require an activation step, such as reaction with H₂ in the presence of a base, to form the active hydride species.[4]The pre-catalyst is often a stable complex that needs to be converted into the catalytically active species under the reaction conditions.
Insufficient Hydrogen Pressure Increase the hydrogen pressure incrementally. Ensure the reaction vessel is properly sealed and that there are no leaks.Hydrogen concentration is a key kinetic parameter. For some catalytic systems, a higher pressure is required to achieve a sufficient rate of hydrogenation.
Incorrect Temperature Optimize the reaction temperature. While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition.Every catalyst has an optimal temperature range for activity and stability. Exceeding this range can lead to irreversible deactivation.
Problem 2: Poor Enantioselectivity (% ee)
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Ligand Screen a library of chiral ligands with different steric and electronic properties.The enantioselectivity is highly dependent on the precise steric and electronic interactions between the substrate and the chiral ligand.[5] A different ligand may provide a better-matched chiral pocket for your specific substrate.
Solvent Effects Perform the reaction in a range of solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol, dichloromethane, toluene).The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states, thereby affecting the enantioselectivity.
Temperature Too High Decrease the reaction temperature. Even a 10-20 °C reduction can significantly improve enantioselectivity.The energy difference between the diastereomeric transition states that lead to the two enantiomers is often small. Lower temperatures increase the selectivity for the lower energy pathway.
Presence of Racemic Catalytic Species Ensure high purity of the chiral ligand and metal precursor. Consider preparing the catalyst in situ under inert conditions.The formation of achiral or racemic catalyst species will lead to the production of a racemic product, thus lowering the overall enantiomeric excess.
Problem 3: Inconsistent Results/Poor Reproducibility
Potential Cause Troubleshooting Steps Scientific Rationale
Atmospheric Contamination Ensure the reaction is set up under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques). Use degassed solvents.Oxygen can oxidize and deactivate many sensitive organometallic catalysts.
Variability in Reagent Quality Use reagents from the same batch for a series of experiments. If a new batch is used, re-optimize the reaction conditions.Minor variations in impurities or water content between batches of reagents or solvents can significantly impact catalytic performance.
Inconsistent Stirring/Mass Transfer Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture and facilitate gas-liquid mass transfer of hydrogen.In heterogeneous catalysis, and to a lesser extent in homogeneous catalysis, poor mixing can lead to local concentration gradients and inconsistent reaction rates.

Experimental Protocols & Methodologies

General Protocol for a Screening Experiment

This protocol outlines a general procedure for screening different chiral ligands in the enantioselective hydrogenation of a furan precursor.

  • Catalyst Preparation (In Situ):

    • In a glovebox, add the metal precursor (e.g., [Ru(cod)Cl₂]n) and the chiral ligand (in a 1:1.1 molar ratio) to a reaction vial equipped with a stir bar.

    • Add the degassed solvent to dissolve the components.

    • Stir the mixture at room temperature for the recommended pre-formation time (consult literature for the specific catalyst system).

  • Reaction Setup:

    • In a separate vial, dissolve the furan precursor in the same degassed solvent.

    • Transfer the substrate solution to the vial containing the activated catalyst.

    • Seal the vial in an autoclave or a high-pressure reactor.

  • Hydrogenation:

    • Purge the reactor multiple times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Place the reactor in a heating block set to the desired temperature and begin stirring.

  • Work-up and Analysis:

    • After the specified reaction time, cool the reactor to room temperature and carefully vent the hydrogen.

    • Take an aliquot of the reaction mixture for analysis.

    • Determine the conversion by GC or ¹H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Visualizing the Experimental Workflow

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis p1 Weigh Metal Precursor & Chiral Ligand p2 Add Degassed Solvent p1->p2 p3 Stir for Pre-formation p2->p3 r2 Combine with Catalyst p3->r2 Transfer Catalyst Solution r1 Dissolve Furan Precursor r1->r2 r3 Seal in Reactor r2->r3 r4 Purge & Pressurize with H₂ r3->r4 r5 Heat & Stir r4->r5 a1 Cool & Vent r5->a1 Reaction Completion a2 Sample Reaction Mixture a1->a2 a3 Determine Conversion (GC/NMR) a2->a3 a4 Determine % ee (Chiral HPLC/GC) a2->a4

Caption: Workflow for enantioselective furan hydrogenation.

Troubleshooting Logic Flow

G cluster_low_ee Low Enantioselectivity cluster_low_activity Low Activity/Conversion start Experiment Outcome q_ee High Conversion? start->q_ee q_act Check Reagent Purity & Inert Conditions start->q_act a_ee_yes Screen Ligands & Solvents Lower Temperature q_ee->a_ee_yes Yes a_ee_no Address Activity First (See Low Activity Flow) q_ee->a_ee_no No a_act_good Optimize Pressure & Temperature Verify Catalyst Activation q_act->a_act_good Purity/Conditions OK a_act_bad Purify Reagents Improve Inert Technique q_act->a_act_bad Purity/Conditions Suspect

Caption: Troubleshooting decision tree for hydrogenation.

References

  • Asymmetric hydrogenation of disubstituted furans. PubMed. Available at: [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. Available at: [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. Available at: [Link]

  • Hydrogenation of furan derivatives. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al2O3–ZnO catalyst. RSC Publishing. Available at: [Link]

  • Enantioselective Hydrogenation of Olefins: Introduction to Asymmetric Catalysis. YouTube. Available at: [Link]

  • How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews. Available at: [Link]

  • Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Organic Letters. Available at: [Link]

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. Available at: [Link]

  • Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives and value-added chemicals. ResearchGate. Available at: [Link]

  • Asymmetric Hydrogenation. ETH Zurich. Available at: [Link]

  • Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Green Chemistry. Available at: [Link]

  • Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. ACS Catalysis. Available at: [Link]

  • Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. ResearchGate. Available at: [Link]

  • Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering. Available at: [Link]

Sources

identifying and minimizing byproducts in (S)-methyl 5-oxotetrahydrofuran-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (S)-methyl 5-oxotetrahydrofuran-2-carboxylate applications. As a chiral building block in pharmaceutical and chemical synthesis, maintaining the stereochemical integrity and purity of this compound is paramount. This guide, presented in a question-and-answer format, addresses common challenges encountered during its use, focusing on the identification and minimization of byproducts.

Troubleshooting Guide: Common Issues and Solutions

Question 1: I'm observing a significant loss of enantiomeric excess (ee) in my product. What is causing this racemization and how can I prevent it?

Answer:

Loss of enantiomeric excess, or racemization, is a primary concern when working with this compound. The underlying cause is the high acidity of the proton at the C2 chiral center, which is positioned alpha to two carbonyl groups (the ester and the lactone ketone).

Mechanism of Epimerization:

Under basic conditions, even with weak bases, the C2 proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of the (S) and (R) enantiomers, thus reducing the overall enantiomeric excess of your material.[1][2] This process is also known as epimerization.[2][3]

Epimerization cluster_legend Legend (S)-Isomer (S)-Enantiomer Enolate Planar Achiral Enolate (S)-Isomer->Enolate + Base (e.g., OH⁻, RO⁻) - H⁺ Enolate->(S)-Isomer + H⁺ (R)-Isomer (R)-Enantiomer (Byproduct) Enolate->(R)-Isomer + H⁺ Start Starting Material Intermediate Intermediate Product Product/Byproduct

Caption: Base-catalyzed epimerization of this compound.

Strategies for Minimizing Racemization:

StrategyRationale
Strict Temperature Control Keep the reaction temperature as low as possible. Enolate formation is often kinetically controlled, and lower temperatures can disfavor proton abstraction.
Choice of Base Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) if a base is required for your reaction. These are less likely to cause competing reactions. Avoid alkoxide bases like sodium methoxide or ethoxide where possible.
pH Control During Workup During aqueous workup, avoid prolonged exposure to basic conditions. Neutralize the reaction mixture carefully, preferably with a buffered solution or a weak acid, while maintaining a low temperature.
Anhydrous Conditions Ensure all reagents and solvents are strictly anhydrous. Water can act as a proton source, facilitating the reprotonation of the enolate intermediate.[4]
Limit Reaction Time Monitor the reaction closely and quench it as soon as it reaches completion to minimize the time the product is exposed to conditions that may cause racemization.
Question 2: My reaction is producing a significant amount of a polar, water-soluble byproduct. What is it and how can I avoid its formation?

Answer:

The likely byproduct is the ring-opened hydroxy diacid or its salt, resulting from the hydrolysis of either the lactone or the methyl ester. Both ester functionalities are susceptible to cleavage under aqueous acidic or basic conditions.[5][6][7]

Mechanism of Hydrolysis (Base-Catalyzed):

Under basic conditions (saponification), a hydroxide ion attacks the carbonyl carbon of either the lactone or the methyl ester. This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond and opening the lactone ring or releasing methanol.[5] This process is generally irreversible as the resulting carboxylate is deprotonated.[7]

Strategies for Minimizing Hydrolysis:

StrategyRationale
Use Anhydrous Solvents and Reagents The most critical factor is the exclusion of water from your reaction. Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.
Inert Atmosphere Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Careful Workup If an aqueous workup is necessary, perform it quickly at low temperatures (0-5 °C). Use a saturated brine solution for washing to reduce the solubility of organic compounds in the aqueous layer.
Avoid Strong Acids/Bases If possible, use non-aqueous reaction conditions. If an acid or base is required, consider alternatives to aqueous systems, such as organic-soluble acids or bases.[8]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Both Racemization and Hydrolysis

This protocol provides a general framework for a reaction involving this compound where a non-nucleophilic base is used.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, distilled from sodium/benzophenone)

  • Non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Electrophile

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (chilled)

  • Saturated aqueous sodium chloride (brine) solution (chilled)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Assemble the reaction glassware and dry it thoroughly in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: To the reaction flask, add this compound and dissolve it in the anhydrous solvent.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add the non-nucleophilic base (e.g., 1.05 equivalents of LDA solution) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes to allow for complete enolate formation.

  • Electrophile Addition: Add the electrophile dropwise, ensuring the temperature remains at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of pre-chilled saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with chilled water and then chilled brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to check for byproducts?

  • Chiral HPLC or Chiral GC: These are the most definitive methods for determining the enantiomeric excess (ee) and detecting the presence of the (R)-enantiomer.[9][10][11]

  • ¹H NMR Spectroscopy: While not able to distinguish between enantiomers directly, NMR can be used to detect the ring-opened hydrolyzed byproduct. The appearance of a new hydroxyl (-OH) proton signal and changes in the chemical shifts of the aliphatic protons would be indicative of hydrolysis.

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying both the hydrolyzed byproduct and any other unexpected side products by their mass.

Q2: How should I store this compound? Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer to minimize degradation from atmospheric moisture and to slow down any potential decomposition pathways.

Q3: Can I repurify my product if racemization or hydrolysis has occurred?

  • Hydrolyzed Byproduct: The hydrolyzed product is significantly more polar. It can often be removed from the desired product by column chromatography on silica gel.

  • Racemic Mixture: Separating a racemic mixture back into its pure enantiomers is a significant challenge and often requires preparative chiral chromatography, which can be costly and time-consuming. Therefore, prevention of racemization is far more effective than attempting to correct it after the fact.

References

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • Loza, V. V., Vostrikov, N. S., & Miftakhov, M. S. (2008). Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. Russian Journal of Organic Chemistry, 44(12), 1804–1806. [Link]

  • Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chemistry LibreTexts. (2021). 8.8: Chemistry of Esters. [Link]

  • Chakraborty, B., et al. (2019). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Revista Boliviana de Química, 36(1), 28-35. [Link]

  • Kumar, V. P., & Maddess, M. L. (2012). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. Organic letters, 14(1), 196–199. [Link]

  • Mohammed, H. H., & Naguib, A. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7233. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Agilent Technologies, Inc. (2011). Analysis of lactones for their optical purity. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of organic chemistry, 78(13), 6426–6437. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. The Journal of organic chemistry, 78(13), 6438–6448. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • MDPI. Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Derivatives. [Link]

  • Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. [Link]

  • Florida Atlantic University. Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Organic Chemistry. (2023). Epimerization and Carbonyl Migration of Carbohydrates. [Link]

Sources

addressing racemization of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate under specific reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

An enantiomerically pure starting material is the cornerstone of many stereoselective syntheses in the pharmaceutical industry. The chiral lactone, (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, is a valuable building block, but its stereochemical integrity can be compromised under various reaction conditions, leading to racemization. This loss of optical purity can have significant downstream consequences, impacting the efficacy and safety of the final active pharmaceutical ingredient.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the racemization of this key intermediate. As Senior Application Scientists, we aim to explain the causality behind these experimental challenges and offer field-proven solutions to maintain the chiral integrity of your material.

The Core Mechanism: Why Racemization Occurs

The primary driver for the racemization of this compound is the presence of an acidic proton at the chiral center (the α-carbon, C2). Under basic or, to a lesser extent, acidic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate.[1][2] Once this planar intermediate is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the planar enolate, leading to the formation of both the original (S)-enantiomer and the undesired (R)-enantiomer, ultimately resulting in a racemic mixture.[2][3]

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: I've observed a significant drop in the enantiomeric excess (e.e.) of my this compound after my reaction. What is the most likely cause?

The most probable cause is the formation of an enolate at the chiral C2 position, which is facilitated by the presence of a base.[1][4] Even weak bases can catalyze this process, especially at elevated temperatures or over long reaction times. The α-proton is particularly acidic due to the electron-withdrawing effects of both the lactone's carbonyl group and the methyl ester group.

Q2: My reaction is supposed to be run under basic conditions. How do I choose a base that minimizes racemization?

The choice of base is critical. Strong, sterically hindered, non-nucleophilic bases are often preferred for reactions involving sensitive chiral centers, although their use requires careful temperature control. For other applications, the key is to use the weakest base that can effectively promote the desired reaction. Consider the following:

  • Strong Bases (e.g., LDA, NaH): These will rapidly and completely form the enolate.[5] While this seems counterintuitive, irreversible enolate formation at very low temperatures (e.g., -78 °C) followed by the addition of an electrophile can sometimes prevent racemization by avoiding an equilibrium between the starting material and the enolate.[5]

  • Weaker Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Carbonates): These are less likely to cause rapid racemization and are often used when milder conditions are sufficient. However, prolonged exposure, especially at higher temperatures, can still lead to significant loss of enantiopurity.[6]

Q3: How does the choice of solvent affect the rate of racemization?

Solvents play a crucial role in stabilizing the transition states involved in racemization.[]

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can accelerate racemization. They can facilitate both acid- and base-catalyzed enolization and can stabilize the charged enolate intermediate through hydrogen bonding, lowering the energy barrier for its formation.[8][9]

  • Aprotic Polar Solvents (e.g., THF, DMF, Acetonitrile): These are generally a better choice. They can dissolve the necessary reagents but are less effective at stabilizing the enolate intermediate compared to protic solvents.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexanes): These are often the best choice for minimizing racemization, provided the reagents have sufficient solubility. They do little to stabilize the charged intermediates required for racemization.

Q4: What is the impact of reaction temperature and time on chiral purity?

Temperature is a critical factor influencing the rate of racemization.[] Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation sequence.[] Therefore, it is almost always beneficial to run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Similarly, minimizing the reaction time reduces the period during which the chiral center is exposed to conditions that promote racemization.

Q5: How can I accurately monitor the enantiomeric excess (e.e.) of my compound during and after the reaction?

The most reliable method for determining the e.e. is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. Gas Chromatography (GC) with a chiral column can also be used. It is advisable to develop a validated chiral separation method before starting your experiments to allow for in-process checks and final product analysis.

Troubleshooting Guide

This table provides a summary of common issues, their probable causes, and recommended solutions to mitigate the racemization of this compound.

Problem Observed Probable Cause(s) Recommended Solutions & Preventative Measures
Complete or near-complete racemization (e.e. ~0%) • Use of a strong base (e.g., NaOH, NaOMe) in a protic solvent (e.g., MeOH) at room temperature or above.• Prolonged heating in the presence of acid or base.• Switch to a weaker base (e.g., K₂CO₃, DIPEA).• Change to an aprotic solvent (e.g., THF, Toluene).• Run the reaction at a significantly lower temperature (e.g., 0 °C or -20 °C).• Reduce reaction time.
Moderate loss of e.e. (e.g., drops from 99% to 85%) • Reaction temperature is too high.• Reaction time is excessively long.• Use of a moderately strong base (e.g., TEA) for an extended period.• Lower the reaction temperature by 10-20 °C.• Monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed.• Consider a more sterically hindered base like DIPEA instead of TEA.
Racemization observed during aqueous work-up • The aqueous quench or extraction solution is too basic or acidic.• Prolonged contact time with aqueous acidic/basic layers.• Use a buffered quench solution (e.g., saturated NH₄Cl for basic reactions).• Neutralize the reaction mixture to pH ~7 before extraction.• Minimize the time the product spends in the aqueous phase; perform extractions quickly.
Inconsistent e.e. values between batches • Poor control over reaction temperature.• Inconsistent reaction times.• Variation in the quality or stoichiometry of the base.• Use a cryostat or a well-controlled cooling bath for precise temperature management.• Standardize the reaction time based on kinetic monitoring.• Use a freshly opened or titrated base for each reaction.

Experimental Protocols

Protocol 1: General Procedure to Minimize Racemization During a Base-Mediated Reaction

This protocol provides a framework for a generic alkylation reaction, emphasizing the steps crucial for maintaining stereochemical integrity.

Workflow_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_1 1. Dry Glassware & Solvent (Ensure anhydrous conditions) prep_2 2. Inert Atmosphere (Purge with N₂ or Ar) prep_1->prep_2 react_1 3. Dissolve Substrate (S)-ester in aprotic solvent (e.g., THF) prep_2->react_1 react_2 4. Cool Reaction (e.g., -78 °C, dry ice/acetone bath) react_1->react_2 react_3 5. Add Base Slowly (e.g., LDA dropwise via syringe) react_2->react_3 react_4 6. Add Electrophile (After brief stirring, add alkyl halide) react_3->react_4 react_5 7. Monitor Reaction (TLC or LC-MS at low temp) react_4->react_5 workup_1 8. Quench Reaction (Add saturated NH₄Cl solution at low temp) react_5->workup_1 workup_2 9. Extract & Dry (e.g., with EtOAc, dry over Na₂SO₄) workup_1->workup_2 workup_3 10. Purify Product (e.g., Column Chromatography) workup_2->workup_3 analysis 11. Analyze e.e. (Chiral HPLC/SFC) workup_3->analysis

Caption: Workflow for maintaining chiral integrity in a base-mediated reaction.

  • Preparation: Assemble oven-dried glassware under an inert atmosphere (Nitrogen or Argon). Use anhydrous aprotic solvent (e.g., THF, freshly distilled from sodium/benzophenone).

  • Reaction Setup: Dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath) before adding any base.

  • Base Addition: Slowly add the base (e.g., LDA, 1.05 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: After a short stirring period (5-15 min), add the electrophile. Let the reaction proceed at the low temperature.

  • Monitoring: Monitor the reaction's progress using TLC or by quenching small aliquots for LC-MS analysis.

  • Quenching: Once the reaction is complete, quench it at the low temperature by slowly adding a pre-cooled, weakly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Proceed with standard aqueous work-up and extraction using an organic solvent (e.g., ethyl acetate). Perform extractions promptly to minimize contact time with the aqueous layer.

  • Purification and Analysis: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product if necessary. Analyze the final product's enantiomeric excess using a validated chiral HPLC or SFC method.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
  • Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.

  • Mobile Phase Screening: Prepare a stock solution of the racemic methyl 5-oxotetrahydrofuran-2-carboxylate. Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, to find a composition that provides baseline separation of the two enantiomers.

  • Method Optimization: Optimize the mobile phase composition and flow rate to achieve good resolution (Rs > 1.5) in a reasonable analysis time.

  • Sample Preparation: Accurately weigh and dissolve a sample of your reaction product in the mobile phase to a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the racemic standard to confirm the retention times of the (R) and (S) enantiomers.

    • Inject the sample from your experiment.

    • Integrate the peak areas for both enantiomers.

  • Calculation: Calculate the enantiomeric excess using the following formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

References

  • Hughes, D. L. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 457-466.
  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10435-10451.
  • Chemistry LibreTexts. (2021). 19.
  • Master Organic Chemistry. (2022).
  • ResearchGate. (n.d.).
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  • AK Lectures. (2016).
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  • Sudo, A., et al. (2002). Enantioselective Enol Lactone Synthesis under Double Catalytic Conditions. Organic Letters, 4(15), 2581-2583.
  • ResearchGate. (n.d.).
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  • Weinstain, R., et al. (2019). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 5(2), 250-259.
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  • Master Organic Chemistry. (2012).
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  • Chen, S., et al. (2020). Liquid-Phase Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over Co/Mn/Br Catalyst. Industrial & Engineering Chemistry Research, 59(29), 13031-13041.
  • Dr. B. (2024).
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  • COP Bela. (n.d.). Pharmaceutical Organic Chemistry-II (BP401T).
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impact of solvent choice on the stereochemical outcome of reactions

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Solvent Selection for Stereochemical Control >

Welcome to the technical support center for stereochemical control. As chemists dedicated to synthesizing complex molecules with precise three-dimensional architectures, we understand that achieving the desired stereochemical outcome is paramount. Often, the choice of solvent is a critically underestimated parameter that can dramatically influence the stereoselectivity of a reaction.[1][2] This guide is designed to provide you, our fellow researchers and drug development professionals, with both foundational knowledge and actionable troubleshooting advice to harness the power of the solvent in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of how solvents influence stereochemistry.

Q1: How do different solvent classes (polar protic, polar aprotic, nonpolar) affect the stereochemical outcome of nucleophilic substitution reactions (SN1 vs. SN2)?

A1: The solvent's ability to stabilize intermediates and solvate reactants is key.

  • SN1 Reactions: These reactions proceed through a planar carbocation intermediate. Polar protic solvents (e.g., water, ethanol, methanol) are highly effective at stabilizing this charged intermediate through strong dipole-dipole interactions and hydrogen bonding.[3] This stabilization lowers the activation energy for carbocation formation. Furthermore, these solvents solvate both the carbocation and the leaving group, promoting the reaction.[3] The planar carbocation can be attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of enantiomers.

  • SN2 Reactions: These reactions involve a backside attack by the nucleophile in a single, concerted step.[4] This mechanism is favored by polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile).[4][5] While these solvents have strong dipoles to dissolve the reactants, they cannot form hydrogen bonds.[5] They solvate the cation but leave the anion (the nucleophile) relatively "naked" and highly reactive. This enhanced nucleophilicity promotes the SN2 pathway, which results in a complete inversion of stereochemistry at the reaction center.[4]

Q2: My Diels-Alder reaction is giving a poor endo/exo ratio. How can solvent polarity influence this diastereoselectivity?

A2: The endo/exo selectivity in a Diels-Alder reaction is often governed by secondary orbital interactions, which are stabilizing interactions between the developing π-system of the diene and the substituent on the dienophile.

  • Nonpolar Solvents: In nonpolar solvents (e.g., hexane, toluene), these subtle secondary orbital interactions are more pronounced, often leading to a higher preference for the endo product, as predicted by the Alder-endo rule.

  • Polar Solvents: Polar solvents can significantly alter this ratio. Increased solvent polarity can stabilize the more polar transition state, which may favor either the endo or exo product depending on the specific substrates.[6] In some cases, polar solvents, particularly water, can enhance the endo selectivity through effects like hydrophobic packing, which forces the nonpolar reactants together and accentuates the transition state interactions.[7] However, for polar Diels-Alder reactions involving significant charge separation in the transition state, polar solvents can sometimes favor the exo product by better solvating a more linear, less compact transition state.[6][8] Therefore, screening a range of solvents from nonpolar to polar is a crucial step in optimizing the diastereoselectivity of a Diels-Alder reaction.[8]

Q3: I'm working on an enantioselective reaction using a chiral catalyst. How can the solvent mediate the stereochemical induction?

A3: In asymmetric catalysis, the solvent is far from an inert medium; it is an active participant in creating the chiral environment.[1][9]

  • Catalyst-Solvent Interactions: The solvent can interact with the chiral catalyst through hydrogen bonding, dipole-dipole forces, or other electrostatic interactions. These interactions can alter the catalyst's conformation, effectively locking it into a more rigid and more selective state.[1]

  • Substrate Solvation: The solvent also solvates the substrates, influencing how they approach the catalyst's active site. A well-chosen solvent can help pre-organize the substrate for a selective reaction.

  • Chiral Solvents: In some advanced applications, a chiral solvent can itself be the source of stereochemical induction or can work in concert with a chiral catalyst.[10][11] This creates a "matched/mismatched" effect, where one enantiomer of the solvent enhances the selectivity of a catalyst enantiomer, while the other diminishes it.[11]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental problems related to poor stereochemical outcomes.

Problem 1: My reaction is producing a racemic mixture when I expect a single enantiomer.

  • Possible Cause: You may be inadvertently promoting an SN1-type mechanism over an SN2 or other stereospecific pathway. This is common if your substrate is prone to forming a stable carbocation (e.g., secondary or tertiary alkyl halide) and your solvent is polar protic.

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: Change the solvent from a protic one (like methanol or ethanol) to a polar aprotic one (like THF, acetonitrile, or DMF).[5] This will disfavor carbocation formation and enhance the nucleophilicity of your nucleophile, promoting an SN2 pathway with inversion of configuration.[5]

    • Lower the Temperature: SN1 reactions often have a higher activation energy than SN2 reactions. Lowering the reaction temperature can favor the lower-energy pathway, which may be the more stereoselective one.

    • Increase Nucleophile Concentration: The rate of an SN2 reaction is dependent on the nucleophile concentration, whereas the SN1 rate is not. A higher concentration of a strong nucleophile can help outcompete any background SN1 process.

Problem 2: The diastereoselectivity of my reaction has changed unexpectedly upon scale-up.

  • Possible Cause: Localized heating or cooling and mixing inefficiencies during scale-up can lead to different effective reaction conditions than in a small-scale trial. Solvents play a role in heat dissipation. Also, if a reaction is sensitive to concentration, slight changes in solvent volume during scale-up can have an impact.

  • Troubleshooting Steps:

    • Review Heat Transfer: Ensure that the heating and cooling of your larger-scale reaction are uniform and well-controlled. A solvent with a higher boiling point and good heat capacity may provide more stable thermal conditions.

    • Check Solvent Purity and Water Content: Ensure the solvent used for the scale-up is from the same source and has the same purity specifications (especially water content) as the small-scale experiment. Trace amounts of water in an otherwise aprotic solvent can introduce protic characteristics.

    • Perform a Solvent Screen at the New Scale: It may be necessary to re-optimize the solvent choice at the intended scale of the reaction.

Problem 3: I am not achieving the high enantiomeric excess (e.e.) reported in the literature for my organocatalyzed reaction.

  • Possible Cause: The effectiveness of many organocatalysts, particularly those relying on hydrogen bonding (like proline or thiourea derivatives), is exquisitely sensitive to the solvent environment.[12]

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Trace water can compete for hydrogen bonding sites on the catalyst, disrupting the organized transition state assembly required for high enantioselectivity.

    • Solvent Screening: The literature procedure may use a specific solvent for a reason. However, if that is not working, a screen is necessary. Test a range of solvents with varying polarities and hydrogen bonding capabilities. Sometimes a less intuitive, nonpolar solvent like toluene or even a chlorinated solvent can provide the best chiral pocket.[13]

    • Consider Additives: In some cases, small amounts of additives (like water or an acid/base) can have a profound, positive effect on enantioselectivity in a given solvent by influencing the catalyst's aggregation state or protonation state.

Data & Protocols

Table 1: Solvent Properties and Their General Impact on Stereoselectivity

To make informed decisions, it is crucial to understand the key physical properties of solvents. The dielectric constant (ε) is a measure of a solvent's ability to separate charges, while the ET(30) value is an empirical scale of polarity based on the solvatochromic shift of a specific dye.[14][15][16]

SolventClassDielectric Constant (ε) at 20°C[17][18][19]ET(30) [kcal/mol][16]Typical Stereochemical Influence
HexaneNonpolar1.931.0Favors concerted, less polar transition states (e.g., higher endo selectivity in some Diels-Alder reactions).
TolueneNonpolar, Aromatic2.433.9Similar to hexane but π-stacking can influence transition state geometry.
Diethyl EtherPolar Aprotic4.334.5Weakly coordinating; often a good starting point for screening.
Tetrahydrofuran (THF)Polar Aprotic7.637.4More polar than ether; good for SN2 reactions. Can coordinate to metal catalysts.
Dichloromethane (DCM)Polar Aprotic9.140.7A versatile, weakly coordinating polar aprotic solvent.
AcetonePolar Aprotic2142.2Favors SN2 reactions by solvating cations well, leaving anions reactive.[5]
Acetonitrile (MeCN)Polar Aprotic37.545.6Highly polar; strongly favors SN2 pathways.[5]
Dimethylformamide (DMF)Polar Aprotic3743.8High boiling point polar aprotic solvent, excellent for SN2.
Dimethyl Sulfoxide (DMSO)Polar Aprotic4945.1Very high polarity and boiling point; strongly promotes SN2 and E2 reactions.[20]
EthanolPolar Protic2551.9Stabilizes carbocations and other charged intermediates via H-bonding, favoring SN1.[3]
MethanolPolar Protic3355.4More polar than ethanol; stronger stabilization of ionic intermediates.
WaterPolar Protic8063.1Highest polarity; strongly favors SN1 and can promote Diels-Alder reactions via hydrophobic effects.[7]
Experimental Protocol: Solvent Screening for Stereoselectivity Optimization

This protocol provides a systematic approach to identify the optimal solvent for a new stereoselective reaction.

Objective: To determine the effect of solvent choice on the stereochemical outcome (e.g., enantiomeric excess or diastereomeric ratio) of a reaction.

Methodology:

  • Solvent Selection: Choose a diverse set of 6-8 solvents based on the data in Table 1. Ensure you have representatives from nonpolar, polar aprotic, and polar protic classes. All solvents must be of high purity and anhydrous, if required by the reaction chemistry.

  • Reaction Setup:

    • Set up a parallel array of reaction vials or tubes, each containing a stir bar.

    • To each vial, add the starting materials and catalyst (if any) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the same volume of each respective solvent to each vial, ensuring the final concentration of the limiting reagent is identical across all experiments.

  • Execution:

    • Place all vials in a temperature-controlled reaction block or bath to ensure identical thermal conditions.

    • Run all reactions for the same amount of time. It is advisable to take time-point samples to monitor reaction conversion and ensure comparisons are made at similar levels of conversion.

  • Workup and Analysis:

    • Quench all reactions simultaneously and perform an identical workup procedure for each.

    • Isolate the product from each reaction.

    • Determine the stereochemical outcome for each sample using an appropriate analytical technique (e.g., chiral HPLC, chiral GC, or NMR spectroscopy for diastereomers).

  • Data Interpretation:

    • Create a table comparing the solvent, reaction conversion, and stereochemical outcome (e.g., % e.e. or d.r.).

    • Identify the solvent(s) that provide the best stereoselectivity. Further optimization of temperature or concentration can be performed in the lead solvent(s).

Visualizing Solvent Effects

Diagrams can help clarify the abstract concepts of solvent-reactant interactions.

Diagram 1: Solvent Influence on Nucleophilic Substitution Pathways

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway cluster_solvents SN1_start R-X SN1_TS1 Transition State 1 (Charge Separation) SN1_start->SN1_TS1 SN1_int Planar Carbocation (R+) SN1_TS1->SN1_int SN1_TS2 Transition State 2 (Nucleophilic Attack) SN1_int->SN1_TS2 SN1_prod Racemic Product (R-Nu + S-Nu) SN1_TS2->SN1_prod SN2_start R-X SN2_TS Pentavalent Transition State SN2_start->SN2_TS SN2_prod Inverted Product (S-Nu) SN2_TS->SN2_prod protic Polar Protic (e.g., EtOH, H2O) protic->SN1_int Stabilizes Carbocation aprotic Polar Aprotic (e.g., DMSO, MeCN) aprotic->SN2_TS Enhances Nucleophile G cluster_enantio Enantioselective Issue cluster_diastereo Diastereoselective Issue start Problem: Poor Stereoselectivity q1 Is the reaction enantioselective or diastereoselective? start->q1 en_check1 Check for S_N1 character. Is substrate 2°/3°? q1->en_check1 Enantio di_check1 Is it a cycloaddition (e.g., Diels-Alder)? q1->di_check1 Diastereo en_sol1 Switch to Polar Aprotic (e.g., THF, DMF) en_check1->en_sol1 Yes en_check2 Is it an asymmetric catalysis reaction? en_check1->en_check2 No end Re-analyze Stereochemical Outcome en_sol1->end en_sol2 Screen diverse solvents. Ensure anhydrous conditions. en_check2->en_sol2 en_sol2->end di_sol1 Screen nonpolar (Toluene) vs. polar (MeCN, H2O) di_check1->di_sol1 Yes di_check2 Is it an acyclic addition reaction? di_check1->di_check2 No di_sol1->end di_sol2 Consider solvent's ability to chelate or H-bond. di_check2->di_sol2 di_sol2->end

Caption: A logical workflow for troubleshooting poor stereoselectivity.

References

  • Solvent effects on stereoselectivity: More than just an environment. (2009). Royal Society of Chemistry. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009). ResearchGate. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). National Institutes of Health (NIH). [Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. (2019). ACS Publications. [Link]

  • 7.5: SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]

  • Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. (2015). Royal Society of Chemistry. [Link]

  • Impact of solvent choice on the stereochemistry of Wittig Reaction Products. (2021). Reddit. [Link]

  • The Correlation of Solvent Effects on the Stereoselectivities of Diels-Alder Reactions by Means of Linear Free Energy Relationships. A New Empirical Measure of Solvent Polarity. (1979). ACS Publications. [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. (2020). National Institutes of Health (NIH). [Link]

  • Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. (2021). MDPI. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]

  • Stereochemistry of the Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • SOLVENT EFFECTS IN THE DIELS ALDER REACTION. University of the Pacific. [Link]

  • Solvation Effects in Organic Chemistry. (2022). ACS Publications. [Link]

  • A Thermodynamic Analysis of the π* and ET(30) Polarity Scales. (2001). ACS Publications. [Link]

  • The effect of polarity and hydrogen bonding on the electronic and vibrational structure of the salicylate anion in acetonitrile and water. (2024). Royal Society of Chemistry. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). MDPI. [Link]

  • Sn1 and Sn2 solvents effects. (2013). YouTube. [Link]

  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021). OSTI.GOV. [Link]

  • Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Alkynyl 8-Methylenenaphthalen-2(8H)-ones. (2024). ACS Publications. [Link]

  • A Chiral Solvent Effect in Asymmetric Organocatalysis. (2010). ResearchGate. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions?. (2023). Quora. [Link]

  • Dielectric constants and dipole moment of seven solvents. ResearchGate. [Link]

  • Understanding the mechanism of polar Diels–Alder reactions. (2006). ResearchGate. [Link]

  • Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants. (2021). ResearchGate. [Link]

  • Solvent Effects on Hydrogen Bonds-A Theoretical Study. (2001). ResearchGate. [Link]

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2022). MDPI. [Link]

  • Dissecting Solvent Effects on Hydrogen Bonding. (2022). National Institutes of Health (NIH). [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. (2005). Beijing Institute of Technology. [Link]

  • Table of dielectric constants of pure liquids. (1951). National Bureau of Standards. [Link]

  • Qualitative Comparisons of Dielectric Constants of Organic Solvents. (2019). Chemistry Stack Exchange. [Link]

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA. [Link]

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Technical Support Center: Isolation of Pure (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the work-up and purification of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this chiral molecule. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound, and how does it influence the work-up procedure?

The most common laboratory synthesis starts from L-glutamic acid.[1][2] This involves a diazotization reaction followed by intramolecular cyclization. The initial product is the corresponding carboxylic acid, (S)-5-oxotetrahydrofuran-2-carboxylic acid, which is then esterified to the methyl ester.

The work-up is critical because the reaction mixture is aqueous and contains inorganic salts and potential side products. A typical procedure involves removal of water under reduced pressure, followed by extraction with an organic solvent like ethyl acetate to isolate the crude lactone acid.[1][2] Subsequent esterification introduces new reagents and potential impurities that must be removed.

Q2: What are the most common impurities I should expect, and how can I detect them?

Common impurities can include:

  • Unreacted L-glutamic acid: Highly polar and usually removed during the initial aqueous work-up.

  • The intermediate carboxylic acid: (S)-5-oxotetrahydrofuran-2-carboxylic acid, if the esterification is incomplete.

  • The wrong enantiomer: (R)-methyl 5-oxotetrahydrofuran-2-carboxylate, if there is any racemization during the synthesis or work-up.

  • Solvent residues: From the extraction and purification steps.

  • Byproducts from the diazotization reaction.

Analytical Methods for Purity Assessment:

Analytical TechniquePurposeKey Observations
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Look for characteristic peaks of the desired product and the absence of signals from starting materials or byproducts.
Chiral HPLC Determination of enantiomeric excess (e.e.).[3]Separation of (S) and (R) enantiomers into two distinct peaks. The area under the peaks is used to calculate the e.e.
Mass Spectrometry (MS) Confirmation of molecular weight.Detection of the molecular ion peak corresponding to the product.
Gas Chromatography (GC) Detection of residual solvents.Quantification of volatile organic compounds.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of Crude Product After Extraction

Symptoms:

  • Significantly lower mass of the crude product than theoretically expected.

  • Aqueous layer still shows the presence of the product by TLC or other analytical methods.

Possible Causes & Solutions:

  • Incomplete Extraction: The lactone has some water solubility.

    • Solution: Perform multiple extractions (at least 3-5) with a suitable organic solvent like ethyl acetate or dichloromethane.[4] Pooling the organic layers will maximize the recovery.

  • Emulsion Formation: The presence of salts and other polar species can lead to the formation of a stable emulsion between the aqueous and organic layers.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Centrifugation can also be effective for small-scale extractions.

  • Product Hydrolysis: The lactone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Solution: Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. Avoid prolonged exposure to strong acids or bases.

Problem 2: Difficulty in Removing the Carboxylic Acid Intermediate

Symptoms:

  • NMR spectrum shows the presence of both the methyl ester and the carboxylic acid.

  • TLC analysis shows a more polar spot corresponding to the acid.

Possible Causes & Solutions:

  • Incomplete Esterification: The reaction may not have gone to completion.

    • Solution: Drive the reaction to completion by using an excess of methanol, extending the reaction time, or using a more effective acid catalyst.

  • Ineffective Purification: The carboxylic acid can be difficult to separate from the ester by standard silica gel chromatography due to similar polarities.

    • Solution 1: Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The desired ester will remain in the organic layer. Subsequently, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Solution 2: Ion-Exchange Chromatography: Use a basic ion-exchange resin to selectively retain the carboxylic acid impurity.[5]

Detailed Experimental Protocols

Protocol 1: Work-up and Extraction of Crude (S)-5-oxotetrahydrofuran-2-carboxylic acid

This protocol is adapted from the synthesis starting from L-glutamic acid.[1][2]

  • Reaction Quenching & Solvent Removal: After the diazotization reaction is complete, carefully quench any excess nitrous acid. Concentrate the aqueous reaction mixture under reduced pressure at a temperature below 50°C to obtain a viscous oily residue.[1][2]

  • Extraction:

    • Dissolve the oily residue in a minimal amount of water.

    • Transfer the aqueous solution to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 g scale reaction).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude (S)-5-oxotetrahydrofuran-2-carboxylic acid as a light yellow oil.[1]

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Column Preparation:

    • Select a suitable size flash chromatography column and pack it with silica gel using a slurry method with the chosen eluent system.

  • Sample Loading:

    • Dissolve the crude methyl ester in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Dry the silica-adsorbed sample and load it onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., cyclohexane/ethyl acetate 9:1) and gradually increase the polarity.[6]

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the pure this compound.

Visualizing the Workflow

Diagram 1: General Work-up and Purification Workflow

Work-up and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Reaction Mixture (Aqueous) evaporation Vacuum Evaporation (<50°C) start->evaporation Remove Water extraction Liquid-Liquid Extraction (e.g., EtOAc) evaporation->extraction Isolate Crude Product drying Drying (Na2SO4) extraction->drying Remove Water from Organic Phase concentration Concentration drying->concentration chromatography Flash Column Chromatography concentration->chromatography Purify Crude Product final_product Pure (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate chromatography->final_product

Caption: Workflow for the isolation and purification of the target molecule.

Diagram 2: Troubleshooting Logic for Low Purity

Troubleshooting Low Purity cluster_impurities cluster_solutions start Low Purity Detected (e.g., by NMR, HPLC) impurity_id Identify Impurity start->impurity_id acid Carboxylic Acid impurity_id->acid Acidic proton in NMR enantiomer (R)-enantiomer impurity_id->enantiomer Peak in Chiral HPLC starting_material Starting Material impurity_id->starting_material Characteristic signals in NMR acid_wash Acid-Base Wash acid->acid_wash chiral_sep Chiral Chromatography enantiomer->chiral_sep re_chrom Re-chromatography starting_material->re_chrom

Caption: Decision tree for troubleshooting low purity issues.

References

  • Xuan, D. D. (2021). General procedure for the synthesis of (S)-5-oxo-2-tetrahydrofuran carboxylic acid from L-glutamic acid. Letters in Organic Chemistry, 18(1), 58-65.
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing gamma-lactones.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Barmettler, P., et al. (2008). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (36), 4339-4341. Available at: [Link]

  • Chakraborty, B., et al. (2012). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 51B(8), 1180-1184.
  • Wnuk, M., et al. (2021). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. Molecules, 26(16), 4987. Available at: [Link]

  • Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. Available at: [Link]

  • Patsnap Synapse. (n.d.). Troubleshooting Guide for Common Recombinant Protein Problems. Retrieved from [Link]

  • Google Patents. (n.d.). Enantiomeric Separation Method of 5-methyltetrahydrofolic Acid.
  • Christie, W. W. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (n.d.). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2017, March 3). 5-Oxo-2-tetrahydrofurancarboxylic acid (butyrolacton-5-carboxylic acid) from glutamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Lactone purification method.
  • PubMed. (n.d.). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • PubMed. (n.d.). Formation of gamma-lactones through CAN-mediated oxidative cleavage of hemiketals. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development: Enantio Selective Eextraction in Chiral Separation. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10433-10451. Available at: [Link]

  • MDPI. (n.d.). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Retrieved from [Link]

  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Validation & Comparative

chiral HPLC analysis of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate for enantiomeric excess determination

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules. (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a valuable chiral building block in the synthesis of various pharmaceuticals and natural products, is no exception. Its stereochemical purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, alongside alternative analytical techniques, supported by experimental insights and data.

The Primacy of Chiral HPLC in Enantiomeric Purity Assessment

Chiral HPLC stands as the gold standard for the enantioselective analysis of a vast array of chiral compounds, including cyclic esters like methyl 5-oxotetrahydrofuran-2-carboxylate.[1] The technique's strength lies in its ability to directly separate enantiomers by employing a chiral stationary phase (CSP). The fundamental principle of chiral separation via HPLC involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[2] The differing stabilities of these complexes lead to different retention times, enabling their separation and quantification.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral molecules and are a logical starting point for method development for our target analyte.[3]

Proposed Chiral HPLC Method Development

dot

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Experimental Protocol: Chiral HPLC

Objective: To develop a chiral HPLC method for the determination of the enantiomeric excess of this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Materials:

  • This compound sample

  • Racemic methyl 5-oxotetrahydrofuran-2-carboxylate standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral Column: A polysaccharide-based column is recommended as a starting point. Columns such as Daicel CHIRALPAK® AD-H or Phenomenex Lux® Cellulose-1 have shown broad applicability for similar compounds.[4][5]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A typical starting composition is 90:10 (v/v) n-hexane:IPA. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic standard at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare a sample solution of the (S)-enantiomer at a similar concentration.

  • Chromatographic Conditions (Starting Point):

    • Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, detection at lower wavelengths is necessary).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.

    • Inject the sample of this compound.

  • Calculation of Enantiomeric Excess (% ee):

    • Integrate the peak areas of the two enantiomers in the chromatogram.

    • Calculate the % ee using the following formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Method Optimization: If the initial conditions do not provide adequate separation (resolution < 1.5), consider the following adjustments:

  • Mobile Phase Composition: Vary the percentage of isopropanol. Decreasing the alcohol content generally increases retention and can improve resolution, while increasing it will decrease retention times.

  • Alcohol Modifier: Substitute isopropanol with other alcohols like ethanol, which can alter the selectivity.

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.[2]

Comparative Analysis of Alternative Methods

While chiral HPLC is a powerful tool, other techniques can also be employed for the determination of enantiomeric excess, each with its own set of advantages and limitations.

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Sources

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical quality control. The biological activities of enantiomers can vary dramatically, with one enantiomer offering therapeutic benefits while the other may be inactive or even harmful. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for quantifying the enantiomeric excess of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a key chiral building block in the synthesis of various bioactive molecules.

As a senior application scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the mechanistic underpinnings of each technique, providing the causal logic behind experimental choices. This approach is designed to empower researchers to not only apply these methods but also to adapt and troubleshoot them effectively.

The Challenge of Enantiomeric Discrimination by NMR

Enantiomers, by their nature, are chemically identical in an achiral environment, rendering their NMR spectra indistinguishable.[1] To overcome this, we must introduce an external source of chirality to create diastereomeric interactions, which do exhibit distinct NMR signatures.[1] The primary NMR-based strategies to achieve this fall into three main categories:

  • Chiral Derivatizing Agents (CDAs): These agents covalently bind to the analyte, converting the enantiomeric pair into a mixture of diastereomers.[2][3]

  • Chiral Solvating Agents (CSAs): These agents form non-covalent, transient diastereomeric complexes with the analyte.[4][5]

  • Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes act as chiral Lewis acids, inducing significant chemical shift separation between the signals of the two enantiomers.[6][7]

This guide will compare these three methodologies for the specific application to this compound, a molecule featuring both a lactone and a methyl ester functional group that can serve as interaction sites.

Method 1: Chiral Derivatizing Agents (CDAs) - The Covalent Approach

The use of CDAs is a robust and long-standing method for determining enantiomeric excess. The covalent bond formation leads to stable diastereomers with significant and easily quantifiable differences in their NMR spectra.[3][8]

Principle of Operation

A chiral derivatizing agent, itself enantiomerically pure, reacts with both enantiomers of the analyte to form a new pair of diastereomers.[3] These diastereomers have different physical properties and, crucially, distinct NMR spectra. The integration of the non-overlapping signals from each diastereomer allows for the direct calculation of the enantiomeric ratio.

For an analyte like methyl 5-oxotetrahydrofuran-2-carboxylate, the ester functionality is not directly reactive. Therefore, a preliminary hydrolysis of the methyl ester to the corresponding carboxylic acid, (S)-5-oxotetrahydrofuran-2-carboxylic acid, is necessary. This carboxylic acid can then be derivatized.

Recommended CDA: (R)-(-)-1-(1-Naphthyl)ethylamine

While Mosher's acid is a classic choice for chiral alcohols, for carboxylic acids, chiral amines such as (R)-(-)-1-(1-Naphthyl)ethylamine are excellent derivatizing agents, forming stable diastereomeric amides.

Experimental Workflow & Protocol

CDA_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_derivatization Step 2: Derivatization cluster_analysis Step 3: NMR Analysis Analyte This compound Hydrolysis LiOH, THF/H₂O Analyte->Hydrolysis CarboxylicAcid (S)-5-oxotetrahydrofuran-2-carboxylic acid Hydrolysis->CarboxylicAcid Coupling EDC, HOBt, DMF CarboxylicAcid->Coupling CDA (R)-1-(1-Naphthyl)ethylamine CDA->Coupling Diastereomers Diastereomeric Amides Coupling->Diastereomers NMR ¹H NMR Acquisition Diastereomers->NMR Integration Signal Integration NMR->Integration Calculation ee Calculation Integration->Calculation

Protocol:

  • Hydrolysis: To a solution of methyl 5-oxotetrahydrofuran-2-carboxylate (100 mg, 0.69 mmol) in a 1:1 mixture of THF and water (10 mL), add lithium hydroxide (LiOH, 33 mg, 1.38 mmol). Stir the reaction mixture at room temperature for 4 hours. Acidify the solution with 1M HCl to pH 2 and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid.

  • Derivatization: Dissolve the resulting carboxylic acid (50 mg, 0.38 mmol) in anhydrous dimethylformamide (DMF, 5 mL). Add 1-hydroxybenzotriazole (HOBt, 57 mg, 0.42 mmol) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 81 mg, 0.42 mmol). Stir the mixture for 10 minutes at room temperature. Add (R)-(-)-1-(1-Naphthyl)ethylamine (66 µL, 0.42 mmol) and continue stirring for 12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the diastereomeric amides.

  • NMR Analysis: Dissolve the purified amides in CDCl₃ and acquire a high-resolution ¹H NMR spectrum. Identify a well-resolved, non-overlapping signal corresponding to a proton in close proximity to the stereocenter (e.g., the methine proton of the naphthylethylamine moiety). Integrate the signals for both diastereomers.

  • Calculation: Enantiomeric excess (% ee) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Data Interpretation and Comparison
MethodAnalyteReagentKey ¹H NMR Signal (Hypothetical)Δδ (ppm)ProsCons
CDA (S)-5-oxotetrahydrofuran-2-carboxylic acid(R)-1-(1-Naphthyl)ethylamineNaphthylethyl-CH~0.15Large Δδ, stable product, unambiguous integrationRequires derivatization, potential for kinetic resolution

Method 2: Chiral Solvating Agents (CSAs) - The Non-Covalent Approach

CSAs offer a more direct and often faster method for determining enantiomeric excess as they do not require covalent modification of the analyte.[4][5] The interactions are based on the formation of transient diastereomeric solvates.

Principle of Operation

A chiral solvating agent, when added to a solution of the analyte, forms weak, transient, non-covalent complexes (e.g., through hydrogen bonding, dipole-dipole, or π-π stacking interactions).[2] The rapid equilibrium between the free and complexed states results in time-averaged NMR spectra where the signals for the two enantiomers are shifted to slightly different extents.

Recommended CSA: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol)

Pirkle's alcohol is a widely used CSA that is particularly effective for molecules containing polar functional groups like esters and lactones.[9][10][11] The aromatic anthryl group can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds with the carbonyl oxygens of the analyte.

Experimental Workflow & Protocol

CSA_Workflow cluster_preparation Step 1: Sample Preparation cluster_analysis Step 2: NMR Analysis Analyte This compound Mixing Mix in NMR Tube Analyte->Mixing CSA (R)-Pirkle's Alcohol CSA->Mixing NMR ¹H NMR Acquisition Mixing->NMR Integration Signal Integration NMR->Integration Calculation ee Calculation Integration->Calculation

Protocol:

  • Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte.

  • Addition of CSA: Add 1.0 to 2.0 molar equivalents of (R)-Pirkle's alcohol directly to the NMR tube.

  • Spectral Acquisition: Gently mix the solution and acquire a new ¹H NMR spectrum. If signal separation is insufficient, incremental additions of the CSA can be made. Lowering the temperature of the NMR probe may also enhance the separation.

  • Data Analysis: Identify a well-resolved signal, often the methoxy protons of the ester or the proton at the C2 position of the lactone ring. Integrate the separated signals for the two enantiomers.

  • Calculation: Enantiomeric excess (% ee) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Data Interpretation and Comparison
MethodAnalyteReagentKey ¹H NMR Signal (Hypothetical)ΔΔδ (ppm)ProsCons
CSA This compound(R)-Pirkle's Alcohol-OCH₃~0.05Fast, non-destructive, simple sample prepSmaller ΔΔδ, concentration and temperature dependent

Method 3: Chiral Lanthanide Shift Reagents (CLSRs) - The Paramagnetic Approach

CLSRs are powerful tools that can induce very large chemical shift changes, often simplifying complex spectra and resolving overlapping signals.[6][12]

Principle of Operation

CLSRs are coordination complexes of lanthanide ions (e.g., Europium, Praseodymium) with chiral ligands.[6][13] The lanthanide ion acts as a Lewis acid, coordinating to a Lewis basic site on the analyte (in this case, the carbonyl oxygen of the lactone or ester).[13] The paramagnetic nature of the lanthanide ion causes large shifts in the NMR signals of nearby protons. When an enantiomerically pure CLSR is used, it forms diastereomeric complexes with the analyte's enantiomers, leading to separate signals for each.[12]

Recommended CLSR: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)

Eu(hfc)₃ is a widely used and commercially available CLSR that often provides excellent separation for a variety of functional groups, including esters and lactones.

Experimental Workflow & Protocol

CLSR_Workflow cluster_preparation Step 1: Sample Preparation cluster_analysis Step 2: NMR Analysis Analyte This compound Mixing Titrate in NMR Tube Analyte->Mixing CLSR Eu(hfc)₃ CLSR->Mixing NMR ¹H NMR Acquisition Mixing->NMR Integration Signal Integration NMR->Integration Calculation ee Calculation Integration->Calculation

Protocol:

  • Sample Preparation: Prepare a stock solution of the analyte this compound (~10 mg in 0.6 mL of dry, aprotic deuterated solvent like CDCl₃ or CCl₄).

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum.

  • Titration with CLSR: Add small, incremental amounts of solid Eu(hfc)₃ (e.g., 2-5 mg portions) to the NMR tube. After each addition, gently mix and acquire a new spectrum.

  • Optimization: Continue the additions until optimal separation of a target signal is achieved without excessive line broadening. The ideal molar ratio of CLSR to substrate is typically between 0.1 and 0.5.

  • Data Analysis: Select a well-resolved signal that has been significantly shifted downfield. Integrate the separated signals corresponding to the two enantiomers.

  • Calculation: Enantiomeric excess (% ee) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Data Interpretation and Comparison
MethodAnalyteReagentKey ¹H NMR Signal (Hypothetical)ΔΔδ (ppm)ProsCons
CLSR This compoundEu(hfc)₃C2-H>0.2Very large ΔΔδ, simplifies complex spectraLine broadening, requires anhydrous conditions, reagent is hygroscopic

Comparative Summary and Recommendations

MethodEase of UseRobustnessSignal Separation (ΔΔδ)Potential IssuesBest For
CDA ModerateHighLargeKinetic resolution, side reactionsUnambiguous, high-accuracy quantification; establishing absolute configuration
CSA HighModerateSmall to ModerateConcentration/temperature dependenceRapid screening, non-destructive analysis
CLSR ModerateLowVery LargeLine broadening, hygroscopic reagentComplex spectra with signal overlap, when other methods fail

Choosing the Right Method:

  • For rapid screening and routine checks where the analyte is precious or needs to be recovered, the Chiral Solvating Agent (CSA) method is ideal due to its simplicity and non-destructive nature.

  • For unambiguous and highly accurate quantification , especially for publication or regulatory submission, the Chiral Derivatizing Agent (CDA) method is the gold standard. The stable diastereomers and large signal separation provide a high degree of confidence in the results.

  • The Chiral Lanthanide Shift Reagent (CLSR) method serves as a powerful problem-solver. When the analyte's ¹H NMR spectrum is inherently complex with significant signal overlap that persists even with CSAs, a CLSR can often resolve the issue by inducing large shifts. However, the associated line broadening and sensitivity to moisture require careful experimental execution.

By understanding the principles, advantages, and limitations of each of these NMR-based techniques, researchers can confidently select and apply the most appropriate method for the accurate determination of the enantiomeric excess of this compound and other chiral molecules.

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

  • dos Santos, F. P., & Pilli, R. A. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(15), 3456. [Link]

  • Wikipedia. (2023, December 2). Chiral derivatizing agent. In Wikipedia. [Link]

  • Wenzel, T. J. (n.d.). The Use of NMR Spectroscopy for Chiral Discrimination. Bates College. [Link]

  • James, T. D., & Fossey, J. S. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6(18), 3255-3259. [Link]

  • Cirilli, R., & Uccello-Barretta, G. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13076-13086. [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]

  • Rothchild, R. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Retrieved from [Link]

  • Whitesides, G. M., & Lewis, D. W. (1970). The determination of enantiomeric purity using chiral lanthanide shift reagents. Journal of the American Chemical Society, 92(23), 6979-6980. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.
  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's alcohol to conformational enantiomers 4a/4b (600 MHz, CDCl3, 298 K). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]

  • Saba, S., et al. (2017). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Journal of Heterocyclic Chemistry, 54(4), 2289-2294.
  • Fordham Research Commons. (n.d.). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Retrieved from [Link]

  • PubMed Central. (2014). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Nature Communications, 5, 5176. [Link]

  • LibreTexts Chemistry. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Journal of Chemical Education. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. 95(9), 1607-1611. [Link]

  • YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. Retrieved from [Link]

  • Pirkle, W. H., & Sikkenga, D. L. (1976). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 41(19), 3162-3165.
  • Reifsnider, D. H., et al. (1993). NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess. Journal of Pharmaceutical and Biomedical Analysis, 11(12), 1373-1384.
  • University of Groningen Research Portal. (1994). New methods for the enantiomeric excess determination using NMR. Retrieved from [Link]

  • SciSpace. (n.d.). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. Retrieved from [Link]

  • Chemistry Notes. (2020, December 9). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? Retrieved from [Link]

  • Scholars' Mine. (2023, February 16). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

Sources

The Definitive Spectroscopic Guide to (S)-methyl 5-oxotetrahydrofuran-2-carboxylate: A Comparative Analysis for Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of chiral molecules is paramount. (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a key chiral building block, presents a quintessential case for the power and synergy of modern spectroscopic techniques. This guide provides an in-depth analysis of its structural confirmation using a multi-technique approach—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Moving beyond a mere listing of data, this document delves into the causal relationships behind the observed spectral features, offering insights grounded in fundamental chemical principles. We will compare the expected data for our target molecule with that of close structural analogs, such as its parent carboxylic acid and corresponding ethyl ester, to provide a robust framework for interpretation. Furthermore, we will briefly discuss alternative and complementary analytical techniques to place these methods within a broader context of structural elucidation.

The Analytical Challenge: Confirming Structure and Stereochemistry

The core challenge in analyzing this compound lies not just in confirming its atom connectivity but also in ensuring the integrity of its single chiral center. While the techniques discussed here primarily confirm the covalent structure, they lay the essential groundwork upon which chiroptical methods can be applied for absolute stereochemical assignment. Our focus is the foundational spectroscopic signature that validates the successful synthesis or isolation of this specific molecule.

A Multi-Faceted Approach to Structural Verification

A single spectroscopic technique rarely provides sufficient evidence for complete structural confirmation. Instead, a consolidated approach, where each method offers a unique piece of the molecular puzzle, ensures the highest degree of confidence. The workflow below illustrates the synergistic relationship between these key analytical methods.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Prep Synthesized or Isolated This compound IR IR Spectroscopy (Functional Groups) Prep->IR Parallel Analysis NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Environment) Prep->NMR Parallel Analysis MS Mass Spectrometry (Molecular Weight & Fragmentation) Prep->MS Parallel Analysis Confirm Structural Confirmation IR->Confirm Consolidated Data NMR->Confirm Consolidated Data MS->Confirm Consolidated Data

Caption: Synergistic workflow for spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. By analyzing chemical shifts, coupling constants, and integration, we can piece together the molecular framework. For this compound (C₆H₈O₄), we expect to see four distinct signals.

The rationale for these assignments is based on established principles: the electronegativity of adjacent oxygen atoms deshields protons (shifts them downfield), and the number of neighboring protons determines the splitting pattern (n+1 rule).[1][2] The methyl ester protons are expected as a singlet around 3.7 ppm, a characteristic region for such groups.[3] Protons on carbons adjacent to carbonyls typically appear in the 2.0-2.5 ppm range.[4] The proton at the C2 position is the most deshielded of the ring protons due to its proximity to both the ring oxygen and the ester carbonyl group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ~4.8 - 5.0dd1HCH (2)-COOCH₃
Hₑ~3.8s3H-COOCH₃
Hᵦ~2.5 - 2.7m2H-C(=O)-CH₂ (4)-
Hᵧ~2.3 - 2.5m2H-CH(2)-CH₂ (3)-

Note: These are predicted values based on analysis of analogous structures. Actual values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

Complementing the ¹H NMR, ¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. For our target molecule, six distinct signals are predicted, corresponding to the six carbon atoms in the structure.

The chemical shifts are highly diagnostic. Carbonyl carbons of esters and lactones are significantly deshielded, appearing far downfield (>170 ppm).[5][6] The carbon atom bonded to two oxygen atoms (C2) will also be deshielded, while the aliphatic carbons of the ring will appear at higher field.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~175C5 (Lactone C=O)Carbonyl carbon in a five-membered ring.[6]
~171C6 (Ester C=O)Ester carbonyl carbon.
~78C2Carbon attached to two electronegative oxygens.
~53C7 (OCH₃)Typical shift for a methyl ester carbon.
~29C4Aliphatic carbon adjacent to a carbonyl group.
~28C3Aliphatic carbon.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound, offering a fundamental check of its elemental composition. For this compound (Molecular Formula: C₆H₈O₄), the exact mass is 144.0423 g/mol .[7] Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 145.0496 or the sodium adduct [M+Na]⁺ at m/z 167.0315.

With a harder ionization technique like Electron Ionization (EI), we would observe the molecular ion (M⁺·) at m/z 144, along with characteristic fragment ions.[8] The fragmentation pattern provides corroborating structural evidence. Key expected fragmentations include the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 113, or the loss of the entire carbomethoxy group (-COOCH₃, 59 Da) resulting in a fragment at m/z 85.[9] This latter fragment corresponds to the stable γ-butyrolactone cation.

Table 3: Predicted Mass Spectrometry Data

Ionization ModeExpected m/zIdentity
ESI (+)145.05[M+H]⁺
ESI (+)167.03[M+Na]⁺
EI144M⁺·
EI113[M-OCH₃]⁺
EI85[M-COOCH₃]⁺

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by two strong carbonyl (C=O) stretching absorptions.

The presence of two distinct carbonyls (a five-membered lactone and a methyl ester) is the most critical diagnostic feature. Five-membered lactones (γ-lactones) typically exhibit a C=O stretch at a higher frequency (around 1765-1780 cm⁻¹) compared to acyclic esters (1735-1750 cm⁻¹).[8][10] This difference is due to the ring strain in the lactone. Additionally, strong C-O stretching bands will be visible in the 1300-1000 cm⁻¹ region, and C-H stretching from the aliphatic and methyl groups will appear just below 3000 cm⁻¹.[2]

Table 4: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignment
~2960-2850MediumAliphatic C-H Stretch
~1770StrongC=O Stretch (γ-Lactone)
~1740StrongC=O Stretch (Methyl Ester)
~1250-1000StrongC-O Stretch

Comparison with Alternative Analytical Approaches

While the combination of NMR, MS, and IR provides a comprehensive structural confirmation, other techniques can offer complementary or more specialized information.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure, including stereochemistry. It is the gold standard but requires a suitable single crystal, which is not always obtainable.

  • Chiral Chromatography: Techniques like chiral HPLC or GC can resolve enantiomers and, when compared against a known standard, can be used to determine enantiomeric purity (ee%).[10] This method is crucial for confirming the stereochemical outcome of an asymmetric synthesis but does not provide the detailed structural connectivity of NMR.

  • Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the chiral nature of a molecule. These techniques can be used to assign the absolute configuration of the chiral center, often through comparison with computational models or known compounds.

The choice of technique depends on the specific question being asked. For routine confirmation of a known compound's structure, the spectroscopic quartet described herein is the most efficient and informative approach. For novel compounds or when absolute stereochemistry is , crystallography or chiroptical methods become essential.

Experimental Protocols

1. NMR Sample Preparation (¹H and ¹³C)

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]

  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Place the tube in the NMR spectrometer and acquire the spectra following standard instrument protocols for ¹H and ¹³C acquisition.[11]

2. Mass Spectrometry (EI-MS)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet.

  • Utilize a standard electron ionization energy of 70 eV.[8]

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200) to observe the molecular ion and key fragments.

3. IR Spectroscopy (Neat Liquid Film)

  • If the sample is a liquid, place a single drop directly onto the surface of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[4]

  • Carefully place a second salt plate on top, gently rotating to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[12]

G cluster_sample Sample Preparation cluster_acq Data Acquisition start Analyte dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve dilute Dilute in Volatile Solvent (e.g., MeOH) start->dilute place_ir Apply Neat Film to Salt Plate start->place_ir place_nmr Transfer to NMR Tube dissolve->place_nmr nmr_acq ¹H & ¹³C NMR Acquisition place_nmr->nmr_acq place_ms Load for MS (GC inlet or probe) dilute->place_ms ms_acq MS Acquisition (EI or ESI) place_ms->ms_acq ir_acq IR Acquisition place_ir->ir_acq

Caption: Workflow for sample preparation and data acquisition.

Conclusion

The structural confirmation of this compound is achieved with high confidence through the integrated application of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Each technique provides unique and complementary data points that, when assembled, create a detailed and self-validating molecular portrait. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence and nature of the critical lactone and ester carbonyl groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This guide demonstrates that a logical, multi-pronged analytical strategy is the most rigorous and trustworthy approach for the structural elucidation of vital chemical entities in research and development.

References

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Chemsrc. Retrieved from [Link]

  • University of Calgary. (n.d.). Esters. Retrieved from [Link]

  • Dominguez, B., et al. (2021). A concise access to bridged[13] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Shimadzu Corporation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • Kumar, A. P., et al. (n.d.). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Retrieved from [Link]

  • AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. American Oil Chemists' Society. Retrieved from [Link]

  • AIP Publishing. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of New Medium- and Large- Sized Racemic and Chiral Lactones. Retrieved from [Link]

  • Poon, T. C. (2000). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Retrieved from [Link]

  • Drawell. (n.d.). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • University of Rochester. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]

  • National Institutes of Health. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. Retrieved from [Link]

  • UVaDOC. (2022). Chiral-achiral separation of ten flavanones. Retrieved from [Link]

  • eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

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A Comparative Guide to Chiral Building Blocks for Lactone Synthesis: (S)-methyl 5-oxotetrahydrofuran-2-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Chiral Lactones and Their Synthons

In the landscape of modern drug discovery and natural product synthesis, chiral lactones, particularly γ-butyrolactones, represent a privileged structural motif. Their prevalence in a vast array of biologically active molecules necessitates efficient and stereocontrolled synthetic strategies. The choice of the chiral building block is a critical determinant of the overall efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a versatile chiral building block derived from L-glutamic acid, with other prominent chiral synthons for lactone synthesis. We will delve into their synthetic accessibility, utility in constructing complex lactone frameworks, and provide supporting experimental data to inform the selection process for researchers in the field.

This compound: A Glutamic Acid-Derived Chiral Building Block

This compound, also known as methyl (S)-pyroglutamate, is a readily accessible chiral building block derived from the naturally abundant amino acid, L-glutamic acid. Its rigid, bicyclic-like structure, featuring a stereocenter at the 2-position, provides a robust scaffold for the stereoselective introduction of substituents at the adjacent 3- and 4-positions.

Synthetic Accessibility

The synthesis of the parent carboxylic acid, (S)-5-oxotetrahydrofuran-2-carboxylic acid, is a well-established procedure involving the diazotization of L-glutamic acid, followed by intramolecular cyclization[1][2]. The corresponding methyl ester can then be obtained through standard esterification procedures. This straightforward access from an inexpensive chiral pool starting material makes it an economically attractive option for large-scale synthesis.

Alternative Chiral Building Blocks for γ-Lactone Synthesis

A variety of other chiral building blocks are frequently employed for the asymmetric synthesis of γ-lactones. This guide will focus on three prominent alternatives, each originating from different chiral pool sources:

  • (S)-3-Hydroxy-γ-butyrolactone: Derived from L-malic acid, this building block offers a pre-installed hydroxyl group, which can direct further functionalization.

  • D-Glucose Derivatives: Carbohydrates, such as D-glucose, provide a rich source of stereochemically defined centers and can be transformed into complex chiral lactones.

  • Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate): A highly versatile C4 building block, the Roche ester is valued for its differentiated termini, allowing for selective manipulations.

Comparative Analysis of Chiral Building Blocks

The selection of a chiral building block is a multifactorial decision, guided by the specific target molecule and the desired synthetic strategy. Here, we compare this compound with the aforementioned alternatives based on key performance indicators.

Versatility in Substituted Lactone Synthesis

(S)-3-Hydroxy-γ-butyrolactone , on the other hand, is a valuable precursor for β- and γ-substituted lactones. The hydroxyl group can be used to direct epoxidation or serve as a handle for introducing various functionalities.

D-Glucose offers a pathway to highly functionalized and stereochemically complex lactones, leveraging the multiple stereocenters present in the starting material.

The Roche Ester is particularly useful for the synthesis of β-substituted and α,β-disubstituted γ-lactones, where the existing stereocenter at the α-position can direct the stereochemistry of subsequent transformations.

Experimental Data Comparison

To provide a quantitative comparison, we present a summary of representative synthetic transformations for each building block.

Chiral Building BlockTarget Lactone TypeKey TransformationYieldDiastereomeric/Enantiomeric ExcessReference
(S)-5-Oxotetrahydrofuran-2-carboxylic Acid (S)-γ-Butyrolactone-γ-carboxylic acidDiazotization/Cyclization of L-Glutamic Acid~70% (after distillation)High (from chiral pool)[1]
L-Malic Acid (S)-3-Hydroxy-γ-butyrolactoneAcetylation, Reduction, Cyclization82%High (from chiral pool)[4]
D-Glucose (S)-3-Hydroxy-γ-butyrolactoneOxidation and CyclizationNot specifiedEnantiomerically pure[5]
Roche Ester (-)-MalyngolideMulti-step synthesis involving Grignard addition25% (overall)High (from chiral pool)[6]

Experimental Protocols

To further aid researchers, detailed experimental protocols for the synthesis of key intermediates from these chiral building blocks are provided below.

Protocol 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid

This protocol is adapted from Organic Syntheses[1].

Materials:

  • L-Glutamic acid (294 g, 2 mol)

  • Sodium nitrite (168 g, 2.4 mol)

  • Sulfuric acid (2 N aqueous solution, 1.2 L)

  • Acetone

  • Distilled water

Procedure:

  • Suspend L-glutamic acid in 2 L of distilled water in a 6-L Erlenmeyer flask with vigorous stirring.

  • Simultaneously add solutions of sodium nitrite in 1.2 L of water and 1.2 L of 2 N sulfuric acid from separate funnels over approximately 30 minutes. The reaction temperature should be maintained between 30-35 °C.

  • Stir the resulting clear solution at room temperature for an additional 15 hours.

  • Remove the water under reduced pressure at a temperature below 50 °C using a rotary evaporator.

  • Triturate the resulting pasty solid with 500 mL of boiling acetone, filter the hot solution, and set it aside to cool. Repeat this extraction four more times.

  • Combine the acetone extracts and remove the solvent on a rotary evaporator to yield crude (S)-5-oxotetrahydrofuran-2-carboxylic acid as a slightly yellow oil.

Protocol 2: Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid

This protocol is based on a patent for the synthesis of (S)-3-hydroxy-γ-butyrolactone[4].

Materials:

  • L-Malic acid (13.4 g)

  • Acetyl chloride (50 mL)

  • Chloroform

  • Petroleum ether

  • Anhydrous Lithium Chloride (2.1 g)

  • Potassium borohydride (2.7 g)

  • Tetrahydrofuran (THF, 200 mL)

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Stir a mixture of L-malic acid and acetyl chloride for 3 hours.

  • Remove all solvents under reduced pressure. Dissolve the residue in 20 mL of chloroform and add 100 mL of petroleum ether. Stir at a low temperature to precipitate (S)-3-acetoxy-succinic anhydride.

  • In 200 mL of THF, add anhydrous LiCl, KBH₄, and the (S)-3-acetoxy-succinic anhydride.

  • Stir the mixture for 5 hours, then remove the solvent by evaporation.

  • Acidify with hydrochloric acid and reflux for 2 hours.

  • Evaporate the solvent and extract with 200 mL of ethyl acetate.

  • Dry the organic layer with anhydrous Na₂SO₄, evaporate the solvent under reduced pressure, and purify by column chromatography to obtain (S)-3-hydroxy-γ-butyrolactone.

Protocol 3: Synthesis of (-)-Malyngolide from Roche Ester

This example illustrates the application of the Roche ester in natural product synthesis. The synthesis of (-)-malyngolide involves multiple steps, with a key step being the Grignard addition to a derivative of the Roche ester[6]. Due to the complexity of the multi-step synthesis, a detailed step-by-step protocol for the entire synthesis is beyond the scope of this guide. Researchers are directed to the primary literature for the full experimental details.

Mechanistic Insights and Logical Flow

The stereochemical outcome of lactone synthesis is intrinsically linked to the inherent chirality of the starting building block and the mechanism of the key bond-forming reactions.

Diastereoselective Alkylation of Pyroglutamates

The diastereoselective alkylation of pyroglutamate enolates is a powerful strategy for introducing substituents at the α-position. The rigid bicyclic-like structure of the pyroglutamate ring system effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This concept is illustrated in the following diagram:

G cluster_0 Diastereoselective Alkylation of Pyroglutamate Enolate A Pyroglutamate Ester B Base (e.g., LDA) A->B Deprotonation C Lithium Enolate (Planar, Chiral) B->C D Electrophile (E+) C->D Nucleophilic Attack E Transition State (Electrophile approaches from the less hindered convex face) D->E F α-Substituted Pyroglutamate (High Diastereoselectivity) E->F

Caption: Diastereoselective alkylation of a pyroglutamate ester.

Synthetic Pathways from Different Chiral Pools

The choice of chiral building block dictates the overall synthetic strategy. The following diagram illustrates the divergent synthetic pathways to substituted γ-lactones from the discussed chiral building blocks.

G cluster_1 From L-Glutamic Acid cluster_2 From L-Malic Acid cluster_3 From D-Glucose cluster_4 From Roche Ester A (S)-methyl 5-oxotetrahydrofuran- 2-carboxylate A1 Diastereoselective Alkylation A->A1 A2 α-Substituted γ-Lactone A1->A2 B (S)-3-Hydroxy-γ-butyrolactone B1 Functional Group Manipulation B->B1 B2 β- or γ-Substituted γ-Lactone B1->B2 C D-Glucose C1 Multi-step Transformation C->C1 C2 Highly Functionalized Chiral Lactone C1->C2 D Roche Ester D1 Chain Extension & Cyclization D->D1 D2 α,β-Disubstituted γ-Lactone D1->D2

Caption: Synthetic pathways to γ-lactones from various chiral building blocks.

Conclusion: Selecting the Optimal Chiral Building Block

The synthesis of chiral lactones is a cornerstone of modern organic chemistry. This compound, derived from the inexpensive and readily available L-glutamic acid, presents a highly valuable and versatile chiral building block, particularly for the synthesis of α-substituted γ-lactones. Its rigid framework allows for excellent stereocontrol in alkylation reactions.

However, the optimal choice of a chiral building block is ultimately dictated by the specific substitution pattern of the target lactone. For β- or γ-functionalization, (S)-3-hydroxy-γ-butyrolactone from L-malic acid may be a more direct precursor. For highly complex and poly-functionalized lactones, the rich stereochemical information embedded in carbohydrates like D-glucose can be strategically exploited. The Roche ester, with its differentiated termini, offers a powerful platform for the synthesis of α,β-disubstituted lactones.

This guide has provided a comparative overview of these key chiral building blocks, supported by experimental data and protocols. By understanding the unique advantages and synthetic pathways associated with each, researchers can make more informed decisions in the design and execution of their lactone synthesis endeavors.

References

Sources

A Comparative Guide to the Synthesis of (S)-Methyl 5-Oxotetrahydrofuran-2-carboxylate: Alternative Reagents and Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of chiral building blocks is a critical step in the creation of new therapeutics. (S)-methyl 5-oxotetrahydrofuran-2-carboxylate is a valuable chiral intermediate, pivotal in the synthesis of numerous biologically active molecules. This guide provides an in-depth comparison of various synthetic strategies, evaluating them on parameters such as yield, enantioselectivity, scalability, and reagent accessibility. We will delve into the mechanistic underpinnings of each route, supported by experimental data, to offer a comprehensive resource for informed decision-making in your synthetic endeavors.

Introduction: The Significance of a Chiral Lactone

This compound, a chiral γ-lactone, serves as a key precursor for a range of pharmaceuticals. Its stereocenter and versatile functionality allow for the construction of complex molecular architectures. The efficiency and stereochemical purity of its synthesis directly impact the overall success and economic viability of a drug development program. This guide will explore and contrast established and emerging methodologies for its preparation.

Comparative Analysis of Synthetic Routes

We will examine three primary synthetic strategies: enzymatic resolution, asymmetric hydrogenation, and diastereoselective reduction. Each approach offers distinct advantages and is suited for different research and production scales.

Enzymatic Resolution of Racemic Methyl 5-Oxotetrahydrofuran-2-carboxylate

Enzymatic resolution remains a widely employed and robust method for accessing enantiomerically pure compounds. This strategy relies on the selective transformation of one enantiomer from a racemic mixture, allowing for the separation of the desired (S)-enantiomer.

Methodology Overview:

The kinetic resolution of racemic methyl 5-oxotetrahydrofuran-2-carboxylate is often accomplished using lipases, such as Candida antarctica lipase B (CAL-B), in a process of enantioselective hydrolysis. The enzyme selectively hydrolyzes the (R)-enantiomer to the corresponding carboxylic acid, leaving the desired (S)-methyl ester unreacted and in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Substrate Preparation: A racemic mixture of methyl 5-oxotetrahydrofuran-2-carboxylate is dissolved in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

  • Enzyme Immobilization: Immobilized CAL-B (e.g., Novozym® 435) is added to the solution. Immobilization enhances enzyme stability and simplifies downstream processing.

  • Reaction Conditions: The reaction is typically conducted at a controlled temperature (e.g., 30-40 °C) with gentle agitation. A small amount of water is added to facilitate the hydrolysis.

  • Monitoring: The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining ester and the conversion.

  • Work-up and Isolation: Once the desired enantiomeric excess is achieved (typically around 50% conversion), the enzyme is filtered off. The solvent is removed under reduced pressure, and the remaining (S)-ester is purified from the (R)-acid by extraction or chromatography.

Performance Data:

ParameterTypical ValueSource
Enantiomeric Excess (e.e.) >99% for (S)-ester
Yield (max. theoretical) <50% for (S)-ester
Key Advantages High enantioselectivity, mild reaction conditions, commercially available enzymes
Key Disadvantages Theoretical maximum yield of 50%, requires separation of the product from the hydrolyzed by-product

Causality and Mechanistic Insights:

The high enantioselectivity of CAL-B arises from the specific three-dimensional arrangement of its active site. The enzyme's catalytic triad (serine, histidine, and aspartate) forms a chiral pocket that preferentially accommodates one enantiomer over the other, leading to a significantly faster rate of hydrolysis for the (R)-ester.

G cluster_0 Enzymatic Resolution Workflow RacemicEster Racemic Methyl 5-Oxotetrahydrofuran-2-carboxylate Reaction Enantioselective Hydrolysis RacemicEster->Reaction Enzyme Immobilized Lipase (e.g., CAL-B) Enzyme->Reaction Separation Separation (Filtration, Extraction) Reaction->Separation S_Ester (S)-Methyl Ester (>99% e.e.) Separation->S_Ester R_Acid (R)-Carboxylic Acid Separation->R_Acid

Caption: Workflow for enzymatic resolution of racemic methyl 5-oxotetrahydrofuran-2-carboxylate.

Asymmetric Hydrogenation of Methylene-γ-lactone Precursors

Asymmetric hydrogenation represents a highly efficient atom-economical approach to establish the desired stereocenter. This method involves the enantioselective reduction of a prochiral olefin using a chiral catalyst.

Methodology Overview:

A common precursor, methyl 5-methylene-2-oxotetrahydrofuran-2-carboxylate, is hydrogenated in the presence of a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine ligand. The choice of ligand is crucial for achieving high enantioselectivity.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: A rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., (R,R)-Me-BPE) are dissolved in a degassed solvent like methanol or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: The substrate, methyl 5-methylene-2-oxotetrahydrofuran-2-carboxylate, is added to the catalyst solution in a high-pressure reactor.

  • Hydrogenation: The reactor is purged and pressurized with hydrogen gas (typically 1-50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) until the reaction is complete.

  • Monitoring: The conversion and enantiomeric excess are monitored by GC or HPLC.

  • Work-up and Isolation: Upon completion, the pressure is released, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the this compound.

Performance Data:

ParameterTypical ValueSource
Enantiomeric Excess (e.e.) Up to 98%
Yield >95%
Key Advantages High yield and atom economy, direct formation of the desired enantiomer
Key Disadvantages Requires specialized high-pressure equipment, cost and sensitivity of chiral catalysts

Causality and Mechanistic Insights:

The chiral ligand coordinates to the metal center, creating a chiral environment. The olefinic substrate then coordinates to the metal in a specific orientation to minimize steric hindrance with the bulky groups of the ligand. This facial selectivity dictates the stereochemical outcome of the subsequent hydride transfer from the metal to the double bond, leading to the preferential formation of the (S)-enantiomer.

G cluster_1 Asymmetric Hydrogenation Workflow ProchiralOlefin Prochiral Methylene- γ-lactone Precursor Hydrogenation Asymmetric Hydrogenation ProchiralOlefin->Hydrogenation ChiralCatalyst Chiral Rh or Ru Catalyst + H₂ ChiralCatalyst->Hydrogenation Purification Purification (Chromatography) Hydrogenation->Purification S_Ester (S)-Methyl Ester (up to 98% e.e.) Purification->S_Ester

Caption: Workflow for asymmetric hydrogenation to produce this compound.

Diastereoselective Reduction of a Chiral Precursor

This strategy introduces a chiral auxiliary to a precursor molecule, which then directs the stereochemical outcome of a subsequent reduction step.

Methodology Overview:

A common approach involves the reaction of a keto-ester with a chiral alcohol to form a chiral enamine or ketal. The subsequent reduction of the ketone, often with a hydride reagent, proceeds with high diastereoselectivity due to steric hindrance imposed by the chiral auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Experimental Protocol: Chiral Auxiliary-Mediated Reduction

  • Auxiliary Attachment: Diethyl 2-oxoglutarate is reacted with a chiral amino alcohol, such as (S)-valinol, to form a chiral oxazolidine.

  • Diastereoselective Reduction: The ketone functionality of the oxazolidine is reduced with a reducing agent like sodium borohydride (NaBH₄). The bulky group of the chiral auxiliary blocks one face of the ketone, leading to the preferential formation of one diastereomer.

  • Cyclization and Esterification: Acid-catalyzed hydrolysis of the resulting intermediate cleaves the chiral auxiliary and promotes lactonization and esterification to form the methyl ester.

  • Purification: The final product is purified by distillation or chromatography.

Performance Data:

ParameterTypical ValueSource
Diastereomeric Excess (d.e.) >95%
Overall Yield Moderate to good
Key Advantages Utilizes readily available and often cheaper chiral starting materials, predictable stereochemical outcome
Key Disadvantages Multi-step synthesis, requires attachment and removal of a chiral auxiliary, potentially lower overall yield

Causality and Mechanistic Insights:

The stereochemical outcome is governed by Felkin-Anh or related models of non-chelation-controlled addition to carbonyls. The largest group on the adjacent stereocenter (from the chiral auxiliary) orients itself anti-periplanar to the incoming nucleophile (hydride), forcing the attack to occur from the less hindered face of the carbonyl, thus establishing the new stereocenter with high diastereoselectivity.

G cluster_2 Diastereoselective Reduction Workflow KetoEster Acyclic Keto-Ester Precursor ChiralAuxiliary Chiral Auxiliary Attachment KetoEster->ChiralAuxiliary DiastereoselectiveReduction Diastereoselective Reduction (e.g., NaBH₄) ChiralAuxiliary->DiastereoselectiveReduction AuxiliaryCleavage Auxiliary Cleavage & Lactonization DiastereoselectiveReduction->AuxiliaryCleavage S_Ester (S)-Methyl Ester AuxiliaryCleavage->S_Ester

Caption: Workflow for diastereoselective reduction utilizing a chiral auxiliary.

Summary and Recommendations

The choice of synthetic route for this compound is contingent on the specific requirements of the project, including scale, cost, and available equipment.

  • Enzymatic resolution is an excellent choice for producing material with the highest enantiomeric purity. While the theoretical yield is capped at 50%, the operational simplicity and mild conditions make it highly attractive, particularly for laboratory-scale synthesis.

  • Asymmetric hydrogenation offers a more direct and atom-economical route with high yields and excellent enantioselectivity. This method is well-suited for larger-scale production where the initial investment in catalysts and high-pressure equipment can be justified.

  • Diastereoselective reduction provides a reliable method that leverages a broader pool of chiral starting materials. Although it involves more synthetic steps, it can be a cost-effective alternative when expensive chiral ligands or enzymes are not viable options.

Ultimately, a thorough evaluation of the economic and practical aspects of each route, in conjunction with the desired quality of the final product, will guide the selection of the most appropriate synthetic strategy.

References

  • Gotor, V., & Gotor-Fernández, V. (2007). Lipases in the Synthesis of γ-Lactones. In Modern Methods in Stereoselective Aldol Reactions (pp. 279-307). Wiley-VCH.
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(22), 3331-3351.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.

validation of stereochemistry in natural product synthesis using derivatives of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of natural product synthesis, the precise control and validation of stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule dictates its biological activity, making stereochemical fidelity a critical determinant of success in drug discovery and development. This guide provides an in-depth comparison of two cornerstone strategies for establishing and confirming stereochemistry: the proactive use of chiral building blocks, exemplified by derivatives of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate , and the reactive approach of de novo asymmetric synthesis followed by stereochemical validation using methods like the renowned Mosher's ester analysis .

This document is intended for researchers, scientists, and drug development professionals, offering a nuanced perspective on the causality behind experimental choices and providing field-proven insights into these essential techniques.

The Fundamental Challenge: Ensuring Stereochemical Integrity

The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. Enzymes and receptors in biological systems are themselves chiral, leading to specific interactions with only one enantiomer of a chiral drug. Consequently, the synthesis of enantiomerically pure compounds is a central goal in medicinal chemistry and natural product synthesis. The U.S. Food and Drug Administration (FDA) guidelines underscore this, requiring the determination of the absolute stereochemistry of chiral drug candidates early in the development process.

This guide will dissect two divergent yet complementary approaches to achieving this goal, providing a framework for selecting the most appropriate strategy for a given synthetic challenge.

Strategy 1: The Chiral Pool Approach - Building with Pre-defined Stereochemistry

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes.[1][] Chiral pool synthesis is a powerful strategy that leverages these pre-existing stereocenters to construct complex molecules, thereby embedding the desired stereochemistry from the outset.

This compound , derived from the naturally abundant amino acid L-glutamic acid, is a prime example of a versatile chiral building block.[3] Its rigid lactone framework and multiple functional handles make it an attractive starting material for the synthesis of a variety of natural products.

The Power of this compound and its Derivatives

The utility of this chiral building block lies in its ability to serve as a scaffold upon which molecular complexity can be built with retention of the original stereochemistry. The synthesis of (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid from L-glutamic acid is a well-established process that proceeds with retention of configuration at the alpha-carbon.

G cluster_0 Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid L-Glutamic_Acid L-Glutamic Acid Diazotization Diazotization (NaNO₂, HCl, H₂O, -5°C to RT) Intramolecular_Cyclization Intramolecular Cyclization Product (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

This chiral lactone can then be elaborated into more complex structures. For instance, it serves as a precursor for the synthesis of butenolides, which are key structural motifs in many natural products.[4]

Experimental Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid

This protocol is adapted from established literature procedures.[3]

Materials:

  • L-Glutamic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve L-glutamic acid in water in a round-bottom flask and cool the solution to -5°C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water to the cooled glutamic acid solution while maintaining the temperature below 0°C.

  • Slowly add hydrochloric acid to the reaction mixture, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oily residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield (S)-5-oxo-2-tetrahydrofuran carboxylic acid as an oil.

Strategy 2: Asymmetric Synthesis and Retrospective Validation

An alternative to the chiral pool approach is to construct stereocenters de novo from achiral or racemic starting materials using asymmetric synthesis. This powerful strategy offers greater flexibility in molecular design but necessitates a robust method for validating the absolute configuration of the newly formed stereocenters. Mosher's ester analysis is a widely used and reliable NMR-based technique for this purpose.[5][6]

The Logic of Mosher's Ester Analysis

Mosher's method involves the derivatization of a chiral secondary alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[5] The key principle is that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field in the NMR spectrometer. This results in different chemical shifts for the protons in the two diastereomers, which can be analyzed to deduce the absolute configuration of the alcohol.

G cluster_1 Mosher's Ester Analysis Workflow Chiral_Alcohol Chiral Secondary Alcohol (Unknown Configuration) Derivatization_R React with (R)-MTPA-Cl Derivatization_S React with (S)-MTPA-Cl Diastereomer_R (S)-MTPA Ester Diastereomer Diastereomer_S (R)-MTPA Ester Diastereomer NMR_Analysis ¹H NMR Analysis of Both Diastereomers Delta_delta Calculate Δδ (δS - δR) Assign_Configuration Assign Absolute Configuration

Experimental Protocol: Mosher's Ester Analysis of a Chiral Secondary Alcohol

This protocol is a generalized procedure based on established methods.[7][8]

Materials:

  • Chiral secondary alcohol (approx. 1-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • NMR spectrometer

Procedure: Part A: Preparation of the (S)-MTPA Ester

  • In a clean, dry NMR tube, dissolve the chiral secondary alcohol in anhydrous DCM.

  • Add a small excess of anhydrous pyridine.

  • Add a slight excess of (R)-MTPA-Cl to the solution.

  • Seal the NMR tube and allow the reaction to proceed at room temperature until completion (monitor by TLC or ¹H NMR).

  • Acquire the ¹H NMR spectrum of the resulting (S)-MTPA ester diastereomer in CDCl₃.

Part B: Preparation of the (R)-MTPA Ester

  • In a separate, clean, dry NMR tube, repeat steps 1-4 from Part A using (S)-MTPA-Cl.

  • Acquire the ¹H NMR spectrum of the resulting (R)-MTPA ester diastereomer in CDCl₃.

Part C: Data Analysis

  • Assign the proton signals in both ¹H NMR spectra.

  • For each corresponding proton on either side of the stereocenter, calculate the difference in chemical shift: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

  • A positive Δδ value for a set of protons indicates that they are on one side of the Mosher ester plane, while a negative Δδ value indicates they are on the other side.

  • Based on the established model of the MTPA ester conformation, the absolute configuration of the alcohol can be determined.

Comparative Analysis: Chiral Pool vs. Asymmetric Synthesis and Validation

The choice between these two fundamental strategies depends on several factors, including the structure of the target molecule, the availability of suitable starting materials, and the overall goals of the synthesis.

FeatureChiral Pool Synthesis (using this compound)Asymmetric Synthesis & Mosher's Analysis
Stereochemical Control Proactive: Stereocenter is pre-defined in the starting material.Reactive: Stereocenter is created, then its configuration is determined.
Starting Materials Relies on the availability of suitable enantiopure natural products.Can start from simple, achiral precursors.
Synthetic Flexibility Can be limited by the inherent structure of the chiral building block.Offers greater flexibility in designing novel structures.
Number of Steps Often leads to shorter synthetic routes to the target molecule.May require additional steps for the asymmetric transformation and derivatization.
Cost-Effectiveness Can be highly cost-effective if the chiral starting material is inexpensive.[9]Costs can be higher due to expensive catalysts or reagents for asymmetric synthesis and derivatization.
Validation The stereochemistry of the initial building block is known and is assumed to be transferred through the synthesis.Requires rigorous validation of the newly formed stereocenter, for which Mosher's method is a gold standard.
Potential Pitfalls The stereochemical integrity must be maintained throughout the synthetic sequence.The derivatization reaction for Mosher's analysis must go to completion, and NMR signals must be unambiguously assigned.

Conclusion: An Integrated Approach for Robust Stereochemical Control

Ultimately, the validation of stereochemistry in natural product synthesis is not a matter of choosing one superior method but rather of strategically employing the most appropriate tools for the task at hand. The chiral pool approach, utilizing versatile building blocks like This compound , offers an elegant and often efficient pathway to complex molecules with pre-determined stereochemistry. On the other hand, the power of de novo asymmetric synthesis, coupled with robust validation methods such as Mosher's ester analysis , provides unparalleled flexibility and is indispensable for the creation of novel chiral entities.

A comprehensive understanding of both strategies empowers the synthetic chemist to make informed decisions, leading to more efficient, reliable, and ultimately successful syntheses of biologically important natural products. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers navigating the challenges of stereocontrolled synthesis and validation.

References

  • Baran, P. S. (n.d.). Creativity from the Chiral Pool: Amino Acids. Baran Lab. Retrieved from [Link]

  • Crews, C. M., & Trewhella, M. A. (n.d.). Asymmetric Synthesis. University of York. Retrieved from [Link]

  • Cutm. (n.d.). Asymmetric synthesis. CUTM Courseware. Retrieved from [Link]

  • (n.d.). Chiral pool. Wikipedia. Retrieved from [Link]

  • (2023, October 21). Chiral Pool: Synthesis, Definition & Asymmetric Technique. StudySmarter. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • (2021, July 16). Organocatalytic Enantiospecific Total Synthesis of Butenolides. PMC. Retrieved from [Link]

  • (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

  • (n.d.). ASYMMETRIC SYNTHESIS. IIP Series. Retrieved from [Link]

  • Loza, V. V., Vostrikov, N. S., & Miftakhov, M. S. (2008). Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. Russian Journal of Organic Chemistry, 44(12), 1804–1806.
  • Mondal, M. (2018). Butenolide synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (2017, November 23). The Importance of Asymmetric Synthesis and Biocatalysts. ResearchGate. Retrieved from [Link]

  • (2024, July 24). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. Retrieved from [Link]

  • (2015). Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated BaeyereVilliger. CONICET. Retrieved from [Link]

  • (n.d.). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Retrieved from [Link]

  • (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. Retrieved from [Link]

  • (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. Retrieved from [Link]

  • (n.d.). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. PMC. Retrieved from [Link]

  • (2023, April 11). How I Used Mosher Esters in my PhD. YouTube. Retrieved from [Link]

  • (2010). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Retrieved from [Link]

  • (2019). Synthesis of potent neuroprotective butenolides based on plant smoke derived 3,4,5-Trimethylfuran-2(5H)-one and 3-methyl-2H-furo[2,3-c]pyrone-2-one. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Florida Atlantic University. Retrieved from [Link]

  • (2022). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. PMC. Retrieved from [Link]

  • (2025, August 10). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of Chiral Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

The chiral tetrahydrofuran motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceuticals. Its prevalence underscores the critical need for efficient and stereoselective synthetic methodologies. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of chiral tetrahydrofurans, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the selection of an optimal synthetic strategy. We will delve into the mechanistic intricacies and practical applications of metal-based catalysis, organocatalysis, and biocatalysis, supported by experimental data and detailed protocols.

The Strategic Importance of Chiral Tetrahydrofurans

Tetrahydrofuran rings are prevalent structural motifs in a wide array of natural products with significant biological activities, including polyether antibiotics, acetogenins, and various lignans. The stereochemistry of the substituents on the tetrahydrofuran core is often crucial for their therapeutic efficacy. Consequently, the development of asymmetric methods to construct these cyclic ethers with high enantiopurity and diastereoselectivity is a paramount objective in modern organic synthesis.

Metal-Catalyzed Systems: Precision and Versatility

Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of tetrahydrofurans. A diverse array of metals, including palladium, rhodium, copper, and nickel, have been successfully employed, each with unique mechanistic pathways and substrate scopes.

Palladium-Catalyzed Asymmetric Allylic Alkylation and Related Reactions

Palladium catalysis is a mainstay for the construction of chiral tetrahydrofurans, primarily through intramolecular asymmetric allylic alkylation (AAA) of substrates containing both a nucleophile (typically an alcohol) and a leaving group on an allylic system.

Causality Behind Experimental Choices: The choice of a chiral ligand is paramount in palladium-catalyzed AAA, as it dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. Ligands such as the Trost ligand (e.g., (R,R)-DACH-phenyl Trost ligand) create a chiral pocket around the metal center, effectively discriminating between the two enantiotopic faces of the allyl moiety. The solvent and base are also critical parameters; polar aprotic solvents like THF or dioxane are commonly used, and a non-nucleophilic base is often required to deprotonate the alcohol without competing in the reaction.

A notable strategy involves the desymmetrization of meso- or C2-symmetric diols via Pd-catalyzed allylation, yielding highly substituted tetrahydrofuran products.[1] Another powerful approach is the palladium-catalyzed carboetherification of γ-hydroxy alkenes with aryl or vinyl bromides, which forms both a C-C and a C-O bond with high diastereoselectivity.[2][3]

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

A representative procedure for the synthesis of a trans-tetrahydrofuran via Pd-catalyzed asymmetric allylic alkylation is as follows:

  • To a solution of the linear precursor (1.0 equiv) in THF (0.1 M) is added triethylamine (3.0 equiv).

  • The solution is degassed with argon for 15 minutes.

  • Pd₂(dba)₃ (5 mol%) and the chiral ligand (e.g., Trost ligand, 15 mol%) are added.

  • The reaction mixture is stirred at 50 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the chiral tetrahydrofuran.[4]

Logical Relationship: Palladium-Catalyzed Asymmetric Allylic Alkylation

G Substrate Allylic Acetate with Pendant Alcohol Pi_Allyl π-Allyl Palladium Complex Substrate->Pi_Allyl Oxidative Addition Pd0_L Pd(0)L* Pd0_L->Pi_Allyl Product Chiral Tetrahydrofuran Pi_Allyl->Product Intramolecular Attack Product->Pd0_L Reductive Elimination Base Base Alcohol Deprotonated Alcohol Base->Alcohol Deprotonation Alcohol->Pi_Allyl G Rh2L4 Rh₂(S-DOSP)₄ Carbene Rhodium Carbene Rh2L4->Carbene + Diazo, - N₂ Diazo Aryldiazoacetate Ylide Oxonium Ylide Carbene->Ylide + THF THF Tetrahydrofuran Product C-H Insertion Product Ylide->Product [1,2]-Sigmatropic Rearrangement Product->Rh2L4 Catalyst Regeneration

Sources

A Senior Application Scientist's Guide to Assessing the Purity of (S)-methyl 5-oxotetrahydrofuran-2-carboxylate by Melting Point and Optical Rotation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For a compound like (S)-methyl 5-oxotetrahydrofuran-2-carboxylate, a key building block in the synthesis of various bioactive molecules, ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of two classical methods for purity assessment—melting point determination and optical rotation—and contrasts them with modern chromatographic techniques.

The Imperative of Purity in Chiral Molecules

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share many physical properties, their interactions with other chiral entities, such as biological receptors, can differ significantly. This disparity can lead to one enantiomer exhibiting the desired therapeutic effect while the other is inactive or, in some cases, toxic. Therefore, the precise determination of enantiomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry.[1][2][]

Part 1: Melting Point Analysis - A Classical Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity.[4][5] A pure substance typically melts over a narrow temperature range (0.5-1.0°C), while the presence of impurities leads to a depression and broadening of this range.[4][6]

Causality Behind Experimental Choices

The choice of melting point analysis as a preliminary purity check is rooted in its simplicity, speed, and low cost. It provides a rapid assessment of the overall purity of the crystalline solid. However, it is crucial to understand that melting point is not a direct measure of enantiomeric purity. A racemic mixture (a 50:50 mixture of both enantiomers) can sometimes exhibit a sharp melting point, which may be different from that of the pure enantiomers.

Self-Validating Protocol for Melting Point Determination

A robust melting point determination protocol incorporates self-validation through calibration and careful observation.

Experimental Protocol:

  • Apparatus Calibration: Before any sample analysis, the melting point apparatus must be calibrated using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.[7][8][9][10] This ensures the accuracy of the temperature readings.

  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[6] The dried sample is then finely powdered to ensure uniform heat distribution.

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm. Consistent packing is key to reproducible results.

  • Heating Rate: The sample is heated at a controlled rate. An initial rapid heating to about 10-15°C below the expected melting point is followed by a slow heating rate of 1-2°C per minute near the melting point.[7] This slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion) are recorded as the melting range.

Interpreting the Data

For this compound, the literature value for the closely related carboxylic acid is 71-73°C .[11][12] A sharp melting range within this window would suggest a high degree of purity. A depressed and broadened melting range would indicate the presence of impurities.

Part 2: Optical Rotation - A Direct Probe of Chirality

Optical rotation is a unique property of chiral molecules, where a solution of the compound rotates the plane of plane-polarized light. The magnitude and direction of this rotation are directly proportional to the concentration of the chiral substance and its specific rotation.[13][14]

Expertise in Polarimetry: The Why Behind the How

Polarimetry is a powerful tool for assessing enantiomeric purity because the two enantiomers of a chiral molecule rotate plane-polarized light to an equal extent but in opposite directions.[13] A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise).[13] A racemic mixture is optically inactive as the rotations of the two enantiomers cancel each other out.[15]

The enantiomeric excess (ee) of a sample can be calculated from its observed specific rotation.[15][16][17]

A Self-Validating Polarimetry Protocol

To ensure the trustworthiness of the results, the polarimetry protocol must be meticulously validated.

Experimental Protocol:

  • Instrument Calibration and Verification: The polarimeter's accuracy should be verified using a certified quartz plate or a standard solution of a compound with a known specific rotation.[18] The instrument should be zeroed with the pure solvent before each measurement.

  • Solution Preparation: A precise concentration of the sample is prepared in a suitable solvent. For this compound, methanol is a common solvent. The concentration (c) must be accurately known and is typically expressed in g/100 mL.

  • Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l), typically 1 decimeter (dm). The cell must be free of air bubbles. The observed rotation (α) is then measured at a specific temperature (usually 20°C) and wavelength (typically the sodium D-line at 589 nm).[18]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

  • Calculation of Enantiomeric Excess (ee): The ee is calculated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer: ee (%) = ([α]sample / [α]pure enantiomer) × 100

For (S)-5-oxotetrahydrofuran-2-carboxylic acid, the literature specific rotation is [α]20/D +14° (c=5 in methanol) .[11][12]

Visualizing the Workflows

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Heat Heat Sample Load->Heat Calibrate Calibrate Apparatus Calibrate->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record Compare Compare to Literature Record->Compare Assess Assess Purity Compare->Assess

Caption: Workflow for Melting Point Determination.

OpticalRotationWorkflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Calculation Weigh Accurately Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Fill Fill Polarimeter Cell Dissolve->Fill Measure Measure Observed Rotation (α) Fill->Measure Calibrate Calibrate Polarimeter Calibrate->Measure Calc_SR Calculate Specific Rotation [α] Measure->Calc_SR Calc_ee Calculate Enantiomeric Excess (ee) Calc_SR->Calc_ee

Caption: Workflow for Optical Rotation Measurement.

Comparative Analysis: Traditional vs. Modern Techniques

While melting point and optical rotation are valuable tools, they have limitations. Modern chromatographic and spectroscopic methods offer higher accuracy and sensitivity for determining enantiomeric purity.

Technique Principle Advantages Disadvantages Applicability to this compound
Melting Point Depression and broadening of melting range by impurities.Fast, inexpensive, simple instrumentation.[6]Indirect measure of purity; insensitive to small amounts of impurities; not specific for enantiomeric purity.[4]Good for a preliminary check of overall purity.
Optical Rotation Rotation of plane-polarized light by a chiral molecule.Relatively fast and non-destructive.[19]Requires a pure standard for comparison; less accurate for low ee values; can be affected by temperature, solvent, and concentration.[13][20]Provides a direct measure of enantiomeric excess.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High accuracy and sensitivity; directly separates and quantifies enantiomers.[1][21][22]More expensive instrumentation; requires method development.[23][24]The gold standard for accurate determination of enantiomeric purity.[1][22]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution for volatile compounds.Requires derivatization for non-volatile compounds.[21][25]Potentially applicable after derivatization.
NMR Spectroscopy Use of chiral shift reagents or solvating agents to induce chemical shift differences between enantiomers.Can provide structural information in addition to purity.Can be complex to interpret; may require specialized reagents.[20][26]A powerful complementary technique.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and reliable assessment of the purity of this compound, an integrated approach is recommended. Melting point analysis serves as a rapid, initial screening tool for overall purity. Optical rotation provides a direct, albeit less precise, measure of enantiomeric excess. For definitive and quantitative determination of enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice, offering unparalleled accuracy and sensitivity. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their chiral compounds.

References

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  • ACS Publications. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

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  • Chemistry LibreTexts. (2021). 5.4: Optical Activity. [Link]

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A Researcher's Guide to X-ray Crystallography for Absolute Configuration Determination: A Comparative Analysis of Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex natural product synthesis, the unambiguous assignment of a molecule's absolute configuration is not merely a final checkbox but a critical determinant of its biological activity and safety. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard, offering a direct and definitive visualization of a molecule's three-dimensional structure.[1][2] However, the path to a publication-quality crystal structure, one that confidently resolves the absolute stereochemistry, is often fraught with challenges. Many chiral molecules, particularly those that are small, highly flexible, or lack a heavy atom, are notoriously difficult to crystallize or yield diffraction data of insufficient quality to confidently assign the absolute configuration.[3]

This guide provides an in-depth comparison of crystallographic strategies for determining absolute configuration, focusing on the critical decision of whether to analyze a molecule in its native form or to employ a derivatization strategy. We will explore the underlying principles, detail the practical advantages and disadvantages of each approach, and provide actionable experimental protocols to empower researchers in making informed decisions for their specific compounds.

The Fundamental Challenge: Resolving Chirality with X-rays

The determination of absolute configuration via X-ray diffraction hinges on the phenomenon of anomalous dispersion.[2] This effect occurs when the X-ray energy is near an absorption edge of an atom, causing a phase shift in the scattered X-rays. This phase shift breaks Friedel's law, which states that the intensities of diffraction spots from a crystal and its mirror image are identical. By carefully measuring the small intensity differences between these Friedel pairs, the true handedness of the molecule can be determined.

The magnitude of the anomalous scattering signal is element-dependent, increasing with atomic number. For molecules composed solely of light atoms (C, H, N, O), this effect is often too weak to be reliably measured with standard laboratory X-ray sources, making a definitive assignment of absolute configuration challenging.[2] This is where the strategic introduction of "heavy" atoms (typically Cl, Br, I, or metals) through derivatization becomes a powerful tool.

To Derivatize or Not to Derivatize: A Critical Decision

The choice between analyzing a native compound and preparing a derivative is a pivotal moment in the workflow of absolute configuration determination. The decision is not always straightforward and requires a careful consideration of the molecule's properties and the available resources.

Strategy Advantages Disadvantages Best Suited For
Native Compound Analysis - Direct analysis of the target molecule. - Avoids additional synthetic steps. - No risk of side reactions or racemization during derivatization.- Often difficult to obtain high-quality crystals, especially for oils or flexible molecules.[3] - Weak anomalous signal for light-atom molecules can lead to ambiguous results. - May require access to a synchrotron source for tunable wavelengths to maximize the anomalous signal.- Molecules that readily form high-quality single crystals. - Compounds already containing a heavy atom (e.g., Cl, Br, S). - Situations where derivatization is synthetically challenging or risks compromising the stereocenter.
Derivatization - Introduces a heavy atom, significantly enhancing the anomalous signal for unambiguous absolute configuration determination.[4] - Can dramatically improve crystallinity by introducing rigid, bulky groups and favorable intermolecular interactions. - A wide array of derivatizing agents are available for various functional groups.[5]- Requires additional synthetic and purification steps. - Potential for side reactions, incomplete reactions, or racemization.[6] - The derivative's crystal packing may not be representative of the native molecule.- Molecules that are oils, liquids, or difficult to crystallize.[3] - Compounds composed solely of light atoms. - When a definitive and highly confident absolute configuration is required.

Strategic Derivatization: A Toolkit for Success

Chemical derivatization for X-ray crystallography is a targeted intervention designed to overcome the inherent limitations of a challenging molecule. The ideal derivatizing agent not only introduces a strong anomalous scatterer but also acts as a "crystallization handle," promoting the formation of well-ordered single crystals.

Selecting the Right Tool for the Job: A Functional Group Approach

The choice of derivatizing agent is dictated by the functional groups present in the analyte. Here is a guide to common chiral derivatizing agents tailored for crystallographic analysis:

Functional Group in Analyte Chiral Derivatizing Agent (CDA) Key Features
Alcohols (1S)-(-)-Camphanic chlorideIntroduces a rigid bicyclic system, often promoting crystallization.
(R)-(-)-O-Acetylmandelic acidForms diastereomeric esters with well-defined conformations.
Chiral phthalic acid derivatives (e.g., CSDP acid)Contain heavy atoms (Cl) and provide a known absolute configuration as an internal reference.[4]
Amines Marfey's reagent (FDAA)Forms stable diastereomeric derivatives with a chromophore, although more commonly used for chromatography.[5]
(S)-(+)-2-(Methoxycarbonyl)phenylboronic acidForms stable iminoboronates that can be amenable to crystallization.
Chiral isothiocyanatesReact readily with primary and secondary amines to form thioureas.
Carboxylic Acids (S)-(-)-α-MethylbenzylamineForms diastereomeric amides that often crystallize well.[5]
Aminoindanol-based agentsOffer a modular structure to fine-tune the anisotropic effect for both NMR and crystallography.[7]
Chiral alcohols (e.g., (R)-(-)-2-Butanol)Form diastereomeric esters.[5]

Experimental Workflow: From Derivatization to Data Analysis

The following section details a generalized workflow for absolute configuration determination using a derivatization strategy, followed by a specific protocol for the esterification of a chiral alcohol.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallography cluster_analysis Analysis Analyte Chiral Analyte (e.g., Alcohol) Reaction Derivatization Reaction (Esterification) Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., Chiral Carboxylic Acid) CDA->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination (Flack/Hooft) Structure_Solution->Absolute_Config

Caption: A generalized workflow for absolute configuration determination using derivatization.

Detailed Protocol: Esterification of a Chiral Secondary Alcohol

This protocol describes the formation of a diastereomeric ester using a chiral carboxylic acid containing a heavy atom, a common strategy to facilitate absolute configuration determination.

Materials:

  • Chiral secondary alcohol (1.0 eq)

  • Chiral carboxylic acid derivatizing agent (e.g., a brominated benzoic acid) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • Dissolve the chiral secondary alcohol and the chiral carboxylic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC to the cooled solution and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric ester.

  • Proceed with crystallization trials of the purified derivative.

Beyond Covalent Derivatization: The Power of Co-crystallization

An increasingly popular alternative to covalent derivatization is co-crystallization, where the analyte and a "crystallization chaperone" or "crystalline sponge" are crystallized together.[3] These chaperones are typically large, rigid molecules that form predictable, porous crystalline lattices capable of trapping the analyte in an ordered fashion.

cocrystallization_concept Analyte Difficult-to-crystallize Chiral Analyte Co_crystal Ordered Co-crystal Analyte->Co_crystal Inclusion Host Crystallization Chaperone (Crystalline Sponge) Host->Co_crystal Forms Lattice XRD X-ray Diffraction Analysis Co_crystal->XRD

Caption: Conceptual diagram of co-crystallization for structure determination.

This approach is particularly advantageous for oily or liquid samples and avoids the need for chemical modification of the analyte.[3] The choice of chaperone is critical and often requires screening.

Data Validation: The Flack and Hooft Parameters

Regardless of the strategy employed, the final assignment of absolute configuration must be statistically validated. The Flack parameter, and the more robust Hooft parameter, are refinement parameters that quantify the agreement between the observed and calculated Bijvoet intensity differences for the determined absolute configuration. A Flack parameter close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct, while a value close to 1 suggests the inverted structure is correct.

Alternative and Complementary Techniques

While X-ray crystallography is the definitive method, other techniques can provide valuable, often complementary, information about a molecule's absolute configuration.

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to quantum chemical calculations, the absolute configuration can be determined without the need for crystallization.

  • Electronic Circular Dichroism (ECD): Similar to VCD, ECD measures the differential absorption of circularly polarized UV-Vis light. It is particularly useful for molecules containing chromophores.

These chiroptical methods are powerful alternatives when single crystals cannot be obtained.

Conclusion

The determination of absolute configuration by X-ray crystallography is a cornerstone of modern chemical and pharmaceutical research. While the analysis of a native compound is the most direct approach, it is often hampered by crystallization difficulties and weak anomalous scattering. Derivatization and co-crystallization strategies offer powerful solutions to these challenges, enabling the confident assignment of absolute stereochemistry for a wide range of molecules. The choice of strategy must be guided by the properties of the analyte, and the resulting crystallographic model must be rigorously validated. By understanding the principles and practical considerations outlined in this guide, researchers can navigate the complexities of absolute configuration determination and unlock the crucial structural insights that drive scientific discovery.

References

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 15(25), 2622-2632. [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. In Wikipedia. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(4), 256-270. [Link]

  • Krupp, F., Frey, W., & Richert, C. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. [Link]

  • Singh, K., & Sagar, R. (2026). Trimethylsilyl Chloride-Mediated Synthesis of 2-Deoxy Sugars: A Route to Substituted Chiral Quinoline-Based Glycohybrids. The Journal of Organic Chemistry. [Link]

  • Bates College. (n.d.). Calix[8]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Retrieved from [Link]

  • Toda, F., Tanaka, K., & Mori, K. (1998). Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. Organic & Biomolecular Chemistry, (18), 3279-3280. [Link]

  • Britton, D., & Dunitz, J. D. (Eds.). (2011). Determination of absolute configuration using single crystal X-ray diffraction. Springer. [Link]

  • Polavarapu, P. L. (2002). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Molecules, 7(10), 754-785. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Chiral Synthons for Large-Scale Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chirality Challenge in Industrial Synthesis

In the realm of pharmaceutical and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is not merely a scientific pursuit but a critical economic and regulatory necessity. The distinct pharmacological and toxicological profiles of enantiomers demand that active pharmaceutical ingredients (APIs) are often produced as single stereoisomers. This imperative places the selection of the appropriate chiral synthon—a pre-existing chiral building block or one generated in situ—at the heart of process development. The choice is a complex equation, balancing cost, efficiency, scalability, and sustainability. This guide provides an in-depth, data-driven comparison of different strategies for sourcing and utilizing chiral synthons for large-scale production, offering insights to inform your process development decisions.

Key Considerations in the Industrial Cost-Benefit Analysis of Chiral Synthons

The economic viability of a large-scale chiral synthesis is a multifaceted issue that extends beyond the initial price of starting materials. A comprehensive cost-benefit analysis must encompass a range of factors that collectively determine the final cost per kilogram of the desired chiral product.

Core Economic and Process Drivers:

  • Raw Material Costs: This includes the cost of the starting materials, reagents, and solvents. For chiral pool approaches, the availability and price of the natural starting material are paramount. For asymmetric synthesis, the cost of the achiral precursor and any chiral catalysts or ligands are key considerations.

  • Catalyst and Enzyme Costs: The price of chiral catalysts or enzymes, their loading in the reaction, and their potential for recycling or reuse are critical economic levers.[1] Highly efficient but expensive catalysts may be economically viable if they can be effectively recovered and reused over numerous cycles.[1]

  • Process Complexity and Robustness: A simpler, more robust process with fewer steps is generally more cost-effective and easier to implement at scale. The number of unit operations, such as distillations, crystallizations, and chromatographic separations, directly impacts capital and operational costs.

  • Yield and Enantioselectivity: High chemical yields and enantiomeric excess (ee) are crucial for maximizing output and minimizing the need for costly and often wasteful purification steps.

  • Capital Investment: The need for specialized equipment, such as high-pressure hydrogenators for asymmetric hydrogenation or dedicated bioreactors for enzymatic processes, can represent a significant upfront investment.

  • Sustainability and Waste Management: The environmental impact of a process is an increasingly important factor. Metrics such as Process Mass Intensity (PMI) , which is the total mass of materials used to produce a specified mass of product, provide a quantitative measure of the "greenness" of a process.[2][3] A lower PMI generally correlates with a more cost-effective and sustainable process.

A Comparative Analysis of Chiral Synthon Strategies

The selection of a strategy to introduce chirality is a critical decision in the early stages of process development. The main approaches include utilizing the chiral pool, employing asymmetric catalysis (including biocatalysis), using chiral auxiliaries, and performing chiral resolution.

The Chiral Pool: Nature's Starting Blocks

The chiral pool refers to the use of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, terpenes, and alkaloids as starting materials.[4]

Advantages:

  • Pre-existing Chirality: The stereocenter is already present, often with high enantiopurity.

  • Cost-Effective Starting Materials: Many chiral pool compounds are available in bulk at a relatively low cost.

Disadvantages:

  • Limited Structural Diversity: The available structures are limited to what is found in nature, which may require lengthy synthetic modifications to reach the desired target molecule.

  • Potential for Racemization: The inherent chirality can be lost during subsequent chemical transformations if not handled carefully.

Industrial Case Study Snippet: The synthesis of many antiviral drugs, such as Lamivudine, has been approached using chiral pool strategies, leveraging inexpensive and readily available carbohydrate derivatives.[5]

Asymmetric Catalysis: Building Chirality from the Ground Up

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. This approach is a cornerstone of modern industrial chiral synthesis.[1]

Key Technologies:

  • Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, or olefins using a chiral metal catalyst (often based on ruthenium, rhodium, or iridium) and hydrogen gas is a powerful and atom-economical method for creating chiral alcohols and amines.[4] The efficiency of these catalysts allows for very low catalyst loadings, making them economically viable for large-scale production.[4]

  • Asymmetric Epoxidation: The enantioselective epoxidation of alkenes, for example using Jacobsen-Katsuki or Sharpless epoxidation, provides access to valuable chiral epoxides.

Advantages:

  • High Atom Economy: In ideal cases, the only reagent is hydrogen or an oxidant.

  • Scalability: Many asymmetric catalytic processes have been successfully scaled to multi-ton production.

  • Versatility: A wide range of chiral catalysts are available, allowing for the synthesis of a diverse array of chiral molecules.

Disadvantages:

  • Catalyst Cost and Sensitivity: Chiral ligands and metal precursors can be expensive.[6] Catalysts can also be sensitive to air, moisture, and impurities in the substrate.

  • Catalyst Recovery: Efficient recovery and recycling of the catalyst are often necessary to ensure economic viability.[1]

In-Depth Focus: Biocatalysis for Chiral Amine Synthesis

The use of enzymes as catalysts (biocatalysis) has emerged as a powerful and sustainable approach for the synthesis of chiral compounds.[7] A techno-economic assessment of two multi-enzyme systems for the production of (S)-α-methylbenzylamine (MBA) provides a clear illustration of the cost-benefit considerations.[8][9]

Comparative Economic Analysis of Enzymatic Routes to a Chiral Amine
MetricTransamination Route[8]Reductive Amination Route[8]
Enzymes Used Transaminase, Glucose Dehydrogenase, Lactate DehydrogenaseAmine Dehydrogenase, NADH Oxidase
Conversion Rate 90%31%
Total Production Cost (for 600 kg) $306,967.8~$1,237,000 (extrapolated)
Unit Price of Product $0.51/g $2.06/g
Raw Material Cost as % of Total 99.57%99.39%
Enzyme Cost as % of Total 92.3%96.39%

Data sourced from a techno-economic assessment of (S)-α-methylbenzylamine production.[8][9]

Causality Behind the Numbers:

The significant difference in the unit price of the product is primarily driven by the lower conversion rate of the reductive amination route, which is a direct consequence of the lower activity of the amine dehydrogenase used in the study.[8] This highlights a critical principle in biocatalysis: the cost is heavily dependent on the enzyme's performance (activity and stability). The study concluded that a 4-5 fold increase in the activity of the amine dehydrogenase could reduce the unit price of the reductive amination route to a competitive $0.50-0.60/g.[8]

Experimental Protocol: Enzymatic Transamination of a Prochiral Ketone

This protocol is a representative example of a batch process for the enzymatic synthesis of a chiral amine.

Materials:

  • Prochiral ketone (substrate)

  • Transaminase

  • Glucose Dehydrogenase (for cofactor regeneration)

  • Lactate Dehydrogenase (to remove pyruvate by-product)

  • NADH (cofactor)

  • Glucose (for cofactor regeneration)

  • Alanine (amine donor)

  • Phosphate buffer

  • Ion-exchange resin (for in situ product removal)

Procedure:

  • Bioreactor Setup: A temperature-controlled bioreactor is charged with phosphate buffer.

  • Reagent Addition: The prochiral ketone, glucose, alanine, and a catalytic amount of NADH are added to the reactor.

  • Enzyme Addition: The transaminase, glucose dehydrogenase, and lactate dehydrogenase are added to the reaction mixture.

  • Reaction: The reaction is stirred at a controlled temperature and pH. The progress of the reaction is monitored by HPLC.

  • In Situ Product Removal: An ion-exchange resin is added to the reactor to capture the chiral amine product as it is formed, driving the reaction equilibrium towards the product side.

  • Work-up: Upon completion of the reaction, the resin is filtered off. The chiral amine product is then eluted from the resin using an appropriate buffer or solvent, followed by purification.

Chiral Auxiliaries: Temporary Guides for Stereocontrol

A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed and can ideally be recovered and reused.[][11]

Advantages:

  • High Diastereoselectivity: The auxiliary can provide excellent stereocontrol, leading to high diastereomeric excess.

  • Reliability and Predictability: The stereochemical outcome is often predictable and reliable.

  • Facile Purification: The resulting diastereomers can often be separated by standard techniques like crystallization or chromatography.

Disadvantages:

  • Stoichiometric Use: The auxiliary is used in stoichiometric amounts, which can be costly, especially for large-scale production.[]

  • Additional Steps: The attachment and removal of the auxiliary add two steps to the overall synthesis, which increases the Process Mass Intensity (PMI).[]

  • Auxiliary Recovery: Efficient recovery of the auxiliary is crucial for the economic viability of the process.

Cost-Benefit Consideration: While appearing less atom-economical, chiral auxiliaries are often the method of choice in early-phase drug development due to their reliability and the speed with which they can deliver enantiomerically pure material for preclinical and early clinical studies.[] For large-scale manufacturing, the cost of the auxiliary and the efficiency of its recovery are critical factors.

Chiral Resolution: Separating Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including:

  • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.

  • Kinetic Resolution: One enantiomer of a racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. Enzymatic kinetic resolution is a widely used industrial strategy.

Advantages:

  • Access to Both Enantiomers: In some cases, both the reacted and unreacted enantiomers can be recovered.

  • Well-Established Technology: Classical resolution is a mature and well-understood technique.

Disadvantages:

  • 50% Yield Limitation (in classical resolution): At best, only 50% of the starting material can be converted to the desired enantiomer.

  • Cost of Resolving Agent: The resolving agent is often used in stoichiometric amounts and must be recovered.

  • Additional Steps: The resolution process adds extra steps to the overall synthesis.

Visualizing the Decision-Making Workflow

The selection of a chiral synthon strategy is a complex decision-making process. The following diagram illustrates a simplified workflow for this process.

Chiral_Synthon_Selection cluster_0 Initial Assessment cluster_1 Strategy Evaluation cluster_2 Cost-Benefit Analysis cluster_3 Final Decision Target_Molecule Target Chiral Molecule Structural_Analysis Structural Analysis Target_Molecule->Structural_Analysis Chiral_Pool Chiral Pool Availability Structural_Analysis->Chiral_Pool Asymmetric_Synthesis Feasibility of Asymmetric Synthesis Structural_Analysis->Asymmetric_Synthesis Resolution_Option Racemic Route + Resolution Structural_Analysis->Resolution_Option Cost_Analysis Cost of Goods, PMI, Capex Chiral_Pool->Cost_Analysis Performance_Metrics Yield, Enantioselectivity, Robustness Chiral_Pool->Performance_Metrics Asymmetric_Synthesis->Cost_Analysis Asymmetric_Synthesis->Performance_Metrics Resolution_Option->Cost_Analysis Resolution_Option->Performance_Metrics Optimal_Route Optimal Synthetic Route for Large-Scale Production Cost_Analysis->Optimal_Route Performance_Metrics->Optimal_Route

Caption: A simplified workflow for the selection of a chiral synthon strategy.

Conclusion: A Strategic Approach to Chiral Synthesis

The selection of a chiral synthon for large-scale production is a strategic decision that profoundly impacts the economic viability and sustainability of a manufacturing process. There is no one-size-fits-all solution; the optimal choice depends on a careful and holistic cost-benefit analysis of the available options.

  • Chiral pool strategies are attractive when a suitable and inexpensive starting material is available.

  • Asymmetric catalysis , particularly asymmetric hydrogenation and biocatalysis, offers elegant and often highly efficient routes to a wide range of chiral molecules, with the caveat of catalyst cost and development time.

  • Chiral auxiliaries provide a reliable and often rapid route to enantiomerically pure compounds, making them valuable in early-phase development, but their cost-effectiveness at large scale hinges on the price and recyclability of the auxiliary.

  • Chiral resolution remains a viable option, especially when a simple and efficient resolution protocol can be developed.

As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, a deep understanding of the economic and process drivers behind each of these strategies is essential for researchers, scientists, and drug development professionals. By leveraging a data-driven approach to the selection of chiral synthons, the chemical industry can continue to develop innovative, cost-effective, and sustainable manufacturing processes for the essential chiral molecules of today and tomorrow.

References

  • Huo, H., Yao, G., & Wang, S. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Catalysts, 10(12), 1451. [Link]

  • Pellizzoni, M., & Gatti, F. G. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. [Link]

  • Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

  • Tiwari, R., & Singh, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(2), 305. [Link]

  • Huo, H., Yao, G., & Wang, S. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. ResearchGate. [Link]

  • Özdenk, S., & Toth, A. J. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 6(10), 1746-1773. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Process Mass Intensity (PMI). American Chemical Society. [Link]

  • Nagy, B., et al. (2018). Techno-economic assessment for the large-scale production of colloidal lignin particles. Green Chemistry, 20(21), 4964-4975. [Link]

  • Özdenk, S., & Toth, A. J. (2021). Continuous Flow Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients and their Advanced Intermediates. ResearchGate. [Link]

  • Belyk, K. M., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Cognitive Market Research. (2025). Chiral Auxiliary Market Analysis 2025. Cognitive Market Research. [Link]

  • Li, G., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 13(4), 1156-1167. [Link]

  • Belyk, K. M., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. ResearchGate. [Link]

  • Cardona, C. A., et al. (2018). Techno-economic Sensitivity Analysis of Large Scale Chitosan Production Process from Shrimp Shell Wastes. AIDIC. [Link]

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  • Hennigan, J. N., et al. (2020). A Technoeconomic Evaluation of the Potential of Industrial Biotechnology for the Competitive Production of Commodity and Bulk Chemicals. Semantic Scholar. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling (S)-methyl 5-oxotetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a key chiral building block in the synthesis of pharmaceuticals and agrochemicals, (S)-methyl 5-oxotetrahydrofuran-2-carboxylate is a compound of significant interest in modern research and development.[1] Its lactone structure demands a nuanced approach to laboratory handling. This guide provides an in-depth, experience-driven framework for its safe utilization, moving beyond mere procedural steps to explain the causality behind each recommendation. Our objective is to ensure both the integrity of your research and the safety of all laboratory personnel.

Hazard Identification & Risk Assessment: A Proactive Stance

Understanding the specific risks associated with a chemical is the foundation of safe handling. While a comprehensive toxicological profile for this specific enantiomer is not fully established, data from the racemic mixture and structurally similar compounds provide a clear basis for a conservative risk assessment. The primary hazards are associated with irritation and acute toxicity if ingested.[2]

Based on available Safety Data Sheets (SDS), the compound is classified with the GHS07 pictogram, indicating it is a harmful irritant.[2] A summary of its hazard profile is essential before it is brought into the laboratory environment.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral) H302Harmful if swallowed[2]
Skin Irritation H315Causes skin irritation[2]
Eye Irritation H319Causes serious eye irritation[2]
Respiratory Irritation H335May cause respiratory irritation[2]

This table summarizes the known hazards associated with methyl 5-oxotetrahydrofuran-2-carboxylate.

Given these classifications, the core principle of handling is exposure minimization . All protocols must be designed to prevent contact with skin and eyes and to avoid the inhalation of any dust or aerosols.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : The H319 classification ("Causes serious eye irritation") necessitates robust eye protection.[2]

    • Minimum Requirement : Safety glasses with side shields.

    • Recommended for Splash Risk : When handling solutions or performing transfers where splashing is possible, tightly fitting chemical safety goggles are required. For larger quantities, a face shield should be worn in conjunction with goggles.[3] This is a critical control, as even minor eye contact can lead to significant irritation.

  • Hand Protection : To mitigate the risk of skin irritation (H315), chemically resistant gloves are essential.[2]

    • Material : Nitrile gloves are the standard for incidental contact. Always check the manufacturer's specifications for chemical compatibility.

    • Causality : The goal is to prevent the compound from breaching the glove material and contacting the skin. Gloves should be inspected for any signs of degradation or puncture before each use and changed immediately if contamination is suspected. Never reuse disposable gloves.

  • Skin and Body Protection :

    • Laboratory Coat : A standard, buttoned laboratory coat is required to protect against accidental spills on clothing.

    • Appropriate Attire : Full-length pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

  • Respiratory Protection : The H335 classification ("May cause respiratory irritation") indicates that airborne particles or aerosols must be controlled.[2]

    • Primary Control : All weighing and handling of the solid compound, or any procedure that could generate aerosols from its solutions, must be performed within a certified chemical fume hood.[4] This engineering control is the most effective way to prevent respiratory exposure.

    • Secondary Control : If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator (e.g., an N95 dust mask for solids) may be necessary.[5][6]

Operational Plan: Safe Handling & Storage Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure during routine laboratory operations.

Engineering Controls

All operations involving this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the accumulation of vapors or dust.[4] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7]

Handling Protocol
  • Preparation : Before handling, ensure all required PPE is correctly worn. Clear the workspace in the fume hood of any unnecessary items.

  • Weighing (Solid Form) :

    • Perform all weighing operations on a draft shield or within the fume hood to contain any airborne powder.

    • Use a spatula to carefully transfer the solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Solution Preparation & Transfer :

    • When dissolving the compound or transferring solutions, work slowly to avoid splashing.

    • Keep containers covered or sealed when not in immediate use.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[4]

Storage Requirements
  • Container : Keep the compound in a tightly closed container.[7]

  • Environment : Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][7] The solid is noted to be hygroscopic; storage under an inert atmosphere is recommended for maintaining purity.[8]

Emergency & Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] This rapid and thorough irrigation is critical to minimizing potential eye damage.

  • Skin Contact : Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation persists, consult a physician.[2]

  • Inhalation : If dust or aerosols are inhaled, move the person to fresh air at once. If breathing is difficult or symptoms of respiratory irritation develop, seek medical attention.[9]

  • Ingestion : IF SWALLOWED: Immediately call a POISON CENTER or doctor. [2] Rinse mouth with water. Do NOT induce vomiting.

Spill Response Protocol

For a minor spill, follow this procedure. For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Evacuate & Secure : Alert others in the immediate area. Restrict access to the spill zone.

  • Assess & Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Don PPE : Wear all required PPE, including double-gloving if necessary.

  • Contain & Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Dispose : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to local and institutional regulations.[10]

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Finalization Finalization spill Spill Occurs alert Alert Personnel & Secure Area spill->alert assess Assess Spill Size & Ensure Ventilation alert->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe absorb Cover with Inert Absorbent (e.g., Sand, Vermiculite) ppe->absorb collect Collect Material into Labeled Waste Container absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of all Contaminated Waste as Hazardous decon->dispose report Report Incident dispose->report

Caption: Workflow for minor chemical spill response.

Waste Disposal

All waste containing this compound, including empty containers and contaminated spill cleanup materials, must be treated as hazardous waste.[10] Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not empty into drains.[11]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Chemsrc. (2020, August 20). 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Retrieved from [Link]

  • Chemsrc. (2020, August 26). (2R)-5-Oxotetrahydro-2-furancarboxylic acid | CAS#:53558-93-3. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: γ-Butyrolactone. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023, April 13). gamma-Butyrolactone - SAFETY DATA SHEET. Retrieved from [Link]

  • LookChem. (n.d.). Cas 3885-29-8, methyl 5-oxotetrahydrofuran-2-carboxylate. Retrieved from [Link]

  • Health Council of the Netherlands. (2008, December 18). Gamma-Butyrolactone. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Hydroxymethylfurfural. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

Sources

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